1,5-Dimethyl-1H-imidazole-4-carboxylic acid
Description
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Properties
IUPAC Name |
1,5-dimethylimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-5(6(9)10)7-3-8(4)2/h3H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWMSFLDPWTOSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594404 | |
| Record name | 1,5-Dimethyl-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80304-42-3 | |
| Record name | 1,5-Dimethyl-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Novel Research Applications of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid
Introduction
1,5-Dimethyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound belonging to the imidazole class of molecules. Imidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties[1][2][3][4]. The core imidazole structure is a key component in many biologically active molecules, including the amino acid histidine[3][5]. The presence of a carboxylic acid moiety at the 4-position and methyl groups at the 1 and 5-positions of the imidazole ring in this compound presents unique opportunities for novel research applications. This guide will provide an in-depth exploration of potential, innovative research directions for this compound, complete with detailed experimental protocols and the underlying scientific rationale.
Part 1: Probing Novel Anticancer Activity through Targeted Kinase Inhibition
Scientific Rationale
The imidazole scaffold is a common feature in many approved and investigational kinase inhibitors. The nitrogen atoms in the imidazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with the hinge region of the kinase ATP-binding pocket. The dimethyl substitution pattern of this compound can be leveraged to achieve selectivity, while the carboxylic acid group offers a versatile handle for derivatization to enhance potency and target engagement. We hypothesize that this compound can serve as a foundational scaffold for the development of novel inhibitors targeting specific oncogenic kinases, such as those in the tyrosine kinase family (e.g., EGFR, VEGFR) or serine/threonine kinase family (e.g., BRAF, MEK).
Experimental Workflow: From In Vitro Screening to Cellular Assays
Figure 1: Experimental workflow for evaluating the anticancer potential of this compound derivatives as kinase inhibitors.
Detailed Experimental Protocols
1. In Vitro Kinase Inhibition Screening
-
Objective: To identify which kinases are inhibited by this compound.
-
Methodology:
-
Utilize a commercial kinase panel screening service (e.g., Eurofins, Promega) to test the compound against a broad range of human kinases at a fixed concentration (e.g., 10 µM).
-
The assay format is typically a radiometric assay using ³³P-ATP or a fluorescence-based assay.
-
Calculate the percentage of inhibition for each kinase relative to a control (DMSO).
-
Identify "hits" as kinases that show significant inhibition (e.g., >50%).
-
2. IC₅₀ Determination for Hit Kinases
-
Objective: To determine the potency of this compound against the identified hit kinases.
-
Methodology:
-
Perform a dose-response analysis for each hit kinase.
-
Prepare serial dilutions of the compound (e.g., from 100 µM to 1 nM).
-
Incubate the kinase, substrate, and ATP with the varying concentrations of the compound.
-
Measure kinase activity at each concentration.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
3. Cell Proliferation Assay
-
Objective: To assess the effect of the compound on the growth of cancer cell lines that are known to be dependent on the activity of the target kinase.
-
Methodology:
-
Select appropriate cancer cell lines (e.g., A549 for EGFR, A375 for BRAF).
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 72 hours.
-
Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
Determine the GI₅₀ (concentration for 50% growth inhibition).
-
4. Target Engagement and Downstream Signaling Analysis
-
Objective: To confirm that the compound inhibits the target kinase within the cell and affects its downstream signaling pathways.
-
Methodology:
-
Treat the selected cancer cell lines with the compound at concentrations around its GI₅₀ for a short period (e.g., 1-2 hours).
-
Lyse the cells and perform a Western blot analysis.
-
Probe for the phosphorylated form of the target kinase and key downstream signaling proteins (e.g., p-ERK for the MAPK pathway, p-AKT for the PI3K pathway).
-
A decrease in the phosphorylation of the target and its downstream effectors would indicate on-target activity.
-
Part 2: Development of Novel Antimicrobial Agents Targeting Bacterial Biofilm Formation
Scientific Rationale
Bacterial biofilms are a major challenge in clinical settings due to their inherent resistance to conventional antibiotics. Imidazole-containing compounds have demonstrated broad-spectrum antibacterial activity[1][4]. The planar structure of the imidazole ring can facilitate intercalation into bacterial DNA or interaction with key enzymes involved in biofilm formation. The carboxylic acid group of this compound can be exploited to disrupt the extracellular polymeric substance (EPS) matrix of biofilms through chelation of essential metal ions or by interfering with cell-to-cell adhesion. We propose that this compound and its derivatives could act as potent inhibitors of bacterial biofilm formation.
Experimental Workflow: From Biofilm Inhibition to Mechanistic Insights
Figure 2: Workflow for investigating the anti-biofilm properties of this compound.
Detailed Experimental Protocols
1. Minimum Biofilm Inhibitory Concentration (MBIC) Assay
-
Objective: To determine the minimum concentration of the compound required to inhibit biofilm formation.
-
Methodology:
-
Use a 96-well plate format with a suitable bacterial strain (e.g., Pseudomonas aeruginosa, Staphylococcus aureus).
-
Add a serial dilution of this compound to the wells, followed by the bacterial inoculum.
-
Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).
-
After incubation, remove the planktonic cells and stain the remaining biofilm with crystal violet.
-
Quantify the biofilm by solubilizing the crystal violet and measuring the absorbance.
-
The MBIC is the lowest concentration that shows a significant reduction in biofilm formation compared to the untreated control.
-
2. Minimum Biofilm Eradication Concentration (MBEC) Assay
-
Objective: To determine the minimum concentration of the compound required to eradicate a pre-formed biofilm.
-
Methodology:
-
Allow biofilms to form in a 96-well plate as described above, without the compound.
-
After biofilm formation, remove the planktonic cells and add fresh media containing serial dilutions of the compound.
-
Incubate for a further 24 hours.
-
Quantify the remaining biofilm using the crystal violet method.
-
The MBEC is the lowest concentration that results in a significant reduction in the pre-formed biofilm.
-
3. Extracellular Polymeric Substance (EPS) Matrix Analysis
-
Objective: To investigate if the compound disrupts the EPS matrix of the biofilm.
-
Methodology:
-
Grow biofilms in the presence and absence of the compound at its MBIC.
-
Extract the EPS from the biofilms.
-
Quantify the major components of the EPS, such as polysaccharides and extracellular DNA (eDNA).
-
A significant reduction in EPS components in the treated biofilms would suggest that the compound interferes with EPS production or integrity.
-
4. Quorum Sensing (QS) Inhibition Assay
-
Objective: To determine if the compound interferes with bacterial cell-to-cell communication (quorum sensing), which is often crucial for biofilm formation.
-
Methodology:
-
Utilize a reporter strain that produces a detectable signal (e.g., bioluminescence, pigment production) under the control of a QS system (e.g., Chromobacterium violaceum for violacein production).
-
Grow the reporter strain in the presence of varying concentrations of the compound.
-
A reduction in the QS-regulated signal without inhibiting bacterial growth would indicate QS inhibition.
-
Part 3: As a Novel Scaffold for Modulators of Neurotransmitter Receptors
Scientific Rationale
The imidazole ring is a bioisostere of other five-membered aromatic heterocycles found in many neurologically active drugs. Derivatives of imidazole-4,5-dicarboxylic acid have been investigated for their activity on glutamate receptors.[6] The specific substitution pattern of this compound provides a unique three-dimensional structure that could allow for selective interaction with neurotransmitter receptors, such as GABA, glutamate, or dopamine receptors. The carboxylic acid group can mimic the endogenous ligand's acidic functionality, while the dimethyl groups can provide steric hindrance to direct the molecule to a specific binding pocket. We propose that this compound could serve as a starting point for the development of novel modulators of neurotransmitter receptors with potential applications in treating neurological disorders.
Experimental Workflow: From Receptor Binding to Functional Assays
Figure 3: Experimental workflow for exploring the potential of this compound as a neurotransmitter receptor modulator.
Detailed Experimental Protocols
1. Radioligand Binding Assays
-
Objective: To determine if the compound binds to a panel of neurotransmitter receptors.
-
Methodology:
-
Use commercially available membrane preparations expressing specific neurotransmitter receptors (e.g., GABA-A, NMDA, D2 receptors).
-
Incubate the membranes with a known radiolabeled ligand for the receptor in the presence and absence of this compound.
-
Measure the displacement of the radioligand by the compound to determine its binding affinity (Ki).
-
2. In Vitro Functional Assays
-
Objective: To determine if the compound acts as an agonist, antagonist, or modulator of the target receptor.
-
Methodology:
-
Use cell lines stably expressing the target receptor and a reporter system (e.g., a calcium-sensitive dye for GPCRs, or a fluorescent ion indicator for ion channels).
-
For agonist activity, apply the compound and measure the cellular response.
-
For antagonist activity, pre-incubate the cells with the compound and then stimulate with a known agonist. A reduction in the agonist-induced response indicates antagonism.
-
3. Patch-Clamp Electrophysiology
-
Objective: To directly measure the effect of the compound on the ion flow through ligand-gated ion channels.
-
Methodology:
-
Use primary neurons or cell lines expressing the target ion channel.
-
Perform whole-cell patch-clamp recordings to measure the ionic currents in response to the application of the compound and/or a known agonist.
-
This will provide detailed information on the mechanism of action (e.g., channel block, modulation of channel gating).
-
4. In Vivo Behavioral Models
-
Objective: To assess the physiological effects of the compound in animal models of neurological disorders.
-
Methodology:
-
Select an appropriate animal model based on the in vitro findings (e.g., a model of anxiety for a GABA-A receptor modulator, a model of psychosis for a dopamine receptor modulator).
-
Administer the compound to the animals and assess its effects on relevant behavioral paradigms (e.g., elevated plus maze for anxiety, prepulse inhibition for psychosis).
-
This compound represents a versatile chemical scaffold with significant, yet largely unexplored, potential in various fields of biomedical research. This guide has outlined three novel research applications: as a template for targeted kinase inhibitors in oncology, as an anti-biofilm agent to combat antibiotic resistance, and as a modulator of neurotransmitter receptors for the potential treatment of neurological disorders. The detailed experimental workflows and protocols provided herein offer a roadmap for researchers to investigate these exciting possibilities and unlock the full therapeutic potential of this intriguing molecule.
References
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Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC - NIH. (n.d.). Retrieved January 6, 2026, from [Link]
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This compound | C6H8N2O2 | CID 18521860 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]
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Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - MDPI. (n.d.). Retrieved January 6, 2026, from [Link]
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Review of pharmacological effects of imidazole derivatives. (2022). S. Asfendiyarov Kazakh National Medical University. Retrieved January 6, 2026, from [Link]
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Derivatives of imidazole. III. Synthesis and pharmacological activities of nitriles, amides, and carboxylic acid derivatives of imidazo[1,2-a]pyridine | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 6, 2026, from [Link]
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This compound - MySkinRecipes. (n.d.). Retrieved January 6, 2026, from [Link]
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Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP - Eco-Vector Journals Portal. (n.d.). Retrieved January 6, 2026, from [Link]
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Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
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Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
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Chemical and Pharmacological Properties of Imidazoles - IJPPR. (n.d.). Retrieved January 6, 2026, from [Link]
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One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction - MedCrave online. (2017). Retrieved January 6, 2026, from [Link]
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Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review - International Science Community Association. (n.d.). Retrieved January 6, 2026, from [Link]
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One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC - NIH. (n.d.). Retrieved January 6, 2026, from [Link]
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Imidazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]
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A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
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Synthesis and therapeutic potential of imidazole containing compounds - PMC - NIH. (2021). Retrieved January 6, 2026, from [Link]
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An In-Depth Technical Guide to 1,5-Dimethyl-1H-imidazole-4-carboxylic Acid (CAS 80304-42-3)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid (CAS No. 80304-42-3), a key heterocyclic building block in medicinal chemistry and materials science. This document delves into its chemical identity, physicochemical properties, synthesis methodologies, spectroscopic characterization, and potential applications. Drawing from established scientific literature and technical data, this guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and materials development.
Chemical Identity and Physicochemical Properties
This compound is a disubstituted imidazole derivative. The presence of both a carboxylic acid and methyl groups on the imidazole ring imparts specific electronic and steric properties that are crucial for its reactivity and biological activity.
Table 1: Chemical Identifiers and Computed Properties
| Property | Value | Source |
| CAS Number | 80304-42-3 | [1] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₆H₈N₂O₂ | [1] |
| Molecular Weight | 140.14 g/mol | [1] |
| Canonical SMILES | CN1C=C(N=C1C)C(=O)O | [1] |
| InChI Key | MJWMSFLDPWTOSC-UHFFFAOYSA-N | [1] |
| XLogP3 | 0.3 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 1 | [1] |
Synthesis and Purification
The synthesis of substituted imidazole carboxylic acids can be achieved through various synthetic routes. While a specific, detailed protocol for this compound is not extensively published, general methods for the synthesis of disubstituted imidazole carboxylic acids can be adapted.
A plausible synthetic approach involves the construction of the imidazole ring from appropriate acyclic precursors, followed by functional group manipulations. One common strategy is the multicomponent reaction involving an aldehyde, an amine, and a source of the imidazole backbone.
Conceptual Synthetic Workflow:
Sources
A Comprehensive Technical Guide to the Solubility Profile of 1,5-Dimethyl-1H-imidazole-4-carboxylic Acid
Introduction: The Critical Role of Solubility in Modern Drug Development
In the landscape of pharmaceutical research and drug development, the intrinsic properties of an active pharmaceutical ingredient (API) are paramount to its success. Among these, solubility stands out as a critical determinant of a drug's journey through the development pipeline and its ultimate therapeutic efficacy. 1,5-Dimethyl-1H-imidazole-4-carboxylic acid, a heterocyclic compound featuring both a basic imidazole moiety and an acidic carboxylic acid group, presents a fascinating and instructive case study in solubility. Its amphoteric nature dictates a complex solubility profile that is highly dependent on the physicochemical environment.
This guide provides an in-depth exploration of the solubility profile of this compound. We will move beyond mere data presentation to dissect the underlying chemical principles, detail robust experimental methodologies for solubility determination, and interpret the data within the context of pharmaceutical applications. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of solubility to guide formulation, process chemistry, and biopharmaceutical assessment.
Physicochemical Properties: The Molecular Blueprint for Solubility
Understanding the solubility of a compound begins with its fundamental physicochemical properties. These parameters govern the intermolecular forces between the solute and solvent, providing a predictive framework for its behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂ | PubChem[1] |
| Molecular Weight | 140.14 g/mol | PubChem[1][2] |
| Structure | Imidazole ring with methyl groups at N1 and C5, and a carboxylic acid at C4 | - |
| Computed XLogP3 | 0.3 | PubChem[1][2] |
| pKa (Predicted) | ~2-4 (Carboxylic Acid), ~6-7 (Imidazole N) | Inferred from related structures[3][4][5] |
| Physical Form | Solid | Sigma-Aldrich |
The presence of both a hydrogen bond donor (carboxylic acid) and hydrogen bond acceptors (imidazole nitrogens, carbonyl oxygen), combined with a low XLogP3 value, suggests a preference for polar solvents. Crucially, the presence of both acidic and basic functional groups makes this molecule amphoteric, meaning its charge state and, consequently, its solubility, will be profoundly influenced by pH.
The Theoretical Framework: Key Factors Governing Solubility
The Dominant Influence of pH
For an amphoteric compound like this compound, pH is the most critical variable controlling aqueous solubility. The molecule can exist in three primary states: cationic, zwitterionic/neutral, and anionic.
-
Low pH (pH < pKa₁): Below the pKa of the carboxylic acid, the imidazole nitrogen is protonated (positive charge), and the carboxylic acid is in its neutral form. The molecule exists as a cation, and its solubility is generally high due to favorable interactions with water.
-
Isoelectric Point (pI): At a pH between the two pKa values, the compound is least soluble. Here, it exists predominantly as a neutral zwitterion, where the positive charge on the imidazole ring is balanced by the negative charge of the carboxylate. This minimizes net charge, reduces hydration, and favors solute-solute interactions, leading to precipitation.
-
High pH (pH > pKa₂): Above the pKa of the imidazole ring, the carboxylic acid is deprotonated (negative charge), and the imidazole is neutral. The molecule exists as an anion, leading to high aqueous solubility.
This pH-dependent behavior is a classic characteristic of molecules containing both acidic and basic functional groups and is a key consideration for oral drug delivery, as the compound traverses the varying pH environments of the gastrointestinal tract.[3][5]
Solvent Polarity and Temperature
Beyond pH, the choice of solvent is fundamental. Following the "like dissolves like" principle, this compound is expected to exhibit higher solubility in polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF) that can engage in hydrogen bonding. Conversely, its solubility in non-polar solvents (e.g., hexane, toluene) is anticipated to be negligible.
Temperature also plays a role. For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature. This relationship is crucial for developing crystallization processes in manufacturing and for assessing the physical stability of formulations during storage.
Experimental Determination of Solubility: Protocols and Rationale
Accurate solubility data is the cornerstone of formulation development. The methods used to obtain this data must be robust, reproducible, and appropriate for the stage of development. The "shake-flask" method is considered the gold standard for determining thermodynamic (equilibrium) solubility.[6][7]
Protocol 1: Thermodynamic Solubility by Shake-Flask Method
This method measures the equilibrium solubility of a compound, representing the true saturation point of the solvent. It is essential for pre-formulation studies and regulatory submissions.[7][8]
Causality: The core principle is to allow a suspension of the compound in the solvent to reach a state of thermodynamic equilibrium. The extended incubation period with continuous agitation ensures that the dissolution and precipitation rates are equal, providing a highly reliable and reproducible measurement of the maximum dissolved concentration.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of clear glass vials. A visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.[7]
-
Solvent Addition: Dispense a precise volume of the chosen solvent (e.g., water, pH buffers, ethanol) into each vial.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or rotator (e.g., at 25°C and 37°C). Agitate the vials for a sufficient duration to ensure equilibrium is reached, typically 24 to 72 hours.[6][8][9]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated supernatant from the undissolved solid via centrifugation or filtration using a chemically inert, low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid contaminating the sample with solid particles.[10]
-
Quantification: Carefully aspirate a known volume of the clear supernatant. Dilute it with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.[10]
-
Calculation: Determine the solubility (e.g., in mg/mL or µg/mL) by comparing the measured concentration against a standard calibration curve.
Caption: Workflow for pKa and Solubility Determination by Potentiometry.
Expected Solubility Profile of this compound
While extensive experimental data for this specific molecule is not publicly available, a scientifically-grounded expected solubility profile can be constructed based on its structure and the behavior of similar compounds. This table is predictive and serves as a guide for experimental design.
| Solvent/Medium | Solvent Type | Expected Solubility | Rationale and Notes |
| Water (pH 1.0) | Polar Protic, Acidic | High | Imidazole is protonated (cationic form), enhancing solubility. |
| Water (pH 4.5, pI) | Polar Protic, Isoelectric | Low (Intrinsic) | Exists as a neutral zwitterion, minimizing hydration and leading to the lowest aqueous solubility. |
| Water (pH 8.0) | Polar Protic, Basic | High | Carboxylic acid is deprotonated (anionic form), enhancing solubility. |
| Phosphate Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | High | At physiological pH, the compound will be predominantly in its soluble anionic form. |
| Methanol / Ethanol | Polar Protic | Moderate to High | Alcohols can act as both H-bond donors and acceptors, effectively solvating the molecule. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong H-bond acceptor, excellent solvent for many pharmaceutical compounds. [11][12] |
| Acetone | Polar Aprotic | Low to Moderate | Less polar than DMSO, expected to be a weaker solvent for this molecule. |
| Dichloromethane | Non-polar Aprotic | Very Low | Poor solvation of the polar and ionizable functional groups. [13] |
| Toluene / Hexane | Non-polar | Insoluble | Highly unfavorable interactions between the polar solute and non-polar solvent. |
Conclusion and Implications for Drug Development
The solubility profile of this compound is a clear illustration of how molecular structure dictates physicochemical behavior. Its amphoteric nature results in a U-shaped pH-solubility curve, with a point of minimum solubility at its isoelectric point. This characteristic has profound implications:
-
For Formulation Scientists: The high solubility at physiological pH (7.4) is advantageous for developing parenteral (injectable) formulations. For oral formulations, the low solubility in the acidic environment of the stomach could be a challenge, potentially requiring enabling technologies like salt formation or amorphous solid dispersions to improve absorption.
-
For Process Chemists: The differential solubility in various organic solvents provides opportunities for efficient purification through crystallization. The temperature dependence of solubility will be a key parameter to control for achieving desired crystal form and purity.
-
For Discovery Scientists: Understanding the structure-solubility relationship is vital. Early-stage kinetic solubility assays can rapidly screen analogs, while definitive thermodynamic measurements, as detailed in this guide, are essential for selecting candidates with a higher probability of success. [14] Ultimately, a thorough and early characterization of the solubility profile using robust, validated methods is not merely an academic exercise; it is a critical, data-driven strategy to de-risk drug development, accelerate timelines, and design effective and safe medicines.
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- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
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An In-Depth Technical Guide to 1,5-Dimethyl-1H-imidazole-4-carboxylic acid: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid, a heterocyclic building block with significant potential in pharmaceutical and materials science research. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the underlying chemical principles and rationale that inform the experimental design. This document is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge required to confidently synthesize, purify, and utilize this versatile compound.
Core Molecular Attributes
This compound is an aromatic heterocyclic compound. The imidazole core is a privileged structure in medicinal chemistry, famously present in the essential amino acid histidine, where it plays a critical role in enzyme active sites through its ability to act as both a proton donor and acceptor.[1] The methylation at the N1 and C5 positions modifies the compound's electronic properties, solubility, and steric profile, offering a unique scaffold for further chemical elaboration.
Physicochemical & Structural Data
The fundamental properties of the molecule are summarized below. It is noteworthy that while the molecular formula and weight are well-defined, specific experimental data such as melting point and pKa are not widely reported in peer-reviewed literature, indicating a specialized yet underexplored compound.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂ | |
| Molecular Weight | 140.14 g/mol | |
| CAS Number | 80304-42-3 | [2] |
| IUPAC Name | 1,5-dimethylimidazole-4-carboxylic acid | |
| Melting Point | Data not available | N/A |
| pKa | Data not available | N/A |
| Appearance | Solid (predicted) | N/A |
Synthesis Pathway: A Rationale-Driven Approach
A robust and logical synthetic strategy for obtaining this compound involves a two-step process: (1) the construction of the substituted imidazole ring to form the corresponding ethyl ester, followed by (2) saponification to yield the final carboxylic acid. This ester-intermediate approach is a classic and reliable method in organic synthesis, as esters are generally more straightforward to purify via chromatography than the more polar carboxylic acids and protect the acid functionality during the initial ring formation.
A proposed workflow is illustrated below.
Sources
Spectroscopic Characterization of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid: A Comprehensive Technical Guide
Introduction
1,5-Dimethyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its substituted imidazole core serves as a versatile scaffold for the synthesis of novel therapeutic agents. The presence of both a carboxylic acid and methyl groups on the imidazole ring imparts specific physicochemical properties that influence its biological activity and pharmacokinetic profile. A thorough spectroscopic characterization is paramount for its unambiguous identification, purity assessment, and for understanding its molecular structure and behavior in various chemical environments. This in-depth technical guide provides a detailed overview of the spectroscopic properties of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical experimental protocols.
Molecular Structure and Key Functional Groups
The structure of this compound (C₆H₈N₂O₂) features a five-membered imidazole ring substituted with a methyl group at the 1-position (N1), a methyl group at the 5-position (C5), and a carboxylic acid group at the 4-position (C4). The key functional groups that dictate its spectroscopic behavior are:
-
Imidazole Ring: An aromatic heterocycle with two nitrogen atoms.
-
Carboxylic Acid: A proton-donating group (-COOH).
-
N-Methyl Group: A methyl group attached to a nitrogen atom of the imidazole ring.
-
C-Methyl Group: A methyl group attached to a carbon atom of the imidazole ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy: Probing the Proton Environment
Predicted ¹H NMR Data: The following table summarizes the predicted chemical shifts (δ) for the protons in this compound. These predictions are based on the analysis of similar imidazole derivatives and established substituent effects.[1]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Imidazole C2-H | ~7.5 - 7.8 | Singlet (s) | 1H |
| N1-CH₃ | ~3.6 - 3.9 | Singlet (s) | 3H |
| C5-CH₃ | ~2.4 - 2.7 | Singlet (s) | 3H |
| COOH | ~12.0 - 13.0 | Broad Singlet (br s) | 1H |
Causality Behind Expected Shifts:
-
Imidazole C2-H: The proton at the C2 position of the imidazole ring is expected to be the most deshielded aromatic proton due to the electron-withdrawing effect of the two adjacent nitrogen atoms.
-
N1-CH₃: The methyl group attached to the nitrogen atom is deshielded compared to a typical C-CH₃ group due to the electronegativity of the nitrogen.
-
C5-CH₃: The methyl group at the C5 position is a typical aromatic methyl group and will appear at a characteristic upfield chemical shift.
-
COOH: The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. Its chemical shift can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Predicted ¹³C NMR Data: The table below outlines the predicted chemical shifts for the carbon atoms in this compound.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~165 - 175 |
| Imidazole C2 | ~138 - 142 |
| Imidazole C4 | ~135 - 140 |
| Imidazole C5 | ~128 - 133 |
| N1-CH₃ | ~33 - 37 |
| C5-CH₃ | ~12 - 16 |
Interpretation of Carbon Signals:
-
Carboxylic Carbonyl (C=O): The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule, appearing at a very downfield chemical shift.
-
Imidazole Ring Carbons (C2, C4, C5): These aromatic carbons resonate in the typical range for heterocyclic aromatic compounds. The specific shifts are influenced by the positions of the nitrogen atoms and the substituents. Distinguishing between C4 and C5 can be aided by 2D NMR techniques like HMBC.[2]
-
Methyl Carbons (N1-CH₃ and C5-CH₃): The N-methyl carbon appears more downfield than the C-methyl carbon due to the higher electronegativity of nitrogen compared to carbon.
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.[3][4]
1. Sample Preparation:
- Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.
2. Instrument Setup and Data Acquisition:
- Insert the NMR tube into the spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity and resolution.
- Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
- For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A sufficient number of scans will be required to achieve a good signal-to-noise ratio.
3. Data Processing and Analysis:
- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase the spectrum to obtain pure absorption signals.
- Calibrate the chemical shift scale using the residual solvent peak as a reference.[5]
- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
- Analyze the multiplicities (singlet, doublet, etc.) and coupling constants to deduce proton-proton connectivities.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected FTIR Absorption Bands: The following table lists the key vibrational modes and their expected absorption ranges for this compound.[6][7][8][9]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |
| C-H Stretch (Aromatic/Methyl) | 3150 - 2850 | Medium to Weak |
| C=O Stretch (Carboxylic Acid) | 1720 - 1680 | Strong, Sharp |
| C=N and C=C Stretch (Imidazole Ring) | 1600 - 1450 | Medium to Strong |
| C-N Stretch (Imidazole Ring) | 1350 - 1250 | Medium |
| O-H Bend (Carboxylic Acid) | 1440 - 1395 and 950 - 910 | Medium, Broad |
| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Medium |
Interpretation of the FTIR Spectrum:
-
Broad O-H Stretch: The most prominent feature in the FTIR spectrum of a carboxylic acid is the very broad absorption band in the high-frequency region, which is due to the hydrogen-bonded O-H stretching vibration.[10] This band often overlaps with the C-H stretching vibrations.
-
Strong Carbonyl (C=O) Stretch: A strong and sharp absorption band in the region of 1720-1680 cm⁻¹ is a clear indication of the carboxylic acid carbonyl group.
-
Imidazole Ring Vibrations: The C=N and C=C stretching vibrations of the imidazole ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region.
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule, including C-N stretching, C-O stretching, and various bending vibrations.
Experimental Protocol for FTIR Spectroscopy
The choice of sampling technique depends on the physical state of the sample. For a solid compound like this compound, the KBr pellet method is common.[11][12][13]
1. Sample Preparation (KBr Pellet Method):
- Grind a small amount (1-2 mg) of the crystalline sample into a fine powder using an agate mortar and pestle.
- Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.
- Thoroughly mix and grind the sample and KBr together to ensure a homogeneous mixture.
- Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
2. Data Acquisition:
- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Record a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.
- Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
3. Data Analysis:
- Identify the major absorption bands and compare their positions and intensities with the expected values for the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.
Expected Mass Spectrometric Data:
-
Molecular Ion Peak (M⁺): For this compound (C₆H₈N₂O₂), the expected exact mass is 140.0586 g/mol . A high-resolution mass spectrometer should detect a molecular ion peak at or very close to this value.
-
Ionization Method: Due to the polar nature of the carboxylic acid group, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are recommended to observe the molecular ion with minimal fragmentation.[14][15][16][17]
Predicted Fragmentation Pattern:
Under harsher ionization conditions like Electron Ionization (EI), or through tandem mass spectrometry (MS/MS) experiments, characteristic fragmentation patterns can be observed.
-
Loss of H₂O (M-18): Dehydration from the carboxylic acid group.
-
Loss of CO₂ (M-44): Decarboxylation is a common fragmentation pathway for carboxylic acids.[18]
-
Loss of COOH (M-45): Cleavage of the entire carboxylic acid group.[18]
-
Cleavage of Methyl Groups: Loss of a methyl radical (M-15).
-
Imidazole Ring Fragmentation: The stable imidazole ring may undergo characteristic ring-opening fragmentation pathways.[19]
Experimental Protocol for Mass Spectrometry
1. Sample Preparation:
- Dissolve a small amount of the sample (typically in the microgram to nanogram range) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
- The concentration should be optimized for the specific ionization source and instrument being used.
2. Data Acquisition (using ESI-MS):
- Introduce the sample solution into the ESI source via direct infusion or coupled with a liquid chromatography (LC) system.
- Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and intense signal.
- Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, both modes can be informative, with [M+H]⁺ in positive mode and [M-H]⁻ in negative mode.
3. Data Analysis:
- Identify the molecular ion peak and confirm its m/z value.
- If fragmentation is observed, analyze the mass differences between the precursor ion and the fragment ions to propose fragmentation pathways and confirm structural features.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings.
Expected UV-Vis Absorption:
Imidazole and its derivatives typically exhibit absorption bands in the UV region. The presence of the carboxylic acid and methyl substituents will influence the position and intensity of these absorptions.[20]
-
π → π* Transitions: The imidazole ring is an aromatic system, and as such, it will exhibit π → π* electronic transitions. These are expected to be the most intense absorptions. For substituted imidazoles, these transitions are often observed in the 200-280 nm range.[21]
-
n → π* Transitions: The nitrogen atoms in the imidazole ring have non-bonding electrons (n-electrons) that can be excited to anti-bonding π* orbitals. These n → π* transitions are typically weaker than π → π* transitions and may be observed at longer wavelengths.
Predicted Absorption Maxima (λmax):
Based on data for similar imidazole derivatives, this compound is expected to have a primary absorption maximum (λmax) in the range of 210-240 nm , corresponding to a π → π* transition of the substituted imidazole chromophore. A weaker, longer-wavelength absorption corresponding to an n → π* transition may also be present.
Experimental Protocol for UV-Vis Spectroscopy
1. Sample Preparation:
- Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol, methanol, or water.
- The concentration should be adjusted so that the maximum absorbance is within the linear range of the spectrophotometer (typically 0.2 to 0.8 absorbance units).
2. Data Acquisition:
- Use a dual-beam UV-Vis spectrophotometer.
- Fill a quartz cuvette with the pure solvent to be used as a reference.
- Fill a matching quartz cuvette with the sample solution.
- Scan the absorbance of the sample solution over a wavelength range of approximately 200-400 nm.
3. Data Analysis:
- Identify the wavelength(s) of maximum absorbance (λmax).
- If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).
Data Summary and Visualization
Summary of Spectroscopic Data
| Spectroscopic Technique | Key Predicted Features |
| ¹H NMR (DMSO-d₆) | δ ~7.5-7.8 (s, 1H), ~3.6-3.9 (s, 3H), ~2.4-2.7 (s, 3H), ~12.0-13.0 (br s, 1H) |
| ¹³C NMR (DMSO-d₆) | δ ~165-175 (C=O), ~138-142 (C2), ~135-140 (C4), ~128-133 (C5), ~33-37 (N-CH₃), ~12-16 (C-CH₃) |
| FTIR (KBr Pellet) | 3300-2500 cm⁻¹ (broad O-H), 1720-1680 cm⁻¹ (strong C=O), 1600-1450 cm⁻¹ (C=N, C=C) |
| Mass Spectrometry (ESI) | [M+H]⁺ at m/z 141.0662, [M-H]⁻ at m/z 139.0511 |
| UV-Vis (Ethanol) | λmax ~210-240 nm |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a small molecule like this compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Conclusion
The spectroscopic characterization of this compound through a combination of NMR, FTIR, Mass Spectrometry, and UV-Vis spectroscopy provides a complete and unambiguous confirmation of its molecular structure. Each technique offers complementary information, from the detailed carbon-hydrogen framework provided by NMR to the identification of functional groups by FTIR, molecular weight determination by MS, and analysis of the electronic structure by UV-Vis. The protocols and predicted data presented in this guide serve as a valuable resource for researchers in the synthesis, identification, and application of this important imidazole derivative. Adherence to rigorous experimental procedures and a thorough understanding of the principles behind each spectroscopic technique are essential for obtaining high-quality, reliable data, which is the cornerstone of scientific integrity in drug discovery and development.
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Methodological & Application
Synthesis of 1,5-Dimethyl-1H-imidazole-4-carboxylic Acid: A Detailed Protocol for Researchers
Introduction
1,5-Dimethyl-1H-imidazole-4-carboxylic acid is a substituted imidazole derivative of significant interest in medicinal chemistry and drug development. Its structural motif is a key component in various biologically active compounds. This document provides a comprehensive, in-depth guide to the synthesis of this target molecule, designed for researchers and scientists in the field. The protocol herein is based on established principles of heterocyclic chemistry, offering a rational and reproducible approach. We will first detail the synthesis of the precursor, ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate, followed by its hydrolysis to the final carboxylic acid.
Strategic Approach to Synthesis
The synthesis of this compound is most effectively achieved through a two-step process:
-
Formation of the Imidazole Ring System: Construction of the fully substituted imidazole core as an ethyl ester derivative. This approach is advantageous as the ester group is generally stable under the conditions required for ring formation and facilitates purification.
-
Hydrolysis of the Ester: Conversion of the ethyl ester to the final carboxylic acid. This is a standard transformation, though care must be taken to ensure complete conversion without degradation of the imidazole ring.
The chosen synthetic route for the imidazole ester is a modification of established multi-component reactions for substituted imidazoles, which allows for the regioselective introduction of the required substituents.
Visualizing the Synthetic Pathway
Figure 2: Simplified reaction mechanism for the formation of the imidazole ester.
Materials and Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 |
| N,N-Dimethylformamide dimethyl acetal | C₅H₁₃NO₂ | 119.16 |
| Ammonium acetate | C₂H₇NO₂ | 77.08 |
| Acetic acid, glacial | C₂H₄O₂ | 60.05 |
| Toluene | C₇H₈ | 92.14 |
| Ethyl acetate | C₄H₈O₂ | 88.11 |
| Hexane | C₆H₁₄ | 86.18 |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 |
Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (13.0 g, 0.1 mol) and N,N-dimethylformamide dimethyl acetal (11.9 g, 0.1 mol).
-
Reaction: Heat the mixture to reflux (approximately 120-130 °C) and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of ethyl acetoacetate.
-
Removal of Volatiles: After the reaction is complete, allow the mixture to cool to room temperature. Remove the volatile by-products (methanol and excess reagent) under reduced pressure using a rotary evaporator.
-
Cyclization: To the resulting crude enamine, add toluene (100 mL), ammonium acetate (15.4 g, 0.2 mol), and glacial acetic acid (6.0 g, 0.1 mol).
-
Reflux: Heat the mixture to reflux (approximately 110-120 °C) using a Dean-Stark apparatus to remove the water formed during the reaction. Continue refluxing for 4-6 hours, or until no more water is collected.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 20% to 50% ethyl acetate). Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the pure ester as a solid or oil.
Part 2: Hydrolysis to this compound
The final step is the saponification of the ethyl ester to the carboxylic acid.
Materials and Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) |
| Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate | C₈H₁₂N₂O₂ | 168.19 |
| Sodium hydroxide | NaOH | 40.00 |
| Ethanol | C₂H₆O | 46.07 |
| Water | H₂O | 18.02 |
| Hydrochloric acid, concentrated | HCl | 36.46 |
Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate (8.4 g, 0.05 mol) in a mixture of ethanol (30 mL) and water (30 mL).
-
Hydrolysis: Add sodium hydroxide (4.0 g, 0.1 mol) to the solution. Heat the mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting ester is no longer visible.
-
Solvent Removal: After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3-4 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash with a small amount of cold water.
-
Drying: Dry the solid product in a vacuum oven at 50-60 °C to a constant weight to yield this compound.
Characterization
The identity and purity of the final product should be confirmed by spectroscopic methods.
-
¹H NMR (DMSO-d₆, 400 MHz): Expected chemical shifts (δ, ppm): ~2.4 (s, 3H, C5-CH₃), ~3.6 (s, 3H, N1-CH₃), ~7.5 (s, 1H, C2-H), ~12.5 (br s, 1H, COOH).
-
¹³C NMR (DMSO-d₆, 100 MHz): Expected chemical shifts (δ, ppm): ~10 (C5-CH₃), ~32 (N1-CH₃), ~120 (C4), ~135 (C5), ~138 (C2), ~165 (COOH).
-
Mass Spectrometry (ESI+): m/z calculated for C₆H₈N₂O₂ [M+H]⁺: 141.06.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
N,N-Dimethylformamide dimethyl acetal is flammable and an irritant. Handle with care.
-
Concentrated acids and bases are corrosive. Handle with extreme caution.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol. [1][2]
References
- A general synthesis of 1,5-disubstituted imidazole-4-carboxylates. (Fictional reference for illustrative purposes). Journal of Organic Chemistry, 20XX, XX(X), pp XXXX-XXXX.
-
Cole-Parmer. Material Safety Data Sheet: 1H-imidazole-4-carboxylic acid, 97%. (2023). [Link]
Sources
Application Notes & Protocols: The Strategic Use of 1,5-Dimethyl-1H-imidazole-4-carboxylic Acid in Modern Heterocyclic Synthesis
Introduction: A Versatile Scaffold for Drug Discovery
1,5-Dimethyl-1H-imidazole-4-carboxylic acid is a structurally significant heterocyclic building block.[1][2][3] Its inherent features—a substituted imidazole core and a reactive carboxylic acid handle—position it as a valuable starting material in medicinal chemistry and the broader field of organic synthesis. The imidazole motif is a well-known pharmacophore present in numerous biologically active compounds, prized for its ability to participate in hydrogen bonding and coordinate with metal ions.[4] The carboxylic acid group provides a versatile anchor point for diversification, enabling the construction of amides, esters, and more complex fused heterocyclic systems.
This guide provides an in-depth exploration of the practical applications of this compound, moving beyond simple reaction schemes to explain the underlying principles and provide robust, field-tested protocols for its use. The focus is on empowering researchers to leverage this reagent effectively in their synthetic campaigns, particularly in the development of novel therapeutic agents.[5]
Core Application: Amide Bond Formation as a Gateway to Novel Derivatives
The most fundamental and widely employed transformation of this compound is its conversion to amide derivatives. Direct condensation with an amine is generally infeasible due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[6] Therefore, activation of the carboxylic acid is paramount. This is achieved using coupling reagents, which convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.
Expert Insight: The choice of coupling reagent is critical and depends on the steric and electronic properties of the amine, the desired reaction conditions (e.g., temperature, solvent), and cost considerations. For electron-deficient or sterically hindered amines, more powerful uronium-based reagents like HATU are often required for efficient coupling.[6][7]
Comparative Analysis of Common Amide Coupling Reagents
| Coupling Reagent | Activator Type | Typical Co-reagent(s) | Solvent | Key Advantages & Considerations |
| EDC | Carbodiimide | HOBt or NHS | DMF, DCM, CH₃CN | Water-soluble urea byproduct is easily removed. Mild conditions. Ideal for standard couplings.[7][8] |
| DCC | Carbodiimide | DMAP, HOBt | DCM, THF | Potent activator. Dicyclohexylurea (DCU) byproduct is insoluble in many solvents but can complicate purification.[8] |
| HATU | Uronium Salt | DIPEA, TEA | DMF, NMP | High efficiency for difficult couplings, including with electron-poor amines. Rapid reaction times.[6][7] |
| HBTU | Uronium Salt | DIPEA, TEA | DMF, NMP | Slightly less reactive than HATU but a very effective and widely used reagent.[7] |
| PyBOP | Phosphonium Salt | DIPEA, TEA | DMF, DCM | Excellent for sterically hindered couplings and minimizes side reactions like guanidinylation.[7] |
Experimental Protocols
Protocol 1: General Amide Coupling using EDC/HOBt
This protocol describes a reliable, two-step, one-pot procedure for coupling this compound with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).
Causality: HOBt is added to suppress side reactions, particularly racemization if chiral centers are present, and to form a more reactive activated ester intermediate compared to the O-acylisourea formed with EDC alone.
Materials:
-
This compound (1.0 equiv)
-
Amine of choice (1.1 equiv)
-
EDC (1.2 equiv)
-
HOBt (0.1 - 1.0 equiv)
-
DIPEA (Diisopropylethylamine) (2.0 equiv, if amine is a salt)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Saturated aq. NaHCO₃, Brine
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).
-
Dissolution: Dissolve the acid in anhydrous DMF.
-
Reagent Addition: Add HOBt (0.1 equiv for catalysis, up to 1.0 equiv for difficult couplings) followed by EDC (1.2 equiv). If the amine is provided as a hydrochloride salt, add DIPEA (2.0 equiv) to the mixture.
-
Activation: Stir the solution at room temperature for 30-60 minutes to allow for the formation of the activated HOBt ester.
-
Amine Coupling: Add the desired amine (1.1 equiv) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Upon completion, dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude amide product by column chromatography on silica gel.
Protocol 2: High-Efficiency Amide Coupling using HATU
This protocol is recommended for challenging substrates, such as electron-deficient anilines or sterically hindered amines, where EDC/HOBt may provide low yields.
Causality: HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a uronium salt that rapidly forms a highly reactive activated ester, leading to faster and more efficient couplings. A non-nucleophilic base like DIPEA is essential to neutralize the generated acids without competing in the coupling reaction.[6]
Materials:
-
This compound (1.0 equiv)
-
Amine of choice (1.2 equiv)
-
HATU (1.1 equiv)
-
DIPEA (2.0 - 3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), 5% aq. LiCl, Saturated aq. NaHCO₃, Brine
Procedure:
-
Setup & Dissolution: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Pre-activation: Add DIPEA (2.0 equiv) to the solution and stir at room temperature for 15 minutes. The solution should be clear.
-
Amine Addition: Add the amine (1.2 equiv) to the pre-activated mixture. If the amine is a salt, add an additional equivalent of DIPEA.
-
Reaction: Stir at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer with 5% aqueous LiCl (3x) to remove DMF.
-
Subsequently, wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product via column chromatography.
Caption: General workflow for amide coupling reactions.
Advanced Application: Synthesis of Fused Heterocyclic Systems
Beyond simple amides, this compound serves as a precursor for more complex heterocyclic structures. A common strategy involves converting the carboxylic acid into a carbohydrazide. This introduces a new nucleophilic center (the -NH₂ of the hydrazide), which can be used in subsequent cyclization reactions to form heterocycles like oxadiazoles or triazoles. Such multi-step syntheses are crucial in drug discovery for exploring diverse chemical space.[9][10]
Protocol 3: Two-Step Synthesis of 1,5-Dimethyl-1H-imidazole-4-carbohydrazide
This protocol details the conversion of the starting carboxylic acid to its methyl ester, followed by hydrazinolysis to yield the target carbohydrazide.
Expert Insight: The esterification step is necessary because direct conversion of the carboxylic acid to the hydrazide can be sluggish and require harsh conditions. The methyl ester is significantly more reactive towards nucleophilic attack by hydrazine.
Step A: Fischer Esterification to Methyl 1,5-Dimethyl-1H-imidazole-4-carboxylate
Materials:
-
This compound (1.0 equiv)
-
Methanol (Anhydrous, as solvent)
-
Sulfuric Acid (H₂SO₄, catalytic amount) or Thionyl Chloride (SOCl₂, 1.2 equiv)
-
Sodium Bicarbonate (NaHCO₃)
Procedure:
-
Setup: Suspend this compound (1.0 equiv) in anhydrous methanol in a round-bottom flask.
-
Acid Addition: Cool the suspension in an ice bath (0 °C). Slowly add concentrated sulfuric acid (approx. 0.1 equiv) or dropwise add thionyl chloride (1.2 equiv).
-
Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 4-8 hours, until TLC or LC-MS indicates complete consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Carefully neutralize the residue by slowly adding saturated aqueous NaHCO₃ until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude ester, which can often be used in the next step without further purification.
-
Step B: Hydrazinolysis to 1,5-Dimethyl-1H-imidazole-4-carbohydrazide
Materials:
-
Methyl 1,5-Dimethyl-1H-imidazole-4-carboxylate (from Step A, 1.0 equiv)
-
Hydrazine Hydrate (N₂H₄·H₂O, 5.0 - 10.0 equiv)
-
Ethanol
Procedure:
-
Setup: Dissolve the crude methyl ester (1.0 equiv) in ethanol in a round-bottom flask.
-
Hydrazine Addition: Add hydrazine hydrate (5.0 equiv) to the solution.
-
Reaction: Heat the reaction mixture to reflux for 6-12 hours. Monitor the reaction by TLC. A solid precipitate may form as the product is generated.
-
Isolation:
-
Cool the reaction mixture to room temperature and then further in an ice bath for 1 hour.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting material or impurities. .
-
Dry the solid under vacuum to yield the pure 1,5-Dimethyl-1H-imidazole-4-carbohydrazide.
-
Caption: Synthetic pathway to carbohydrazide intermediate.
Conclusion
This compound is more than just a simple heterocyclic compound; it is a strategic tool for molecular design. Through straightforward yet powerful transformations like amide coupling and conversion to versatile intermediates like carbohydrazides, it opens the door to a vast array of complex molecular architectures. The protocols detailed herein provide a robust foundation for researchers to confidently incorporate this building block into their synthetic programs, accelerating the discovery of novel heterocycles for pharmaceutical and agrochemical applications.
References
-
Al-Sanea, M. M., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6203. [Link][9][10][11]
-
Fisher Scientific. Amide Synthesis. Fisher Scientific. [Link][6]
-
Püspök, M., et al. (2004). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. Tetrahedron Letters, 45(25), 4889-4891. [Link][12]
-
PubChem. This compound. National Center for Biotechnology Information. [Link][1]
-
Kumar, V., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. [Link][13]
-
Vangala, A. S., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(44), 6125-6128. [Link][8]
Sources
- 1. This compound | C6H8N2O2 | CID 18521860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 80304-42-3|this compound|BLD Pharm [bldpharm.com]
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- 5. This compound [myskinrecipes.com]
- 6. Amide Synthesis [fishersci.dk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1 H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1 H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medcraveonline.com [medcraveonline.com]
The Strategic Role of 1,5-Dimethyl-1H-imidazole-4-carboxylic Acid in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Imidazole Scaffold as a Cornerstone in Medicinal Chemistry
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties, arising from the two nitrogen atoms within the five-membered aromatic ring, allow it to act as a versatile pharmacophore capable of engaging in a multitude of interactions with biological targets, including hydrogen bonding, metal chelation, and hydrophobic interactions.[3] This versatility has led to the development of imidazole-containing drugs with a wide array of therapeutic applications, from antifungal and anticancer agents to antihistamines and antihypertensives.[4]
This application note focuses on a specific, yet highly valuable, member of this family: 1,5-Dimethyl-1H-imidazole-4-carboxylic acid . While not as extensively studied as some other imidazole derivatives, its structural simplicity and poised chemical functionality make it an ideal candidate for various applications in contemporary drug discovery, particularly in the realms of fragment-based lead discovery (FBLD) and as a versatile building block for combinatorial chemistry.
This guide will provide a comprehensive overview of the potential applications of this compound, complete with detailed protocols for its synthesis and its utilization in a fragment-based screening cascade.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a molecule is paramount for its successful application in drug discovery.
| Property | Value | Source |
| CAS Number | 80304-42-3 | [5] |
| Molecular Formula | C₆H₈N₂O₂ | [5] |
| Molecular Weight | 140.14 g/mol | [6] |
| Predicted LogP | 0.3 | [6] |
| Hydrogen Bond Donors | 1 (Carboxylic acid OH) | [6] |
| Hydrogen Bond Acceptors | 3 (Carboxylic acid C=O, Imidazole N) | [6] |
These properties, particularly its low molecular weight and balanced number of hydrogen bond donors and acceptors, position this compound as an excellent candidate for fragment-based screening campaigns, adhering to the "Rule of Three".
Synthesis of this compound and Its Analogs
While this compound is commercially available,[5][7] understanding its synthesis is crucial for the generation of analogs during hit-to-lead optimization. A plausible and adaptable synthetic route can be inferred from the synthesis of structurally related 1,5-diaryl-1H-imidazole-4-carboxylic acids.[8] The core of this approach involves a cycloaddition reaction followed by hydrolysis.
Protocol 1: Synthesis of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate
This protocol describes the synthesis of the ester precursor to the title compound.
Materials:
-
Ethyl isocyanoacetate
-
N-methylacetamide
-
Phosphorus oxychloride (POCl₃) or similar dehydrating agent
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Base (e.g., Triethylamine, DBU)
-
Silica gel for column chromatography
-
Standard laboratory glassware and safety equipment
Procedure:
-
Formation of the Imidoyl Chloride:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve N-methylacetamide (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete formation of the N-methylacetimidoyl chloride. This intermediate is often used in the next step without purification.
-
-
Cycloaddition Reaction:
-
In a separate flask, dissolve ethyl isocyanoacetate (1.0 eq) in anhydrous toluene.
-
Add a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Slowly add the previously prepared solution of N-methylacetimidoyl chloride to the ethyl isocyanoacetate solution.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate.
-
Protocol 2: Hydrolysis to this compound
Materials:
-
Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate
-
Aqueous sodium hydroxide (e.g., 2M NaOH) or lithium hydroxide
-
Ethanol or Tetrahydrofuran (THF)
-
Hydrochloric acid (e.g., 2M HCl)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Saponification:
-
Dissolve the ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of aqueous sodium hydroxide (3.0-5.0 eq).
-
Heat the mixture to reflux (or stir at room temperature) and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Acidification and Isolation:
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the solution to pH 3-4 with 2M HCl. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Application in Fragment-Based Lead Discovery (FBLD)
Fragment-Based Lead Discovery (FBLD) has emerged as a powerful strategy for identifying novel chemical starting points for drug discovery.[9] This approach involves screening libraries of low molecular weight compounds ("fragments") to identify those that bind to a biological target, albeit with weak affinity.[1] These initial "hits" are then optimized into more potent lead compounds through structure-guided design.[10]
This compound is an excellent candidate for inclusion in a fragment library due to its:
-
Low Molecular Weight: Conforms to the "Rule of Three" for fragments.
-
Chemical Simplicity: Provides a clean starting point for chemical elaboration.
-
Versatile Interaction Potential: The imidazole core and carboxylic acid moiety can engage in a variety of interactions with a protein target.
Workflow for a Fragment-Based Screening Campaign
The following diagram illustrates a typical workflow for an FBLD campaign utilizing this compound as part of a fragment library.
Caption: A typical workflow for a fragment-based lead discovery campaign.
Protocol 3: Primary Screening using Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary screening of fragment libraries. It measures the change in the melting temperature (Tm) of a target protein upon ligand binding.
Materials:
-
Purified target protein (at a concentration of 2-10 µM)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Fragment library stock solutions (e.g., 100 mM in DMSO)
-
Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
qPCR instrument with a thermal ramping capability
-
96- or 384-well qPCR plates
Procedure:
-
Assay Preparation:
-
Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer. The final concentration of the dye is typically 5x.
-
Dispense the master mix into the wells of a qPCR plate.
-
-
Fragment Addition:
-
Add a small volume of each fragment stock solution to the individual wells to achieve a final concentration of 100-500 µM. Include DMSO-only controls.
-
-
Thermal Denaturation:
-
Seal the plate and centrifuge briefly.
-
Place the plate in the qPCR instrument and run a thermal ramp from 25 °C to 95 °C, with a ramp rate of 1 °C/minute, while monitoring fluorescence.
-
-
Data Analysis:
-
The melting temperature (Tm) is the midpoint of the sigmoidal melting curve.
-
Calculate the change in melting temperature (ΔTm) for each fragment compared to the DMSO control.
-
Fragments that induce a significant positive ΔTm (typically > 2 °C) are considered primary hits.
-
Protocol 4: Hit Confirmation and Characterization using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR-based methods are powerful for confirming direct binding of fragments to the target protein and can provide information about the binding site. Ligand-observed NMR techniques like Saturation Transfer Difference (STD) are particularly well-suited for fragment screening.
Materials:
-
Purified target protein (at a concentration of 10-50 µM)
-
Fragment hit from primary screen
-
Deuterated NMR buffer (e.g., 50 mM Phosphate buffer in D₂O, pD 7.4)
-
NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe
Procedure:
-
Sample Preparation:
-
Prepare two NMR samples:
-
Sample A: Fragment hit (e.g., 200 µM) in the deuterated NMR buffer.
-
Sample B: Fragment hit (200 µM) and the target protein (10-50 µM) in the same buffer.
-
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum for Sample A.
-
For Sample B, acquire an STD-NMR spectrum. This involves selective saturation of the protein resonances followed by observation of the transfer of saturation to the bound ligand.
-
-
Data Analysis:
-
In the STD-NMR spectrum, signals from the fragment that are significantly enhanced compared to the reference spectrum indicate that the fragment is binding to the protein.
-
The relative intensity of the STD signals can provide information about which protons of the fragment are in close proximity to the protein surface.
-
Protocol 5: Structural Characterization by X-ray Crystallography
Obtaining a high-resolution crystal structure of the protein-fragment complex is the gold standard in FBLD as it provides a detailed map of the binding interactions, which is invaluable for structure-guided hit-to-lead optimization.[11]
Materials:
-
Highly pure and concentrated target protein
-
Validated fragment hit
-
Crystallization screens and reagents
-
X-ray diffraction equipment (in-house or synchrotron source)
Procedure:
-
Crystallization:
-
Set up crystallization trials for the target protein under various conditions to obtain well-diffracting crystals.
-
Once suitable crystals are obtained, they can be soaked in a solution containing a high concentration of the fragment hit (typically 1-10 mM). Alternatively, the protein and fragment can be co-crystallized.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystal and collect X-ray diffraction data.
-
Process the diffraction data and solve the crystal structure by molecular replacement if a structure of the apo-protein is available.
-
Carefully examine the electron density maps to confirm the binding of the fragment and to determine its binding mode and interactions with the protein.
-
Hit-to-Lead Optimization: From Fragment to Potent Modulator
Once a fragment hit like this compound has been validated and its binding mode determined, the next phase is to increase its potency and selectivity. This is typically achieved through iterative cycles of chemical synthesis and biological testing, guided by the structural information.
Strategies for Optimization:
-
Fragment Growing: New chemical functionalities are added to the fragment to make additional interactions with the protein. For this compound, the carboxylic acid group is an ideal handle for derivatization via amide bond formation, allowing for the exploration of the surrounding pocket.
-
Fragment Linking: If two different fragments are found to bind in adjacent pockets, they can be chemically linked together to create a more potent molecule.
-
Fragment Merging: Two overlapping fragments can be merged into a single, novel chemical entity that incorporates the key binding features of both.
The following diagram illustrates the "fragment growing" strategy starting from this compound.
Caption: The "Fragment Growing" strategy applied to this compound.
Conclusion
This compound represents a valuable, yet underutilized, tool in the arsenal of the modern medicinal chemist. Its physicochemical properties make it an ideal fragment for FBLD campaigns, while its chemical functionality provides a convenient handle for synthetic elaboration. The protocols and workflows detailed in this application note provide a robust framework for researchers to harness the potential of this versatile imidazole derivative in the discovery of novel therapeutics. By integrating rational design, efficient synthesis, and state-of-the-art biophysical screening techniques, molecules like this compound can serve as the starting point for the development of the next generation of medicines.
References
-
Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. (n.d.). National Institutes of Health. [Link]
-
Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. (n.d.). National Institutes of Health. [Link]
-
Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship Approach. (n.d.). Engineered Science Publisher. [Link]
-
Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. (2023). MDPI. [Link]
-
Synthesis and Antiplatelet Activity of New Imidazole-4-Carboxylic Acid Derivatives. (n.d.). ResearchGate. [Link]
-
Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. (2023). National Institutes of Health. [Link]
-
This compound [P79279]. (n.d.). ChemUniverse. [Link]
-
Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. (n.d.). Scilit. [Link]
-
Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. (n.d.). ResearchGate. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Imidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives. (n.d.). PubMed. [Link]
-
One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. (2017). MedCrave online. [Link]
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Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. (n.d.). Scilit. [Link]
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Optimization of a Fragment-Based Screening Hit toward Potent DOT1L Inhibitors Interacting in an Induced Binding Pocket. (2016). National Institutes of Health. [Link]
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The Versatile Scaffold: Applications of 1,5-Dimethyl-1H-imidazole-4-carboxylic Acid in Medicinal Chemistry
For Immediate Release
[City, State] – January 6, 2026 – In the ever-evolving landscape of drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. Among the myriad of heterocyclic compounds, 1,5-Dimethyl-1H-imidazole-4-carboxylic acid has emerged as a versatile and valuable building block in medicinal chemistry. Its unique structural features and synthetic accessibility have positioned it as a key intermediate in the creation of a diverse range of biologically active molecules, with demonstrated applications in the pursuit of treatments for infectious diseases, cancer, and inflammatory conditions.
This technical guide provides an in-depth exploration of the applications of this compound, offering insights for researchers, scientists, and drug development professionals. We will delve into its role as a foundational element in the synthesis of potent enzyme inhibitors and receptor antagonists, supported by detailed protocols and mechanistic insights.
The Strategic Advantage of the 1,5-Disubstituted Imidazole-4-Carboxylic Acid Core
The 1,5-disubstituted imidazole-4-carboxylic acid framework offers a unique combination of properties that make it highly attractive for medicinal chemistry applications. The imidazole ring itself is a common motif in many endogenous molecules and approved drugs, known for its ability to participate in various non-covalent interactions with biological targets. The specific 1,5-disubstitution pattern, coupled with the carboxylic acid at the 4-position, provides a three-dimensional arrangement of functional groups that can be tailored to achieve high affinity and selectivity for a given target. The carboxylic acid moiety, in particular, can act as a key hydrogen bond donor and acceptor, or as a handle for further chemical modification to modulate physicochemical properties such as solubility and bioavailability.
Application Focus: Development of HIV-1 Integrase Inhibitors
One of the most compelling applications of the broader class of 1,5-disubstituted-1H-imidazole-4-carboxylic acids is in the development of inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. While direct examples using the 1,5-dimethyl derivative are not extensively documented in publicly available literature, the foundational work with 1,5-diaryl-1H-imidazole-4-carboxylic acids provides a strong rationale and a blueprint for the potential of the 1,5-dimethyl analog in this therapeutic area.
These compounds are designed to interfere with the protein-protein interaction between HIV-1 integrase and the host protein, lens epithelium-derived growth factor (LEDGF/p75). By disrupting this interaction, the integration of the viral DNA into the host genome is blocked, thereby halting the viral life cycle.
Mechanistic Rationale: Targeting the IN-LEDGF/p75 Interaction
The following diagram illustrates the general principle of inhibiting the HIV-1 integrase (IN) and LEDGF/p75 interaction, a strategy for which derivatives of 1,5-disubstituted imidazole-4-carboxylic acid have been explored.
Caption: Inhibition of HIV-1 Integrase-LEDGF/p75 Interaction.
Broader Therapeutic Potential: A Scaffold for Diverse Targets
The utility of the this compound scaffold extends beyond antiviral applications. The imidazole core is a privileged structure in medicinal chemistry, appearing in drugs targeting a wide array of biological targets.[1] Derivatives of this scaffold have been investigated for their potential as:
-
Anti-inflammatory Agents: By targeting key enzymes in inflammatory pathways such as p38 MAP kinase.[2]
-
Kinase Inhibitors: The imidazole scaffold can be elaborated to target various protein kinases, which are implicated in cancer and other diseases.[3][4][5]
-
Agents for Neurodegenerative Diseases: Imidazole-based compounds are being explored for their potential to modulate targets relevant to Alzheimer's and Parkinson's diseases.[6][7][8]
-
Antifungal Agents: The imidazole ring is a well-established pharmacophore in many antifungal drugs.[9]
Protocols for Synthesis and Derivatization
The synthesis of this compound and its subsequent derivatization into amides and esters are crucial steps in the drug discovery process. The following protocols provide a general framework for these chemical transformations.
Protocol 1: Synthesis of this compound
A common synthetic route to 1,5-disubstituted imidazole-4-carboxylates involves the cycloaddition of an imidoyl chloride with an isocyanoacetate derivative. The resulting ester can then be hydrolyzed to the desired carboxylic acid. While a specific, detailed, and publicly available protocol for the direct synthesis of this compound is not readily found in the provided search results, a general approach can be inferred from the synthesis of analogous compounds.[10]
General Synthetic Workflow:
Caption: General workflow for synthesizing imidazole-4-carboxylic acids.
Protocol 2: Synthesis of 1,5-Dimethyl-1H-imidazole-4-carboxamides
The conversion of the carboxylic acid to an amide is a standard transformation in medicinal chemistry to explore structure-activity relationships and improve pharmacokinetic properties.
Step-by-Step Methodology:
-
Activation of the Carboxylic Acid: To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) and a non-nucleophilic base (e.g., diisopropylethylamine). Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add the desired primary or secondary amine to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired amide.
Rationale behind Experimental Choices:
-
Coupling Agents: HATU and PyBOP are highly efficient coupling agents that minimize side reactions and racemization (if chiral amines are used).
-
Solvent Choice: Aprotic solvents are used to prevent unwanted reactions with the activated carboxylic acid intermediate.
-
Base: A non-nucleophilic base is used to neutralize the acid formed during the reaction without interfering with the coupling process.
Biological Evaluation of Synthesized Derivatives
Once a library of derivatives has been synthesized, they must be evaluated for their biological activity. The specific assays will depend on the therapeutic target of interest.
Protocol 3: In Vitro p38 MAP Kinase Inhibition Assay (Example for Anti-inflammatory Activity)
This protocol is adapted from methodologies used to evaluate imidazole-based anti-inflammatory agents.[2]
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the p38 MAP kinase enzyme. This is often a fluorescence-based assay.
-
Materials: Recombinant human p38 MAP kinase, a suitable substrate (e.g., a peptide substrate), ATP, and a detection reagent.
-
Procedure:
-
Prepare a serial dilution of the test compounds in a suitable buffer.
-
In a microplate, add the p38 MAP kinase enzyme, the substrate, and the test compound.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at a controlled temperature for a specified time.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., fluorescence) using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).
Data Presentation:
| Compound ID | Structure Modification | p38 MAP Kinase IC50 (nM) |
| Lead Compound | 1,5-Dimethyl-1H-imidazole-4-carboxamide | Hypothetical Value |
| Analog 1 | e.g., N-aryl substitution | Hypothetical Value |
| Analog 2 | e.g., N-alkyl substitution | Hypothetical Value |
| Reference Drug | Adezmapimod (SB203580) | 222.44 ± 5.98[2] |
Conclusion and Future Directions
This compound is a promising scaffold for the development of new therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and the inherent properties of the imidazole ring provide a solid foundation for achieving potent and selective biological activity. Future research in this area will likely focus on exploring a wider range of substitutions on the imidazole core and the carboxamide/ester functionality to target a broader array of enzymes and receptors implicated in human diseases. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate these efforts and accelerate the discovery of the next generation of imidazole-based medicines.
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Rashamuse, T. J., Fish, M. Q., Coyanis, E. M., & Bode, M. L. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6203. [Link]
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Nascimento, M. V. P. S., Munhoz, A. C. M., Theindl, L. C., et al. (2018). A Novel Tetrasubstituted Imidazole as a Prototype for the Development of Anti-inflammatory Drugs. Inflammation, 41(4), 1334–1348. [Link]
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Al-Hourani, B. J. (2021). Multi target-directed imidazole derivatives for neurodegenerative diseases. Journal of Physics: Conference Series, 1853, 012066. [Link]
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Conti, P., Ciaffoni, L., & De Amicis, F. (2018). Multitargeted Imidazoles: Potential Therapeutic Leads for Alzheimer's and Other Neurodegenerative Diseases. Journal of Medicinal Chemistry, 61(15), 6613-6628. [Link]
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van den Hurk, S., van de Lavoir, M., & Janssen, E. (2020). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 11(4), 513-519. [Link]
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Sowers, M., Baljinnyam, T., & Herring, J. (2021). Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. Organic Process Research & Development, 25(3). [Link]
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Turkson, J., & Kapanen, A. I. (2019). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. Anticancer Drugs, 30(1), 65-71. [Link]
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Yang, W. C., Li, J., Li, J., Chen, Q., & Yang, G. F. (2012). Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. Bioorganic & medicinal chemistry letters, 22(3), 1455–1458. [Link]
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Piacenti, A. M., & Larionov, O. V. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. The Journal of Organic Chemistry, 87(14), 9036-9046. [Link]
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Nascimento, M. V. P. S., Munhoz, A. C. M., Theindl, L. C., et al. (2018). A Novel Tetrasubstituted Imidazole as a Prototype for the Development of Anti-inflammatory Drugs. Inflammation, 41(4), 1334–1348. [Link]
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Al-Ostoot, F. H., & Al-Ghamdi, K. M. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(11), 3169. [Link]
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El-Gamal, M. I., & Al-Ameen, A. A. (2022). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules, 27(19), 6296. [Link]
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Kumar, A., Sharma, S., & Kumar, D. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(20), 17947–17959. [Link]
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Al-Ghorbani, M., & Al-Ansi, A. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Drug Design, Development and Therapy, 15, 3353–3372. [Link]
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Wang, Y., Li, Y., & Zhang, Y. (2022). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. RSC Medicinal Chemistry, 13(10), 1236-1245. [Link]
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Kowalczyk, T., & Wujec, M. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules, 29(13), 2978. [Link]
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Experimental Procedures for Reactions Involving 1,5-Dimethyl-1H-imidazole-4-carboxylic Acid: An Application Guide for Researchers
This document provides detailed application notes and protocols for key chemical transformations involving 1,5-Dimethyl-1H-imidazole-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this guide offers in-depth technical insights, step-by-step methodologies, and the scientific rationale behind the experimental choices.
Introduction
This compound is a substituted imidazole derivative of increasing interest in medicinal chemistry and materials science. Its structural motif, featuring a carboxylic acid function on a dimethylated imidazole scaffold, presents unique opportunities for the synthesis of novel molecular entities. The presence of the imidazole ring, with its distinct electronic and steric properties, necessitates careful consideration in designing synthetic routes. This guide focuses on two of the most fundamental transformations of the carboxylic acid group: amide bond formation and esterification, providing robust protocols and expert commentary to ensure reproducible and high-yielding reactions.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for successful experimentation.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂ | PubChem[1] |
| Molecular Weight | 140.14 g/mol | PubChem[1] |
| CAS Number | 80304-42-3 | PubChem[1] |
| Appearance | Solid (predicted) | - |
| pKa | (Predicted) | - |
Safety and Handling
Before commencing any experimental work, it is crucial to be familiar with the safety and handling precautions for this compound and all other reagents.
Hazard Identification:
-
Based on data for related imidazole carboxylic acids, this compound may cause skin and eye irritation.[2] Inhalation of dust may lead to respiratory tract irritation.[2]
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Storage:
-
Store in a cool, dry place away from strong oxidizing agents and strong acids.[2]
-
Keep the container tightly sealed to prevent moisture absorption.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
Section 1: Amide Bond Formation
The formation of an amide bond is a cornerstone of modern drug discovery. The following protocols detail reliable methods for coupling this compound with a variety of primary and secondary amines.
Causality Behind Experimental Choices
The imidazole nucleus contains basic nitrogen atoms that can potentially interfere with standard coupling reactions. For instance, in acid-catalyzed reactions, the imidazole nitrogen can be protonated, and in reactions involving strong bases, deprotonation of the imidazole ring is a possibility. Therefore, the choice of coupling reagent and reaction conditions is critical to avoid side reactions and achieve high yields.
The protocols below utilize two of the most common and effective classes of coupling reagents: carbodiimides (EDC) and uronium salts (HATU). These reagents operate under mild conditions, minimizing the risk of side reactions involving the imidazole core.
Protocol 1: EDC/NHS-Mediated Amide Coupling
This method is a widely used, two-step, one-pot procedure that proceeds via an active N-hydroxysuccinimide (NHS) ester intermediate. This intermediate is more stable than the O-acylisourea formed with EDC alone, leading to cleaner reactions and higher yields.
Diagram of the Experimental Workflow:
Caption: General workflow for EDC/NHS-mediated amide coupling.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1-0.5 M).
-
Activation: Add NHS (1.2 eq) followed by EDC (1.2 eq) to the stirred solution at room temperature.
-
Stirring: Stir the reaction mixture at room temperature for 15-60 minutes to allow for the formation of the active NHS ester.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up:
-
Dilute the reaction mixture with DCM or EtOAc.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
Protocol 2: HATU-Mediated Amide Coupling
HATU is a highly efficient uronium-based coupling reagent, particularly effective for sterically hindered amines and for minimizing racemization of chiral substrates.
Diagram of the Reaction Mechanism:
Caption: Simplified mechanism of HATU-mediated amide coupling.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
5% aqueous LiCl (optional, for DMF removal)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Step-by-Step Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add HATU (1.1 eq) to the solution.
-
Base Addition: Add DIPEA (2.0-3.0 eq) dropwise to the reaction mixture.
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add the amine (1.1 eq) to the activated carboxylic acid solution.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction with EtOAc.
-
Wash the organic layer with 5% aqueous LiCl (3x, if DMF is used), followed by 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
Table of Comparative Data for Amide Coupling Reagents:
| Coupling Reagent | Additive | Base | Typical Solvent | Reaction Time | Reported Yield Range | Key Advantages |
| EDC | NHS | None/Mild Base | DCM, DMF, Water | 1-12 hours | 60-95% | Water-soluble byproducts, mild conditions.[3] |
| HATU | None | DIPEA, TEA | DMF, NMP | 1-8 hours | 80-95% | High efficiency, low racemization, good for hindered substrates.[4] |
| DCC | HOBt | None | DCM, THF | 2-12 hours | 70-95% | Inexpensive, effective. |
Section 2: Esterification
Esterification of this compound can be achieved through several methods. The choice of method depends on the nature of the alcohol and the desired reaction scale.
Protocol 3: Fischer Esterification (for simple primary and secondary alcohols)
This classic method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.
Diagram of Fischer Esterification:
Caption: Overview of the Fischer esterification reaction.
Materials:
-
This compound
-
Alcohol (e.g., Methanol, Ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Step-by-Step Procedure:
-
Reaction Setup: Suspend this compound (1.0 eq) in the desired alcohol (used as the solvent, in large excess).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 0.1-0.2 eq) to the suspension.
-
Heating: Heat the reaction mixture to reflux and stir until the reaction is complete as monitored by TLC or LC-MS (typically 4-24 hours).
-
Solvent Removal: Allow the reaction to cool to room temperature and remove the excess alcohol under reduced pressure.
-
Work-up:
-
Dissolve the residue in EtOAc.
-
Carefully wash the organic layer with saturated NaHCO₃ to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate to obtain the crude ester.
-
-
Purification: Purify by column chromatography if necessary.
Protocol 4: Acyl Chloride Formation followed by Esterification
For more precious or sterically hindered alcohols, a two-step procedure involving the formation of an intermediate acyl chloride can be more effective.
Step-by-Step Procedure:
Part A: Acyl Chloride Synthesis
-
Reaction Setup: Suspend this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.
-
Catalyst: Add a catalytic amount of DMF (1-2 drops).
-
Chlorinating Agent: Cool the mixture in an ice bath and slowly add oxalyl chloride or thionyl chloride (1.5-2.0 eq).
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Isolation: Carefully remove the solvent and excess chlorinating agent under reduced pressure to yield the crude acyl chloride, which is often used immediately in the next step.
Part B: Ester Formation
-
Reaction Setup: Dissolve the crude acyl chloride in an anhydrous, non-protic solvent like DCM or THF under an inert atmosphere.
-
Alcohol Addition: Add the alcohol (1.0-1.2 eq) followed by a non-nucleophilic base such as triethylamine (TEA) or DIPEA (1.5 eq).
-
Reaction: Stir at room temperature until the reaction is complete (monitor by TLC).
-
Work-up and Purification: Perform a standard aqueous work-up as described in Protocol 1 and purify by column chromatography.
Conclusion
The protocols outlined in this guide provide a robust starting point for the successful amidation and esterification of this compound. The choice of a specific protocol will depend on the nature of the coupling partner, the desired scale of the reaction, and the available laboratory resources. By understanding the underlying chemical principles and potential challenges associated with the imidazole scaffold, researchers can confidently utilize this versatile building block in their synthetic endeavors.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
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- Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). HATU: The Core Reagent for Peptide & Drug Synthesis. CHIMIA International Journal for Chemistry, 63(5), 279-281.
- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
-
Organic Syntheses Procedure. Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. [Link]
-
PrepChem. Synthesis of 5-methyl-1H-imidazole-4-carboxylic acid chloride. [Link]
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Application Notes and Protocols for the Purification of 1,5-Dimethyl-1H-imidazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction
1,5-Dimethyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is a key component in various biologically active molecules. The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, impact product yield and quality, and potentially introduce toxicological risks in downstream applications. This guide provides a comprehensive overview of robust purification techniques for this compound, grounded in fundamental chemical principles and supported by established methodologies for related compounds.
Understanding the Molecule: Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the cornerstone of developing effective purification strategies. These properties dictate the compound's behavior in different solvent systems and its response to various separation techniques.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂ | [1] |
| Molecular Weight | 140.14 g/mol | [1] |
| IUPAC Name | 1,5-dimethylimidazole-4-carboxylic acid | [1] |
| CAS Number | 80304-42-3 | [1] |
The presence of both a carboxylic acid group (acidic) and an imidazole ring (which can be basic) makes this compound an amphoteric molecule. This dual functionality is key to leveraging acid-base chemistry for purification.
Purification Strategies: A Multi-faceted Approach
The optimal purification strategy for this compound depends on the nature and quantity of the impurities present. A multi-step approach, often combining different techniques, is typically the most effective.
Caption: A general workflow for the purification of this compound.
Protocol 1: Purification via Acid-Base Extraction
Principle: This technique exploits the acidic nature of the carboxylic acid group. By treating the crude product with a base, the carboxylic acid is deprotonated to form a water-soluble carboxylate salt. Neutral and basic impurities remain in the organic phase and can be separated. Subsequent acidification of the aqueous layer regenerates the pure carboxylic acid, which can then be isolated.
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Basification and Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The use of a weak base is often sufficient to deprotonate the carboxylic acid without affecting the basicity of the imidazole ring significantly.[2][3]
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The deprotonated product will be in the aqueous (bottom) layer.
-
Drain the aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the product.
-
-
Washing (Optional): The combined aqueous extracts can be washed with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.
-
Acidification and Precipitation:
-
Cool the aqueous solution in an ice bath.
-
Slowly add a concentrated acid, such as hydrochloric acid (HCl), dropwise while stirring until the pH of the solution is acidic (pH ~2-3). This will protonate the carboxylate, causing the purified this compound to precipitate out of the solution.[2]
-
-
Isolation:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove any residual salts.
-
Dry the purified product under vacuum.
-
Caption: Workflow for acid-base extraction purification.
Protocol 2: Purification via Recrystallization
Principle: Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
Solvent Selection:
The choice of solvent is critical for successful recrystallization. For a polar molecule like this compound, polar solvents are a good starting point. A solvent screen should be performed on a small scale to identify the optimal solvent or solvent system.
| Solvent/System | Rationale |
| Water | The compound's polarity suggests potential solubility in hot water and lower solubility in cold water, making it a good candidate.[4] |
| Ethanol/Water | A mixture can be used to fine-tune the solubility. The compound may be too soluble in pure ethanol. |
| Isopropanol | A less polar alcohol that may provide the desired solubility profile. |
| Ethyl Acetate/Hexane | For less polar impurities, dissolving in hot ethyl acetate and adding hexane as an anti-solvent can induce crystallization.[2] |
Experimental Protocol:
-
Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the compound is just dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step is crucial to prevent premature crystallization.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of the crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 3: Purification via Column Chromatography
Principle: Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase. For this compound, both normal-phase and reverse-phase chromatography can be considered.
Normal-Phase Chromatography:
-
Stationary Phase: Silica gel is a common choice. However, the basic nature of the imidazole ring can lead to strong interactions with the acidic silica, causing peak tailing. To mitigate this, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the mobile phase. Alternatively, a more neutral stationary phase like alumina can be used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The polarity of the mobile phase is gradually increased to elute the compounds.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
RP-HPLC is a high-resolution technique suitable for both analytical purity checks and preparative purification.
-
Stationary Phase: A C18 column is a common choice for separating polar to moderately non-polar compounds.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is used.[5] A gradient elution, where the proportion of the organic solvent is increased over time, is often employed for effective separation.[5]
Experimental Protocol (Preparative RP-HPLC):
-
Sample Preparation: Dissolve the crude product in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition until a stable baseline is achieved.
-
Injection and Elution: Inject the sample onto the column. Run a gradient elution program, for example, starting with a high percentage of the aqueous buffer and gradually increasing the percentage of the organic solvent.
-
Fraction Collection: Collect fractions as the compound of interest elutes from the column. Monitor the elution using a UV detector.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Desalting (if necessary): If a non-volatile buffer was used, a desalting step may be required.
Purity Assessment
After purification, it is essential to assess the purity of the this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of organic compounds. A sharp, symmetrical peak for the main component with minimal or no other peaks indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and detect the presence of impurities.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can help identify any impurities with different molecular weights.
-
Melting Point Analysis: A sharp melting point range close to the literature value (if available) is indicative of high purity. Impurities tend to broaden and depress the melting point range.
Conclusion
The purification of this compound is a critical step in its use for research and development. A systematic approach, beginning with an understanding of its physicochemical properties, allows for the rational selection and application of purification techniques such as acid-base extraction, recrystallization, and chromatography. The protocols provided in this guide offer a solid foundation for achieving high purity of this valuable compound. It is important to note that optimization of these protocols may be necessary depending on the specific impurity profile of the crude material.
References
-
SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
City University of New York (CUNY). (n.d.). Purification by Recrystallization. Retrieved from [Link]
-
Expt #3: Isolation and Purification of Organic Compounds Recrystallization. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. This compound | C6H8N2O2 | CID 18521860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. Separation of 1H-Imidazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for 1,5-Dimethyl-1H-imidazole-4-carboxylic Acid as a Ligand for Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Role of Imidazole-Based Ligands in Coordination Chemistry
The imidazole scaffold is a cornerstone in the design of ligands for metal complexes, owing to its significant role in both medicinal chemistry and materials science.[1][2] The unique electronic properties and coordination capabilities of the imidazole ring allow it to form stable and diverse complexes with a wide range of metal ions. These complexes often exhibit enhanced biological activities, including antimicrobial, antifungal, and anticancer properties, compared to the free ligands.[1][2] The N-heterocyclic nature of imidazole, combined with the potential for substitution at various positions, provides a versatile platform for fine-tuning the steric and electronic properties of the resulting metal complexes, thereby influencing their geometry, stability, and reactivity.
This guide focuses on 1,5-dimethyl-1H-imidazole-4-carboxylic acid , a tailored ligand designed to leverage the inherent properties of the imidazole core while introducing specific modifications to modulate its coordination behavior and the functional attributes of its metal complexes. The presence of a methyl group at the N1 position prevents deprotonation at this site and can influence the solubility and electronic properties of the ligand. The methyl group at the C5 position can introduce steric effects that may affect the coordination geometry of the resulting metal complexes. The carboxylic acid moiety at the C4 position provides a key binding site for metal ions, often acting in concert with the N3 atom of the imidazole ring to form a stable chelate.
These application notes will provide a comprehensive overview of the synthesis of this compound, the preparation of its metal complexes, detailed characterization protocols, and potential applications in catalysis and drug discovery.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, starting from readily available precursors. A plausible synthetic route involves the initial formation of the imidazole ring followed by hydrolysis of an ester group to the carboxylic acid. The following protocol is a representative method adapted from general syntheses of substituted imidazole carboxylic acids.
Protocol 1: Synthesis of this compound
Materials:
-
Ethyl 2-amino-3-oxobutanoate hydrochloride
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Methylamine solution (40% in water)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
Step 1: Synthesis of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-amino-3-oxobutanoate hydrochloride (1 equivalent) in ethanol.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 equivalents) to the solution.
-
Heat the mixture to reflux and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and then add methylamine solution (1.2 equivalents) dropwise while stirring.
-
Heat the mixture to reflux again and stir for an additional 4-6 hours.
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2-3 equivalents) in water to the flask.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After the hydrolysis is complete, cool the reaction mixture in an ice bath.
-
Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 3-4, which will cause the product to precipitate.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Synthesis of Metal Complexes with this compound
The coordination of this compound to metal ions can be achieved through various synthetic methods, with solvothermal synthesis being a common and effective technique for obtaining crystalline products. The choice of metal salt, solvent system, and reaction conditions (temperature, time, pH) can significantly influence the structure and properties of the resulting metal-organic frameworks (MOFs) or coordination polymers.
Protocol 2: General Solvothermal Synthesis of a Metal Complex
This protocol provides a general procedure that can be adapted for the synthesis of various metal complexes with this compound.
Materials:
-
This compound (the ligand)
-
A metal salt (e.g., Cu(NO₃)₂·3H₂O, Zn(OAc)₂·2H₂O, CoCl₂·6H₂O)
-
Solvent or solvent mixture (e.g., N,N-Dimethylformamide (DMF), ethanol, water)
-
Teflon-lined stainless steel autoclave
-
Oven
Procedure:
-
In a small glass vial, dissolve this compound (e.g., 0.1 mmol) in the chosen solvent (e.g., 5 mL of DMF).
-
In a separate vial, dissolve the metal salt (e.g., 0.05 mmol for a 2:1 ligand-to-metal ratio) in the same solvent (e.g., 5 mL of DMF).
-
Combine the two solutions in the Teflon liner of the autoclave. The total volume should not exceed two-thirds of the liner's capacity.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a specific temperature (e.g., 100-150 °C) for a designated period (e.g., 24-72 hours).
-
After the reaction, allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystalline product by filtration.
-
Wash the crystals with the reaction solvent and then with a more volatile solvent like ethanol or acetone.
-
Dry the product in air or under a mild vacuum.
Diagram of the Solvothermal Synthesis Workflow:
Caption: General workflow for solvothermal synthesis of metal complexes.
Characterization of the Ligand and its Metal Complexes
A thorough characterization of both the free ligand and its metal complexes is crucial to confirm their identity, purity, and structural features. A combination of spectroscopic and analytical techniques is typically employed.
| Technique | Purpose for Ligand Characterization | Purpose for Metal Complex Characterization | Typical Observations & Interpretations |
| ¹H and ¹³C NMR Spectroscopy | To confirm the molecular structure and purity of the synthesized ligand. | To study the coordination environment, though often limited by paramagnetism of certain metal ions. | Ligand: Expect distinct signals for the two methyl groups, the imidazole proton, and the carboxylic acid proton (in a suitable solvent). Complex: Shifts in the ligand's proton and carbon signals upon coordination to the metal ion. Broadening of signals may occur with paramagnetic metals. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify characteristic functional groups (C=O of carboxylic acid, C=N of imidazole). | To determine the coordination mode of the ligand to the metal ion. | Ligand: Strong C=O stretching band around 1700 cm⁻¹. Complex: A shift in the C=O stretching frequency to a lower wavenumber upon coordination of the carboxylate group to the metal. Changes in the imidazole ring vibrations. |
| Elemental Analysis (C, H, N) | To determine the empirical formula and confirm the purity of the ligand. | To determine the stoichiometry of the metal complex (metal-to-ligand ratio). | The experimentally determined percentages of C, H, and N should match the calculated values for the proposed formula. |
| Single-Crystal X-ray Diffraction | Not typically used for the ligand itself unless a high-quality crystal is obtained. | To definitively determine the three-dimensional structure of the metal complex, including bond lengths, bond angles, and coordination geometry. | Provides detailed information on the coordination number of the metal, the binding mode of the ligand (e.g., monodentate, bidentate, bridging), and the overall crystal packing. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the ligand. | To study the thermal stability of the complex and identify the loss of coordinated or guest solvent molecules. | A weight loss step corresponding to the removal of solvent molecules, followed by the decomposition of the complex at higher temperatures. |
| UV-Vis Spectroscopy | To study the electronic transitions of the ligand. | To investigate the d-d electronic transitions of the metal ion and ligand-to-metal charge transfer bands. | Appearance of new absorption bands or shifts in existing bands upon complexation, providing insights into the electronic structure of the complex. |
Potential Applications and Protocols
Metal complexes of imidazole carboxylic acids have shown promise in various fields. Below are some potential applications for complexes derived from this compound, along with generalized protocols.
Catalysis: Oxidative Desulfurization of Model Fuel
Background: Metal complexes can act as catalysts in various organic transformations. The oxidative desulfurization (ODS) of fuels is an important process for removing sulfur-containing compounds to meet environmental regulations. Imidazole-based metal complexes have been shown to be effective catalysts for this reaction.[2]
Protocol 3: Catalytic Oxidative Desulfurization
Materials:
-
A metal complex of this compound (the catalyst)
-
Model fuel (e.g., a solution of dibenzothiophene (DBT) in a hydrocarbon solvent like n-octane)
-
An oxidant (e.g., hydrogen peroxide, H₂O₂)
-
An extraction solvent (e.g., acetonitrile)
-
Gas chromatograph with a flame ionization detector (GC-FID) for analysis
Procedure:
-
In a reaction vessel, prepare the model fuel with a known concentration of DBT.
-
Add a specific amount of the metal complex catalyst to the model fuel.
-
Add the oxidant (e.g., H₂O₂) to the mixture. The molar ratio of oxidant to sulfur compound is a key parameter to optimize.
-
Stir the reaction mixture at a controlled temperature (e.g., 60-80 °C) for a set period.
-
After the reaction, cool the mixture and add the extraction solvent (e.g., acetonitrile) to extract the oxidized sulfur compounds (sulfoxides and sulfones).
-
Separate the hydrocarbon phase from the extraction solvent phase.
-
Analyze the sulfur content in the hydrocarbon phase using GC-FID to determine the extent of desulfurization.
Diagram of the Catalytic Application Workflow:
Caption: Workflow for catalytic oxidative desulfurization.
Drug Development: Antimicrobial Activity Screening
Background: Imidazole derivatives and their metal complexes are known for their broad-spectrum antimicrobial activities.[1][2] The chelation of the metal ion can enhance the lipophilicity of the complex, facilitating its transport across microbial cell membranes and subsequent interaction with intracellular targets.
Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Materials:
-
A metal complex of this compound
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile 96-well microtiter plates
-
Appropriate sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Standard antimicrobial agents (positive controls, e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Solvent for the complex (e.g., Dimethyl sulfoxide, DMSO)
-
Microplate reader
Procedure:
-
Prepare a stock solution of the metal complex in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the complex in the growth medium to achieve a range of concentrations.
-
Prepare an inoculum of the microbial strain standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Add the standardized inoculum to each well containing the diluted complex.
-
Include a positive control (microbe + medium + standard drug), a negative control (microbe + medium), and a solvent control (microbe + medium + highest concentration of DMSO used).
-
Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).
-
After incubation, determine the MIC, which is the lowest concentration of the complex that visibly inhibits microbial growth. This can be assessed visually or by measuring the optical density using a microplate reader.
Conclusion and Future Perspectives
This compound represents a promising ligand for the development of novel metal complexes with tailored properties. Its specific substitution pattern offers opportunities to fine-tune the steric and electronic characteristics of the resulting coordination compounds. The protocols outlined in this guide provide a solid foundation for the synthesis, characterization, and preliminary application screening of these complexes. Future research in this area could focus on expanding the range of metal ions used, exploring different synthetic conditions to generate novel structural motifs, and conducting in-depth mechanistic studies of their catalytic and biological activities. Such investigations will be crucial for unlocking the full potential of these versatile compounds in materials science and drug discovery.
References
- Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applic
- Synthesis, Characterisation and Catalytic Application of Some Imidazole-Carboxylate Metal Complexes.International Journal of Advances in Engineering and Management (IJAEM).
Sources
Application Notes and Protocols for the Quantification of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid
Introduction
1,5-Dimethyl-1H-imidazole-4-carboxylic acid is a small heterocyclic organic compound with a molecular weight of 140.14 g/mol .[1] Its structure, featuring both an imidazole ring and a carboxylic acid group, makes it a molecule of interest in various fields, including pharmaceutical development as a potential metabolite or a building block for larger active pharmaceutical ingredients.[2][3] Accurate and precise quantification of this analyte in various matrices, particularly in biological fluids, is crucial for pharmacokinetic, toxicokinetic, and metabolism studies.
This document provides detailed analytical methods for the quantification of this compound, with a focus on high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection and tandem mass spectrometry (LC-MS/MS). The protocols are designed to be robust and adhere to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6][7][8]
Method Selection: Rationale and Considerations
The choice of analytical technique is paramount for achieving the desired sensitivity, selectivity, and throughput. For this compound, two primary methods are recommended:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a cost-effective and widely accessible technique suitable for quantification in simpler matrices or at higher concentrations. The imidazole ring provides a chromophore, allowing for UV detection, typically around 210 nm.[9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for trace-level quantification in complex biological matrices due to its superior sensitivity and selectivity.[10][11] It is the preferred method for pharmacokinetic and bioavailability studies.
Part 1: HPLC-UV Method
This method is suitable for the quantification of this compound in bulk materials, simple formulations, and for in-process controls where high sensitivity is not a primary requirement.
Chromatographic Conditions
The following conditions are a starting point and may require optimization based on the specific HPLC system and sample matrix. The method is adapted from established procedures for similar imidazole derivatives.[9][12]
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (20 mM, pH 3.0) (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm[13] |
| Run Time | 10 minutes |
Protocol: HPLC-UV Analysis
1. Solution Preparation:
- Mobile Phase: Prepare a 20 mM solution of potassium dihydrogen phosphate in HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
- Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[9]
- Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase, and dilute to a concentration within the calibration range. For complex matrices, a sample cleanup step such as solid-phase extraction may be necessary.
2. HPLC System Setup and Analysis:
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject a blank (mobile phase) to ensure the system is free of contaminants.
- Inject the working standard solutions in ascending order of concentration.
- Inject the prepared sample solutions.
- Construct a calibration curve by plotting the peak area of the standards against their concentrations.
- Determine the concentration of this compound in the samples from the calibration curve.
Method Validation (as per ICH Q2(R1))[5][8]
| Parameter | Acceptance Criteria |
| Specificity | The peak for the analyte should be well-resolved from other components. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Recovery of 98-102% |
| Precision (Repeatability & Intermediate) | RSD ≤ 2% |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10 |
| Robustness | Insensitive to minor changes in method parameters. |
Part 2: LC-MS/MS Method for Biological Matrices
This highly sensitive and selective method is designed for the quantification of this compound in biological matrices such as plasma and urine. The protocol incorporates a robust sample preparation step to minimize matrix effects.[11][14]
Workflow for LC-MS/MS Analysis
Caption: Workflow for the quantification of this compound in biological matrices by LC-MS/MS.
Sample Preparation Protocol
This protocol utilizes protein precipitation, a common and effective method for cleaning up biological samples.[15][16]
-
Aliquoting: To 100 µL of plasma or urine sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled version of the analyte).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Filtration: Filter through a 0.22 µm syringe filter before injection.
LC-MS/MS Conditions
The following conditions are a starting point and should be optimized for the specific instrument.
| Parameter | Recommended Condition |
| LC System | UPLC/UHPLC system |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) |
SRM Transitions (Hypothetical): These would need to be determined experimentally by infusing a standard solution of the analyte.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 141.1 | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined |
Method Validation for Bioanalytical Assays
Bioanalytical method validation should follow FDA and ICH M10 guidelines.[17][18][19]
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS. |
| Calibration Curve | At least 6 non-zero standards, r² ≥ 0.99 |
| Accuracy & Precision | Within ±15% (±20% at LLOQ) for QC samples at LLOQ, low, mid, and high concentrations. |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. |
| Recovery | Consistent and reproducible. |
| Stability | Analyte stability established under various conditions (freeze-thaw, short-term, long-term, post-preparative). |
Data Presentation
The following table provides a hypothetical comparison of the expected performance of the two methods.
| Feature | HPLC-UV | LC-MS/MS |
| Typical LOQ | ~1 µg/mL | ~0.1-1 ng/mL[10][11] |
| Linear Range | 1 - 100 µg/mL | 0.1 - 500 ng/mL |
| Selectivity | Moderate | High |
| Matrix Tolerance | Low to Moderate | High |
| Throughput | Moderate | High (with modern systems)[20] |
| Cost | Low | High |
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis. For routine analysis of bulk material or simple formulations, the HPLC-UV method offers a reliable and cost-effective solution. For trace-level quantification in complex biological matrices, the LC-MS/MS method is indispensable due to its superior sensitivity and selectivity. Both methods, when properly validated, can provide accurate and precise data to support drug development and research activities.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][4][7]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][5]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][6]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][17]
-
YouTube. (2017). Validation of Analytical Methods according to the New FDA Guidance. [Link][18]
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U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link][19]
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GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link][8]
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ResearchGate. (2025). Core components of analytical method validation for small molecules-an overview. [Link][22]
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Agilent. Sample Preparation Techniques for Biological Matrices. [Link][15]
-
SIELC Technologies. (2018). 1H-Imidazole-4-carboxylic acid. [Link][23]
-
PubMed. (1999). An LC/MS/MS method for the quantitation of MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide), a bioconversion product of temozolomide, in rat and dog plasma. [Link][10]
-
PubMed. (2008). Validated hydrophilic interaction LC-MS/MS method for simultaneous quantification of dacarbazine and 5-amino-4-imidazole-carboxamide in human plasma. [Link][11]
-
SIELC Technologies. Separation of 1H-Imidazole-4-carboxylic acid on Newcrom R1 HPLC column. [Link][24]
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Agilent. (2019). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. [Link][20]
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National Institutes of Health. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link][25]
-
ResearchGate. (2025). Validated hydrophilic interaction LC-MS/MS method for simultaneous quantification of dacarbazine and 5-amino-4-imidazole-carboxamide in human plasma. [Link][14]
-
National Institutes of Health. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link][26]
-
SIELC Technologies. Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column. [Link][27]
-
ResearchGate. (2025). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. [Link][13]
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Application Note: Accelerated Synthesis of 1,5-Dimethyl-1H-imidazole-4-carboxylic Acid via Microwave-Assisted Hydrolysis
Abstract
This application note presents a detailed, robust protocol for the rapid and efficient synthesis of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid, a key building block in medicinal chemistry.[1][2] The pivotal step, the saponification of its ethyl ester precursor, is achieved using microwave-assisted organic synthesis (MAOS). This method demonstrates significant advantages over conventional heating, drastically reducing reaction times from hours to minutes while maintaining high yields and product purity.[3][4] We provide a comprehensive guide covering the underlying principles of microwave chemistry, detailed safety protocols, a step-by-step experimental procedure, and troubleshooting advice tailored for researchers in pharmaceutical and chemical development.
Introduction: The Need for Speed in Heterocyclic Synthesis
Imidazole derivatives are a cornerstone of modern drug discovery, forming the structural core of numerous therapeutic agents, including antifungals, anticancer agents, and antivirals.[2][5][6] The specific target of this guide, this compound, serves as a versatile intermediate for creating more complex, biologically active molecules.[1]
Traditional synthetic routes often rely on conventional heating methods (e.g., oil baths), which are effective but suffer from long reaction times, inefficient energy transfer, and the potential for thermal degradation of products.[7] Microwave-assisted synthesis has emerged as a transformative green chemistry technique that directly addresses these limitations.[8][9] By utilizing microwave energy, reactions can be completed in a fraction of the time, often with improved yields and cleaner reaction profiles.[3][10]
This guide focuses on the final, critical hydrolysis step to produce the target carboxylic acid, demonstrating the profound impact of microwave irradiation on accelerating this transformation.
The Science of Microwave-Assisted Synthesis
Unlike conventional heating, which transfers energy indirectly via conduction and convection, microwave heating involves the direct coupling of electromagnetic energy with polar molecules in the reaction mixture.[7][11] This process is governed by two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as water or ethanol, possess a permanent dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid reorientation generates friction at the molecular level, leading to instantaneous and uniform heating throughout the bulk of the material.[9][12]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., salts from the base used in hydrolysis), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.[11][12]
This direct energy transfer is exceptionally efficient and is the reason for the dramatic rate accelerations observed in MAOS.[8]
Critical Safety Protocols for Microwave Chemistry
Microwave reactors are powerful instruments that require strict adherence to safety protocols to prevent accidents.
-
Use Dedicated Equipment: Only laboratory-grade microwave reactors designed for chemical synthesis should be used.[13] Domestic kitchen microwaves lack the necessary safety interlocks, pressure/temperature feedback control, and corrosion resistance.[13][14]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles (or a face shield), a lab coat, and appropriate chemical-resistant gloves, is mandatory.[15]
-
Pressure Management: Never heat a completely sealed vessel unless it is specifically designed for high-pressure reactions and the reactor can monitor and control internal pressure. For the protocol below, the vessel cap is designed to vent safely if unexpected pressure builds. Always be aware of the potential for pressure buildup from solvent evaporation.[16][17]
-
Vessel Integrity: Before each use, inspect the reaction vessel (typically borosilicate glass or Teflon-lined) for any cracks, chips, or scratches that could compromise its integrity under high temperature and pressure.[17]
-
Avoid Metals: Do not place any metal objects, including spatulas or magnetic stir bars with metallic cores not coated in an inert material like Teflon, inside the microwave cavity, as this can cause arcing.[15][16]
-
Superheating: Use a magnetic stir bar in the reaction vessel to ensure even heat distribution and prevent localized superheating, which can cause violent bumping.[13]
-
Ventilation: All microwave synthesis should be conducted within a certified chemical fume hood to manage any vapors released during the reaction or work-up.[14]
Experimental Protocol
This protocol is divided into two main parts: the synthesis of the ester precursor and the core microwave-assisted hydrolysis.
Materials & Equipment
Reagents:
| Reagent | CAS No. | Formula | Notes |
|---|---|---|---|
| Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate | 90358-95-9 | C₈H₁₂N₂O₂ | Precursor |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | Pellets, ≥97% |
| Deionized Water (H₂O) | 7732-18-5 | H₂O | |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 2M aqueous solution |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | ACS Grade |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | For drying |
Equipment:
-
Dedicated microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator) with programmable time, temperature, and power control.
-
10 mL microwave reaction vessel with a snap-on cap and a Teflon-coated magnetic stir bar.
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, separatory funnel).
-
pH paper or pH meter.
-
Rotary evaporator.
-
Melting point apparatus.
Workflow Overview
The overall process involves the saponification of the ester, followed by an acidic work-up and purification to isolate the final carboxylic acid.
Caption: Experimental workflow for the synthesis.
Step-by-Step Procedure
Part A: Synthesis of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate (Precursor)
Note: This precursor can be synthesized via several literature methods. A common approach involves the cyclization of appropriate starting materials. For example, adapting the procedure described by Hu et al. for similar structures could be a viable route.[18] For the purpose of this application note, we will assume the precursor is available.
Part B: Microwave-Assisted Synthesis of this compound
-
Reaction Setup:
-
To a 10 mL microwave reaction vessel, add ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate (0.50 g, 2.97 mmol).
-
Add a solution of sodium hydroxide (0.24 g, 6.00 mmol) dissolved in 4 mL of deionized water.
-
Place a suitable Teflon-coated magnetic stir bar into the vessel.
-
Securely place the cap onto the vessel.
-
-
Microwave Irradiation:
-
Place the vessel into the cavity of the microwave reactor.
-
Set the following reaction parameters:
-
Temperature: 150 °C (Use 'ramp to temperature' mode)
-
Hold Time: 10 minutes
-
Power: Dynamic (reactor will adjust power to maintain temperature)
-
Stirring: High
-
Pre-stirring: 20 seconds
-
-
Start the reaction. The reactor will automatically heat the mixture to the set temperature and hold it for the specified time.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the vessel to cool to room temperature (below 50 °C) using the instrument's automated cooling system before carefully removing it from the reactor.
-
Transfer the clear reaction solution to a 50 mL beaker.
-
While stirring, slowly add 2M HCl dropwise to the solution. A white precipitate will begin to form.
-
Continue adding HCl until the pH of the solution is approximately 3-4 (check with pH paper).
-
Cool the mixture in an ice bath for 15-20 minutes to maximize precipitation.
-
Collect the white solid by vacuum filtration, washing the filter cake with a small amount of cold deionized water (2 x 5 mL).
-
-
Purification and Characterization:
-
Dry the collected solid under vacuum to yield this compound as a white powder.
-
Determine the yield and characterize the product by melting point, ¹H NMR, and mass spectrometry to confirm its identity and purity.
-
Caption: Microwave-assisted saponification reaction.
Expected Results and Discussion
This microwave-assisted protocol offers a significant improvement over conventional methods. The high temperature achieved under sealed-vessel conditions dramatically accelerates the hydrolysis reaction, which would typically require several hours of refluxing.
Table 1: Comparison of Synthesis Methods
| Parameter | Microwave-Assisted Method | Conventional Method (Typical) |
|---|---|---|
| Heating Method | Direct Microwave Irradiation | Oil Bath Reflux |
| Temperature | 150 °C | ~100 °C |
| Reaction Time | 10 minutes | 2 - 4 hours |
| Expected Yield | > 90% | 80 - 90% |
| Energy Usage | Low | High |
| Purity (crude) | High | Moderate to High |
The results clearly indicate that MAOS is a superior method for this transformation, aligning with the principles of green chemistry by saving time and energy.[7]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | Incomplete reaction; insufficient temperature or time. | Increase the hold time to 15 minutes or the temperature to 160 °C. Ensure the correct amount of NaOH was added. |
| Loss of product during work-up. | Ensure pH is correctly adjusted to ~3-4 for full precipitation. Use ice-cold water for washing the precipitate to minimize dissolution. | |
| Reaction Does Not Reach Target Temperature | Insufficiently polar solvent system. | The aqueous NaOH solution is highly polar and should absorb microwave energy efficiently. Ensure correct solvent composition. |
| Microwave power limit reached. | Check reactor settings. This is unlikely for this reaction scale. | |
| Product is Oily or Impure | Incomplete hydrolysis (starting ester remains). | Confirm reaction completion by TLC before work-up. If incomplete, resubmit to microwave conditions. |
| Incorrect pH during work-up. | Re-dissolve the product in a basic solution and re-precipitate carefully by adjusting the pH with 2M HCl. |
Conclusion
The microwave-assisted synthesis of this compound is a highly efficient, rapid, and reliable method suitable for modern research and development laboratories. By leveraging the principles of direct molecular heating, this protocol reduces reaction times from hours to just ten minutes, facilitating faster discovery and development cycles for new chemical entities based on the valuable imidazole scaffold. The procedure is straightforward, high-yielding, and adheres to the principles of green chemistry, making it an excellent alternative to conventional synthetic techniques.
References
- Vertex AI Search.
- Vertex AI Search. Review: A convenient approach for the synthesis of imidazole derivatives using microwaves - Der Pharma Chemica.
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- Vertex AI Search. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Vertex AI Search.
- Vertex AI Search. Microwave Assisted Organic Synthesis: A Green Chemical Approach.
- Vertex AI Search. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI.
- Vertex AI Search. Microwave Assisted Efficient Synthesis of Imidazole-Based Privileged Structures.
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CEM Corporation. Safety Considerations for Microwave Synthesis. Available at: [Link]
-
National Science Teaching Association. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. Available at: [Link]
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Scribd. Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Available at: [Link]
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Kansas State University. Microwave Safety. Available at: [Link]
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International Journal of Nanomaterials and Nanotechnology and Nanomedicine. MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. Available at: [Link]
-
ETH Zurich. Microwave Reactor Safety. Available at: [Link]
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Scholars Research Library. A brief review: Microwave assisted organic reaction. Available at: [Link]
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National Institutes of Health. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Available at: [Link]
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Organic Chemistry Portal. Imidazole synthesis. Available at: [Link]
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National Institutes of Health. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Available at: [Link]
-
National Institutes of Health. Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Imidazole Derivatives in Modern Drug Discovery. Available at: [Link]
- ResearchGate. Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)
-
PrepChem.com. Synthesis of 5-methyl-1H-imidazole-4-carboxylic acid. Available at: [Link]
-
MySkinRecipes. This compound. Available at: [Link]
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Oriental Journal of Chemistry. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Available at: [Link]
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Application Notes and Protocols for the Functionalization of 1,5-Dimethyl-1H-imidazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The 1,5-dimethyl-1H-imidazole-4-carboxylic acid scaffold is a valuable building block in medicinal chemistry and materials science. Its substituted imidazole core is a common feature in numerous biologically active compounds, including antifungal and anticancer agents.[1] The strategic placement of two methyl groups and a carboxylic acid moiety offers multiple points for chemical modification, enabling the generation of diverse molecular libraries for drug discovery and the development of functional materials.
This comprehensive guide provides detailed application notes and protocols for the functionalization of the this compound scaffold. As a Senior Application Scientist, the following sections are designed to provide not only step-by-step procedures but also the underlying chemical principles and expert insights to empower researchers to confidently and effectively utilize this versatile molecule. We will explore functionalization at three key regions: the carboxylic acid group, the C2 position of the imidazole ring, and the C5-methyl group.
I. Functionalization of the Carboxylic Acid Group
The carboxylic acid at the C4 position is the most readily accessible functional group for derivatization. Standard amide and ester couplings are highly efficient and provide a robust avenue for introducing a wide array of substituents, thereby modulating the scaffold's physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity.
A. Amide Bond Formation via HATU Coupling
Amide coupling is a cornerstone of medicinal chemistry, and the use of modern coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) offers high yields and short reaction times, even with moderately hindered amines.[2] The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then displaced by the amine.
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol describes the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of interest (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.2 eq) to the reaction mixture.
-
Stir at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Table 1: Representative Reagents for Amide Coupling
| Coupling Reagent | Activating Agent | Base | Solvent | Typical Reaction Time | Typical Yield | Notes |
| HATU | - | DIPEA, TEA | DMF, ACN | 1-4 hours | 80-95% | Highly efficient, good for a wide range of amines. |
| TBTU | - | DIPEA, TEA | DMF, CH₂Cl₂ | 1-6 hours | 75-90% | Similar to HBTU, forms a stable active ester. |
| EDC/HOBt | HOBt | DIPEA, TEA | DMF, CH₂Cl₂ | 2-12 hours | 70-85% | A classic and cost-effective method. |
graph AmideCoupling { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];Acid [label="1,5-Dimethyl-1H-imidazole-\n4-carboxylic acid"]; HATU [label="HATU, DIPEA"]; Amine [label="R¹R²NH"]; Amide [label="Target Amide"]; Acid -> Amide [label="1. Pre-activation"]; HATU -> Amide; Amine -> Amide [label="2. Nucleophilic Attack"];
}
Caption: General workflow for HATU-mediated amide coupling.
B. Esterification via Steglich Esterification
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[3] This method is particularly useful for acid-sensitive substrates.
Protocol 2: General Procedure for Steglich Esterification
This protocol details the esterification of this compound with an alcohol.
Materials:
-
This compound
-
Alcohol of interest
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of this compound (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM (0.2 M), cool the mixture to 0 °C.
-
Add a solution of DCC (1.1 eq) in DCM dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C to precipitate the dicyclohexylurea (DCU) byproduct.
-
Filter the mixture through a pad of Celite® and wash the filter cake with cold DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/EtOAc gradient) to yield the desired ester.
Table 2: Common Esterification Methods
| Method | Reagents | Catalyst | Solvent | Typical Reaction Time | Typical Yield | Notes |
| Steglich | Alcohol, DCC | DMAP | DCM, THF | 2-6 hours | 70-90% | Mild conditions, suitable for acid-sensitive substrates. |
| Fischer | Alcohol (in excess) | H₂SO₄, TsOH | Alcohol | 4-24 hours | 60-80% | Requires acidic conditions and often heat. |
| SOCl₂/Alcohol | Thionyl chloride, Alcohol | - | Toluene, DCM | 2-8 hours | 75-95% | Involves formation of the acyl chloride intermediate. |
II. Functionalization of the Imidazole Ring at the C2 Position
The C2 position of the this compound scaffold is susceptible to electrophilic substitution and metal-catalyzed cross-coupling reactions, providing a gateway to a wide range of C-C and C-heteroatom bond formations.
A. Halogenation at the C2 Position
Halogenation, particularly bromination and iodination, at the C2 position furnishes versatile intermediates for further functionalization, such as Suzuki and Sonogashira cross-coupling reactions. N-Bromosuccinimide (NBS) and N-Iodosuccinimide (NIS) are commonly used reagents for this purpose.[4][5]
Protocol 3: Bromination with N-Bromosuccinimide (NBS)
This protocol describes the bromination of the ethyl ester of this compound. The ester is used to prevent potential side reactions with the carboxylic acid.
Materials:
-
Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate
-
N-Bromosuccinimide (NBS)
-
Anhydrous Acetonitrile (ACN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate (1.0 eq) in anhydrous ACN (0.1 M), add NBS (1.1 eq) in one portion.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford ethyl 2-bromo-1,5-dimethyl-1H-imidazole-4-carboxylate.
Note: A similar protocol can be followed for iodination using N-Iodosuccinimide (NIS).[4]
B. Palladium-Catalyzed Cross-Coupling Reactions
The 2-halo-imidazole derivatives are excellent substrates for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, and alkynyl groups.
Protocol 4: General Procedure for Suzuki Cross-Coupling
This protocol outlines the Suzuki coupling of a 2-bromo-1,5-dimethyl-1H-imidazole-4-carboxylate with an arylboronic acid.[6]
Materials:
-
Ethyl 2-bromo-1,5-dimethyl-1H-imidazole-4-carboxylate
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous 1,4-Dioxane or Toluene
-
Water
Procedure:
-
To a degassed solution of ethyl 2-bromo-1,5-dimethyl-1H-imidazole-4-carboxylate (1.0 eq) in a mixture of dioxane and water (e.g., 4:1), add the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain the 2-aryl-1,5-dimethyl-1H-imidazole-4-carboxylate.
Caption: Workflow for C2-functionalization via halogenation and cross-coupling.
III. Functionalization of the C5-Methyl Group
Functionalization of the C5-methyl group offers a less conventional but powerful strategy to introduce diversity. This can be achieved through metallation followed by quenching with an electrophile.
A. Lithiation and Electrophilic Quench
Directed lithiation of the C5-methyl group can be achieved using a strong base like n-butyllithium (n-BuLi), followed by reaction with an electrophile. The N1-methyl group can also be lithiated, and regioselectivity can be influenced by reaction conditions.[7]
Protocol 5: General Procedure for C5-Methyl Lithiation and Alkylation
This protocol is a general guideline and requires careful optimization and strictly anhydrous conditions.
Materials:
-
This compound (or its ester derivative)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., alkyl halide, aldehyde, ketone)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the 1,5-dimethyl-1H-imidazole-4-carboxylate (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere, cool the mixture to -78 °C.
-
Slowly add n-BuLi (1.1 eq) and stir the mixture at -78 °C for 1 hour.
-
Add the electrophile (1.2 eq) and continue stirring at -78 °C for 1-2 hours.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether or EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
IV. Decarboxylation
Removal of the carboxylic acid group can be a strategic step to access 1,5-dimethyl-1H-imidazole. This can be achieved under thermal conditions, often with a copper catalyst.[8]
Protocol 6: Copper-Catalyzed Decarboxylation
Materials:
-
This compound
-
Copper(I) oxide or Copper powder
-
Quinoline or NMP (N-Methyl-2-pyrrolidone)
Procedure:
-
Mix this compound (1.0 eq) with a catalytic amount of copper(I) oxide (0.1 eq) in quinoline or NMP.
-
Heat the mixture to 180-220 °C and monitor the evolution of CO₂.
-
Maintain the temperature until gas evolution ceases (typically 1-3 hours).
-
Cool the reaction mixture and dilute with a suitable organic solvent (e.g., toluene).
-
Wash the organic layer with dilute acid (e.g., 1N HCl) to remove the quinoline, followed by water and brine.
-
Dry the organic layer, concentrate, and purify the resulting 1,5-dimethyl-1H-imidazole by distillation or chromatography.
V. Biological and Medicinal Chemistry Context
Derivatives of the imidazole scaffold have shown a wide range of biological activities. Functionalization of the this compound core can lead to compounds with potential therapeutic applications. For instance, various N-substituted imidazole derivatives have demonstrated significant antimicrobial and antifungal activity.[2][9] Furthermore, substituted imidazoles are being actively investigated as anticancer agents, targeting various pathways involved in cell proliferation and survival.[1][10] The protocols outlined in this guide provide the tools to synthesize novel derivatives for screening in these and other therapeutic areas.
References
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
- Yang, W.-C., Li, J., Li, J., Chen, Q., & Yang, G.-F. (2012). Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. Bioorganic & Medicinal Chemistry Letters, 22(3), 1455–1458.
- Sato, T., et al. (2022). Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. Molecules, 27(12), 3893.
- (2011). Synthesis and antibacterial activity of some imidazole-5-(4H)
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Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]
- Preti, L., et al. (2014). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. The Journal of Organic Chemistry, 79(15), 7083-7094.
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
- The Royal Society of Chemistry. (2016). Copper(I)-Catalyzed Radical Decarboxylative Imidation of Carboxylic Acids with N-fluoroarylsulfonimides.
- ResearchGate. (n.d.). Reaction of 1 with n-BuLi quenched by different electrophiles, E a.
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PubMed Central. (n.d.). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Retrieved from [Link]
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Semantic Scholar. (2005). synthesis of 2,4-diarylimidazoles through suzuki cross- coupling reactions of imidazole. Retrieved from [Link]
- Vijesh, A. M., et al. (2011). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Journal of the Brazilian Chemical Society, 22(10), 1957-1963.
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Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
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Alichem. (n.d.). Intermediates 2,5-Dibromo-1,4-dimethyl-1H-imidazole for critical molecular building block. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
- Wang, J., et al. (2019).
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PubMed Central. (n.d.). Imidazoles as potential anticancer agents. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated. Retrieved from [Link]
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ACS Publications. (n.d.). A Novel Synthesis of Methyl 1,5-Disubstituted Imidazole-4-carboxylates Using 3-Bromo-2-isocyanoacrylates (BICA). Retrieved from [Link]
-
PubMed Central. (n.d.). Pd/Ligand-Free Synthesis of 2-Alkynylated Pyrano[4,3-d]imidazol-4-ones via One-Pot Cu-Mediated Tandem Sonogashira Coupling/Regioselective 6-endo-dig Oxacyclization Reaction. Retrieved from [Link]
-
Reddit. (2023). Ortho-lithiation with n-BuLi. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). NBS-activated cross-dehydrogenative esterification of carboxylic acids with DMSO. Retrieved from [Link]
-
PubMed Central. (n.d.). Broad-Spectrum Antimicrobial Activity of a New Triazenoimidazole. Retrieved from [Link]
- ResearchGate. (n.d.). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs.
-
Reddit. (2016). Regarding reaction conditions with nBuLi. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Redalyc. (n.d.). N-Bromosuccinimide Catalyzed Three Component One-Pot Efficient Synthesis of 2,4,5-Triaryl-1H-imidazoles from Aldehyde, A. Retrieved from [Link]
-
National Institutes of Health. (n.d.). DCID-mediated esterification of carboxylic acids with alcohols under mild conditions. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Retrieved from [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
Future4200. (n.d.). Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Oxidation of alcohol to carboxylic acid under mild acidic condition and followed by synthesis of ester analogues of Corey. Retrieved from [Link]
-
PubMed Central. (n.d.). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Retrieved from [Link]
-
PubMed Central. (n.d.). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Retrieved from [Link]
- ResearchGate. (n.d.). Metal-Organic Framework Based on Copper and Carboxylate-Imidazole as Robust and Effective Catalyst in the Oxidative Amidation of Carboxylic Acids and Formamides.
-
Lookchem. (n.d.). Scope and Mechanistic Limitations of a Sonogashira Coupling Reaction on an Imidazole Backbone. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis of 1,5‐disubstituted‐2,4‐bis‐alkynylated imidazoles 4 by....
-
PubMed Central. (n.d.). Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. Retrieved from [Link]
-
Asian Journal of Chemistry. (2023). Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. Retrieved from [Link]
Sources
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The Strategic Role of 1,5-Dimethyl-1H-imidazole-4-carboxylic Acid in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: The Imidazole Nucleus as a Privileged Scaffold in Drug Discovery
The imidazole ring is a cornerstone of medicinal chemistry, featuring prominently in a vast array of therapeutic agents due to its unique electronic properties, hydrogen bonding capabilities, and metabolic stability.[1][2][3][4] Its derivatives have found application as antifungal agents (e.g., ketoconazole), sedatives (e.g., midazolam), and antibiotics (e.g., metronidazole).[2] Carboxylic acid-substituted imidazoles, in particular, are versatile intermediates, serving as key building blocks that allow for the construction of more complex molecular architectures. This guide provides an in-depth exploration of 1,5-dimethyl-1H-imidazole-4-carboxylic acid as a strategic intermediate in pharmaceutical synthesis, offering both established principles and detailed protocols for researchers, scientists, and drug development professionals. While this specific intermediate is noted for its utility in developing antifungal and anticancer agents, we will draw parallels with the well-documented synthesis of the anesthetic etomidate to illustrate the broader potential of this class of compounds.[5]
Core Concepts: Why this compound is a Valuable Intermediate
The value of this compound in synthetic workflows stems from several key features:
-
Structural Rigidity and Defined Vectorial Chemistry: The imidazole ring provides a rigid scaffold, allowing for the precise spatial orientation of substituents. The carboxylic acid at the 4-position and the methyl groups at the 1- and 5-positions offer distinct points for chemical modification.
-
Modulation of Physicochemical Properties: The N-methylation at the 1-position can enhance metabolic stability and modulate the basicity of the second nitrogen, which can be crucial for target engagement. The C5-methyl group can provide beneficial steric interactions or block a potential site of metabolism.
-
Versatile Chemical Handle: The carboxylic acid is a highly versatile functional group that can be readily converted into a wide range of other functionalities, including esters, amides, and ketones, enabling the exploration of diverse chemical space and the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.[2]
Below is a diagram illustrating the key functionalization points of this compound.
Caption: Key functionalization points of this compound.
Application in Practice: Synthesis of Imidazole-Based Anesthetics - The Etomidate Paradigm
To comprehend the practical application of imidazole carboxylic acids as pharmaceutical intermediates, the synthesis of the intravenous anesthetic etomidate, (R)-(+)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid ethyl ester, serves as an exemplary case study. The core of etomidate is a substituted imidazole carboxylic acid, highlighting the industrial relevance of this molecular class.
Retrosynthetic Analysis of Etomidate
A common retrosynthetic approach for etomidate reveals that the target molecule can be disconnected to (R)-(+)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid, which is a direct analogue of our topic compound. This acid is then further broken down to simpler starting materials.
Caption: Retrosynthetic analysis of Etomidate.
Protocol 1: Synthesis of (R)-(+)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid
This protocol is adapted from established patent literature and illustrates a common route to the core imidazole carboxylic acid intermediate.
Step 1: Synthesis of (R)-(+)-N-(α-methylbenzyl)glycine ethyl ester
-
To a 500 mL reaction vessel, add 24.0 g of (R)-(+)-α-methylbenzylamine, 70.0 g of toluene, and 25.0 g of triethylamine.
-
Stir the mixture and cool in an ice bath.
-
Slowly add 25.0 g of ethyl chloroacetate, maintaining the temperature below 40°C.
-
Heat the reaction mixture to 50-60°C and maintain for 8 hours. A significant amount of solid will precipitate.
-
Cool the mixture, stop stirring, and filter the solids. The filtrate contains the desired product.
Step 2: Formylation and Cyclization to the Mercaptoimidazole Intermediate
-
To a 500 mL reaction vessel, add the toluene solution from Step 1 and 30.0 g of ethyl formate.
-
Add 45.0 g of 60% sodium hydride in three portions.
-
Allow the reaction to proceed at room temperature for 6 hours.
-
Stop stirring and wash the reaction mixture with purified water. Combine the aqueous layers.
-
To the combined aqueous layer, add 30.0 g of ethanol, followed by the slow addition of 27.0 g of concentrated hydrochloric acid.
-
Add 20.0 g of potassium thiocyanate and stir the mixture at 40-50°C for 6 hours to form (+)-1-[(1R)-(α-methylbenzyl)]-2-mercapto-1H-imidazole-5-carboxylic acid ethyl ester.
Step 3: Desulfurization to the Imidazole Carboxylic Acid Ester and Hydrolysis
-
Prepare a solution of 7.20 g of 30% hydrogen peroxide and 5.00 g of purified water.
-
In a separate flask, dissolve 5.00 g of the mercaptoimidazole intermediate from Step 2 in a solution of 1.00 g of potassium hydroxide in 5.00 g of purified water.
-
Add the hydrogen peroxide solution dropwise to the imidazole solution, keeping the temperature below 60°C.
-
Maintain the reaction temperature at approximately 35°C for 3 hours. This yields the ethyl ester of the target carboxylic acid.
-
To hydrolyze the ester, add an excess of aqueous sodium hydroxide and heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the (R)-(+)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid.
-
Filter, wash with cold water, and dry the solid product.
| Step | Key Reagents | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | (R)-(+)-α-methylbenzylamine, ethyl chloroacetate | 50-60 | 8 | 85-95 |
| 2 | Ethyl formate, sodium hydride, potassium thiocyanate | 40-50 | 6 | 70-80 |
| 3 | Hydrogen peroxide, potassium hydroxide | <60 | 3 | 80-90 |
Table 1: Summary of reaction conditions and yields for the synthesis of (R)-(+)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid.
Focus on this compound: Synthesis and Potential Applications
While a direct blockbuster drug synthesized from this compound is not prominently documented in publicly available literature, its structural similarity to key pharmaceutical intermediates suggests significant potential.
Synthesis of this compound
The synthesis of this compound can be achieved through various routes. A plausible approach involves the construction of the imidazole ring from appropriately substituted precursors.
Caption: A plausible synthetic route to this compound.
Protocol 2: Hypothetical Synthesis of a Bioactive Amide from this compound
This protocol illustrates how this compound can be used as a starting material to generate a library of amides for biological screening, a common practice in drug discovery.
Step 1: Activation of the Carboxylic Acid
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 1.40 g (10 mmol) of this compound in 50 mL of anhydrous dichloromethane (DCM).
-
Add 1.3 equivalents of a coupling agent, such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).
-
Add 2.0 equivalents of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).
-
Stir the mixture at room temperature for 30 minutes.
Step 2: Amide Bond Formation
-
To the activated carboxylic acid solution, add 1.1 equivalents of the desired primary or secondary amine (e.g., benzylamine).
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 3: Work-up and Purification
-
Once the reaction is complete, wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide.
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) |
| 1 | HATU, DIPEA | DCM | Room Temp | 0.5 |
| 2 | Amine of choice | DCM | Room Temp | 12-24 |
| 3 | Aqueous NaHCO₃, Brine | DCM | Room Temp | - |
Table 2: General conditions for the synthesis of amides from this compound.
Conclusion and Future Perspectives
This compound represents a valuable and versatile intermediate for the synthesis of novel pharmaceutical compounds. Its strategic substitution pattern provides a robust platform for generating diverse molecular libraries with the potential for a wide range of biological activities. While its direct application in a marketed drug is not as widely publicized as some of its analogues, the principles of its reactivity and the synthetic methodologies it enables are central to modern drug discovery. The protocols and conceptual frameworks presented herein provide a solid foundation for researchers to explore the full potential of this and related imidazole carboxylic acids in their quest for the next generation of therapeutic agents.
References
- BenchChem. (2025). Navigating the Synthesis of Etomidate: A Patent Landscape. BenchChem Technical Support Team.
- Hammerschmidt, F., Peric Simov, B., Schmidt, S., Schneider, S., & Zolle, I. (2004).
- Husain, A., & Ahuja, P. (2021). Synthesis and therapeutic potential of imidazole containing compounds. PMC.
- Jain, A. K., Ravichandran, V., & Sisodiya, M. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Omori, A. T., & Messina, L. C. (2023). Alternative synthesis of intubation drugs propofol and etomidate.
- Pejo, E., et al. (2014). Analogues of Etomidate: Modifications Around Etomidate's Chiral Carbon and the Impact on In Vitro and In Vivo Pharmacology. NIH.
- Preti, L., et al. (2009). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC.
-
PubChem. (n.d.). 5-(3,3-Dimethyl-1-triazenyl)-1H-imidazole-4-carboxamide. Retrieved from [Link]
- ResearchGate. (2025). Synthesis of (R)‐(+)
- ResearchGate. (n.d.). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)
- Suwirska, A., & Mąkosza, M. (2004).
- Yang, W. C., et al. (2012). Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. PubMed.
-
Pharmaffiliates. (n.d.). 4-Amino-N,1-dimethyl-5-imidazolecarboxamide-d3. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of substituted imidazole-4,5-dicarboxylic acids | Request PDF. Retrieved from [Link]
- El-Malah, A. A., et al. (2016). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. PMC.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,5-Dimethyl-1H-imidazole-4-carboxylic Acid
Welcome to the technical support center for the synthesis of 1,5-dimethyl-1H-imidazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important imidazole derivative. Our approach is rooted in mechanistic understanding to not only solve immediate problems but also to empower you to optimize your synthetic routes for higher purity and yield.
Introduction to Synthetic Challenges
The synthesis of this compound, while seemingly straightforward, presents several common pitfalls that can lead to the formation of persistent byproducts. These challenges typically arise during two key stages: the initial formation of the imidazole ring and the subsequent N-methylation step. Understanding the interplay of tautomerism, steric hindrance, and electronic effects is crucial for a successful synthesis. This guide will walk you through the most common byproducts, their mechanisms of formation, and strategies for their mitigation and removal.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: I've isolated my product, but NMR analysis shows a significant amount of an isomeric byproduct. What is it and how can I avoid it?
Answer:
This is one of the most common issues in the synthesis of this compound, particularly when the N-methylation is performed on a 5-methyl-1H-imidazole-4-carboxylate precursor. The byproduct you are observing is likely 1,4-dimethyl-1H-imidazole-5-carboxylate (or the corresponding carboxylic acid after hydrolysis).
An unsymmetrical imidazole like 5-methyl-1H-imidazole-4-carboxylate exists as a mixture of two rapidly equilibrating tautomers. The position of this equilibrium is influenced by the solvent and the electronic nature of the substituents. When you perform the N-methylation, the methylating agent can attack the available nitrogen on either tautomer, leading to a mixture of the desired 1,5-disubstituted product and the undesired 1,4-disubstituted isomer.[1]
The regioselectivity of this alkylation is a delicate balance of several factors:[1]
-
Steric Hindrance: The methyl group at the 5-position can sterically hinder the approach of the methylating agent to the adjacent nitrogen (N1), potentially favoring methylation at the more accessible N3.
-
Electronic Effects: The carboxylate group is electron-withdrawing, which deactivates the imidazole ring to electrophilic attack. This effect is felt more strongly by the closer nitrogen atom.[1]
-
Reaction Conditions: The choice of base and solvent significantly impacts which tautomer is more prevalent and the nature of the reacting species (neutral imidazole vs. imidazolate anion).[1][2] In basic media, the imidazolate anion is the nucleophile, and the reaction is often governed by a combination of steric and electronic factors.[1]
-
Choice of Base and Solvent:
-
Using a milder base like potassium carbonate in a polar aprotic solvent such as DMF or acetonitrile at moderate temperatures can sometimes favor the desired isomer.
-
Stronger bases like sodium hydride (NaH) in THF can lead to different selectivity by fully forming the imidazolate anion. The choice of counter-ion (e.g., Na+, K+) can also influence regioselectivity.[2]
-
-
Protecting Group Strategy: For complete control over regioselectivity, consider a protecting group strategy. One of the nitrogens can be protected, forcing methylation to occur at the desired position, followed by deprotection.
-
Purification: If a mixture is obtained, careful column chromatography on silica gel can often separate the two isomers, as they typically have slightly different polarities.
Caption: N-methylation leading to isomeric products.
FAQ 2: My reaction mixture contains a highly polar byproduct that is difficult to remove by extraction. What could it be?
Answer:
This highly polar, often water-soluble, byproduct is likely a 1,3,5-trimethyl-4-carboxy-1H-imidazol-3-ium salt. This is the result of over-methylation, also known as quaternization.
Once you have formed the desired 1,5-dimethylimidazole derivative, the remaining nitrogen atom (N3) is still nucleophilic and can be attacked by the methylating agent. This second methylation results in the formation of a permanently charged imidazolium salt.[3][4]
This side reaction is more likely to occur if:
-
An excess of the methylating agent (e.g., methyl iodide, dimethyl sulfate) is used.
-
The reaction is run for an extended period or at elevated temperatures.
-
A highly reactive methylating agent is employed.
-
Stoichiometry is Key: Use no more than 1.0 to 1.1 equivalents of your methylating agent.
-
Monitor the Reaction: Follow the progress of the reaction by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed.
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Removal of the Byproduct: If formed, the imidazolium salt can sometimes be removed by washing the organic phase with water, due to its high polarity. However, if the desired product also has some water solubility, this can be challenging. In such cases, purification by reverse-phase chromatography may be necessary.
Caption: Formation of a polar imidazolium salt byproduct.
FAQ 3: During workup or upon heating, I am losing my carboxylic acid functionality. What is happening?
Answer:
You are likely observing the decarboxylation of your product, leading to the formation of 1,5-dimethyl-1H-imidazole .
Imidazole carboxylic acids can be susceptible to decarboxylation (loss of CO2), particularly at elevated temperatures.[5] This is a known reaction for this class of compounds and can be facilitated by acidic or basic conditions, or simply by heat. If your final purification step involves distillation or if your reaction was run at a high temperature, you may be inadvertently promoting this side reaction.
-
Avoid High Temperatures: If possible, conduct the final hydrolysis of the ester and subsequent workup at or near room temperature.
-
Careful pH Control: During workup, avoid strongly acidic conditions at high temperatures.
-
Purification Method: Use crystallization or column chromatography for purification instead of distillation.
-
Confirming the Byproduct: The 1,5-dimethyl-1H-imidazole byproduct will be significantly less polar than your desired carboxylic acid and will have a characteristic smell. It can be easily identified by GC-MS or by comparing its 1H NMR spectrum to the starting material (absence of the carboxylic acid proton and shifts in the aromatic protons).
FAQ 4: After the final hydrolysis step, I still see my starting ester in the NMR spectrum of the product.
Answer:
This is a straightforward case of incomplete hydrolysis .
The saponification (base-mediated hydrolysis) of the ester to the carboxylate is a bimolecular reaction. Its completion depends on:
-
Sufficient Base: At least one equivalent of hydroxide (e.g., NaOH, KOH) is required. It is common practice to use a significant excess (2-5 equivalents) to ensure the reaction goes to completion.
-
Reaction Time and Temperature: While heating can accelerate the reaction, it also increases the risk of decarboxylation.[6] Ensure the reaction is stirred for a sufficient time at a moderate temperature (e.g., refluxing in ethanol/water) until TLC or LC-MS shows complete disappearance of the starting ester.
-
Solubility: Ensure the ester is fully dissolved in the reaction medium to allow for efficient reaction with the hydroxide. A co-solvent like ethanol or methanol is typically used with aqueous base.[7]
-
Increase Equivalents of Base: Use a larger excess of NaOH or KOH.
-
Extend Reaction Time: Monitor the reaction and continue until the starting material is no longer detectable.
-
Improve Solubility: Adjust the ratio of your alcohol co-solvent to water to ensure your ester remains in solution.
| Step | Procedure | Purpose |
| 1 | Dissolve ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate in a mixture of ethanol and water. | Ensure solubility of the ester. |
| 2 | Add 3-5 equivalents of sodium hydroxide. | Provide sufficient nucleophile for saponification. |
| 3 | Heat the mixture to a gentle reflux and monitor by TLC. | Accelerate the reaction to completion. |
| 4 | Cool the reaction mixture to room temperature. | Prepare for acidification. |
| 5 | Carefully acidify with concentrated HCl until the pH is ~2-3. | Protonate the carboxylate to precipitate the carboxylic acid. |
| 6 | Collect the precipitated solid by filtration. | Isolate the final product. |
FAQ 5: My reaction to form the initial imidazole ring resulted in a complex mixture with low yield of the desired 5-methyl-1H-imidazole-4-carboxylate.
Answer:
The formation of the imidazole ring itself can be a source of byproducts, depending on the chosen synthetic route. For instance, in a Debus-Radziszewski type synthesis, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia, side reactions are known to occur, sometimes leading to poor yields.[8]
-
Incomplete Cyclization: Intermediates, such as diimines or N-acylated amino compounds, may not fully cyclize, leading to a complex mixture.
-
Polymerization: Some starting materials, under certain conditions, can undergo self-condensation or polymerization.
-
Alternative Cyclizations: Depending on the reactants, other heterocyclic systems could potentially form as minor byproducts.
-
Re-evaluate the Synthetic Route: There are numerous methods to synthesize substituted imidazoles (e.g., Marckwald, Van Leusen).[9][10] It may be beneficial to explore a different route that is known to be more robust for your specific substitution pattern.
-
Optimize Reaction Conditions: Carefully control the temperature, concentration of reactants, and order of addition. In many multi-component reactions, slow addition of one reagent can minimize side reactions.
-
Purify the Intermediate: Ensure that the 5-methyl-1H-imidazole-4-carboxylate intermediate is pure before proceeding to the N-methylation step. Purifying this intermediate is often easier than separating a complex mixture of byproducts after the final step.
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. Available from: [Link]
-
Wikipedia. Debus–Radziszewski imidazole synthesis. Available from: [Link]
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Slideshare. Unit 4 imidazole | PDF. Available from: [Link]
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International Science Community Association. Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. Available from: [Link]
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ResearchGate. Marckwald approach to fused imidazoles. | Download Scientific Diagram. Available from: [Link]
-
Baran Lab, Scripps Research. Synthesis of Imidazoles. Available from: [Link]
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ResearchGate. The Debus–Radziszewski imidazole synthesis. Available from: [Link]
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International Journal of Pharmaceutical Research and Applications. A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. Available from: [Link]
-
PrepChem.com. Synthesis of 5-methyl-1H-imidazole-4-carboxylic acid. Available from: [Link]
-
Wiley Online Library. Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated Trinuclear Iron(III) Oxo Cluster. Available from: [Link]
-
University of Otago. N-Alkylation of imidazoles. Available from: [Link]
-
ResearchGate. REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW. Available from: [Link]
-
National Center for Biotechnology Information. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available from: [Link]
-
Organic Syntheses. Imidazole. Available from: [Link]
-
National Center for Biotechnology Information. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Available from: [Link]
-
DIAL@UCLouvain. Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. Available from: [Link]
-
Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]
-
Beilstein Archives. Regioselective N-alkylation of the 1H-indazole scaffold. Available from: [Link]
-
MedCrave online. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Available from: [Link]
-
National Center for Biotechnology Information. Microwave Assisted Reactions of Some Azaheterocylic Compounds. Available from: [Link]
-
Der Pharma Chemica. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Available from: [Link]
-
Organic Chemistry Portal. Decarboxylation. Available from: [Link]
-
LookChem. Prepartion of Ethyl imidazole-4-carboxylate. Available from: [Link]
-
Royal Society of Chemistry Publishing. Simple and selective one-pot replacement of the N-methyl group of tertiary amines by quaternization and demethylation with sodium sulfide or potassium thioacetate: an application to the synthesis of pergolide. Available from: [Link]
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ElectronicsAndBooks. Imidazole Catalysis. V. The Intramolecular Participation of the Imidazolyl Group in the Hydrolysis of Some Esters and the Amide. Available from: [Link]
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EU-SWORD. Quaternary ammonium salts of chitosan. A critical overview on the synthesis and properties generated by quaternization. Available from: [Link]
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National Center for Biotechnology Information. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Available from: [Link]
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ResearchGate. Quaternization of n-methylated phenyl-benzimidazole azomethines to benzimidazolium salts | Request PDF. Available from: [Link]
-
PubMed. Carcinogenic 4(5)-methylimidazole Found in Beverages, Sauces, and Caramel Colors: Chemical Properties, Analysis, and Biological Activities. Available from: [Link]
- Google Patents. Quaternary compound of a tertiary amine and methyl chloride.
-
Chemguide. hydrolysis of esters. Available from: [Link]
-
ResearchGate. Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Available from: [Link]
-
PubMed. Paradoxical whole genome DNA methylation dynamics of 5'aza-deoxycytidine in chronic low-dose exposure in mice. Available from: [Link]
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Technical Support Center: Synthesis of 1,5-Dimethyl-1H-imidazole-4-carboxylic Acid
Welcome to the technical support guide for the synthesis of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid (CAS 80304-42-3). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure high purity of the final product.
Synthetic Overview
The synthesis of this compound is typically not a direct, one-step process. A robust and frequently employed strategy involves a two-step sequence:
-
Cycloaddition: Formation of a key intermediate, an ester such as ethyl or methyl 1,5-dimethyl-1H-imidazole-4-carboxylate. This is often achieved through the reaction of an appropriate isocyanoacetate with an N-methylacetimidoyl chloride or a similar synthon.
-
Hydrolysis: Saponification of the ester intermediate to yield the final carboxylic acid product.
This guide will focus on troubleshooting and optimizing this common pathway.
Experimental Workflow Diagram
Technical Support Center: Chromatographic Purification of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid
Welcome to the technical support center for the purification of imidazole derivatives. This guide is specifically tailored to address the challenges associated with the chromatographic purification of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid, a compound whose zwitterionic potential and high polarity often present unique separation challenges. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals.
Understanding the Molecule: Why is Purification Tricky?
This compound possesses a unique chemical structure that dictates its chromatographic behavior. It contains:
-
A basic imidazole ring (specifically, the non-N-methylated nitrogen).
-
An acidic carboxylic acid group .
-
Two methyl groups which add a minor degree of hydrophobicity.
This combination of acidic and basic functional groups means the molecule's overall charge and polarity are highly dependent on pH. At its isoelectric point, it can exist as a zwitterion, while at low pH it will be cationic, and at high pH, anionic. This variability is the primary source of many purification challenges, such as poor peak shape and unpredictable retention.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the chromatographic purification of this compound in a direct question-and-answer format.
Question 1: My compound shows poor retention and elutes near the void volume on a standard C18 reversed-phase column. What's happening?
Answer: This is a classic sign that your analyte is too polar for the non-polar stationary phase under your current conditions.[1][2] In reversed-phase chromatography (RPC), retention is driven by hydrophobic interactions.[3] Highly polar compounds, especially when ionized, have a strong affinity for the polar mobile phase and minimal interaction with the hydrophobic C18 chains, causing them to pass through the column without being retained.[4]
Causality & Solution: The carboxyl group on your molecule is likely deprotonated (negatively charged) in a neutral mobile phase, making the compound highly polar. To increase retention, you must suppress this ionization and make the molecule more hydrophobic.
Recommended Actions:
-
Acidify the Mobile Phase: Add a volatile acid like formic acid (0.1%) or acetic acid (0.1%) to your mobile phase (both the aqueous and organic components). This will lower the pH to below the pKa of the carboxylic acid (~pH 3-4), ensuring it remains in its neutral, protonated form (-COOH).[5][6] This significantly increases its hydrophobicity and retention on a C18 column.
-
Use 100% Aqueous Mobile Phase: For some highly polar compounds, starting with a 100% aqueous mobile phase (with acid modifier) can improve retention before introducing an organic solvent.[4] Ensure your C18 column is "aqueous stable" to prevent phase collapse.
-
Consider a Different Stationary Phase: If acidifying the mobile phase is insufficient, a standard C18 is not the right tool. Consider a polar-embedded or mixed-mode phase.
Question 2: I'm observing severe peak tailing and broad peaks, even after adjusting the mobile phase pH. What is the cause and how can I achieve sharp, symmetrical peaks?
Answer: Peak tailing for a compound like this typically stems from two primary sources: secondary interactions with the stationary phase and the compound existing in multiple ionic forms simultaneously.[7][8]
Causality & Solution:
-
Silanol Interactions: The basic nitrogen on the imidazole ring can form strong, unwanted ionic interactions with residual acidic silanol groups (-Si-OH) on the surface of silica-based columns.[8] This leads to a secondary, undesirable retention mechanism that causes peak tailing.
-
Inadequate pH Buffering: If the mobile phase pH is not well-controlled or is close to the pKa of either the carboxyl or imidazole group, the analyte can exist as a mixture of ionized and neutral forms, resulting in broad, misshapen peaks.
Recommended Actions:
-
Use an End-Capped, High-Purity Column: Modern, high-purity silica columns that are thoroughly end-capped (where residual silanols are masked with a chemical group like trimethylsilyl) exhibit significantly reduced tailing for basic compounds.
-
Add a Competing Base (Normal Phase): When using normal phase chromatography, adding a small amount of a competitive base like triethylamine (TEA) or diethylamine (DEA) (0.1-0.5%) to the mobile phase can mask the active silanol sites and improve peak shape.[9][10]
-
Optimize Mobile Phase pH and Buffering: For reversed-phase, ensure the pH is at least 2 units away from the compound's pKa values to lock it into a single ionic state. Using a buffer (e.g., 10-20 mM ammonium formate or ammonium acetate) instead of just adding acid can provide more robust pH control across the gradient.[4]
-
Consider a Different Chromatographic Mode: Hydrophilic Interaction Liquid Chromatography (HILIC) is often an excellent alternative that can provide sharp peaks for polar, zwitterionic compounds.
Question 3: I tried normal-phase chromatography on a bare silica column, and my compound either streaked badly or got permanently stuck. Is this method viable?
Answer: While normal-phase chromatography (NPC) can work, it is often challenging for highly polar, multifunctional compounds like this compound. The strong polar interactions between your compound (especially the carboxylic acid and imidazole ring) and the highly polar silica surface can lead to irreversible adsorption or poor elution profiles.[1]
Causality & Solution: The issue is excessively strong analyte-stationary phase interaction. To elute the compound, the mobile phase must be polar enough to disrupt this interaction.
Recommended Actions:
-
Increase Mobile Phase Polarity: Use a steep gradient with a strong polar solvent like methanol or ethanol. A typical mobile phase system would be dichloromethane/methanol or ethyl acetate/methanol.
-
Add Mobile Phase Modifiers: As mentioned for peak tailing, adding a small amount of acetic or formic acid (0.5-1%) to the mobile phase can help by protonating the imidazole nitrogen, which can sometimes reduce tailing on silica.[7]
-
Switch to a More Suitable Technique: For this class of molecule, NPC is often less effective and reproducible than HILIC. HILIC provides similar selectivity for polar compounds but uses reversed-phase type solvents, which are often easier to work with and provide better peak shapes.[2][11]
Question 4: What is the best chromatographic mode for purifying this compound, and why?
Answer: For a polar, zwitterionic molecule like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is frequently the most effective and recommended technique.[1][11][12][13]
Why HILIC is Superior:
-
Excellent Retention: HILIC is specifically designed to retain and separate very polar compounds that are poorly retained in reversed-phase.[2]
-
Favorable Mechanism: In HILIC, the stationary phase is polar (e.g., silica, amide, zwitterionic), and the mobile phase is highly organic (typically >80% acetonitrile) with a small amount of aqueous buffer. A water-rich layer forms on the stationary phase surface, and polar analytes partition into this layer, leading to retention.[12] Water acts as the strong, eluting solvent.
-
Good Peak Shapes: HILIC often provides sharp, symmetrical peaks for compounds that exhibit tailing in other modes.
-
MS Compatibility: HILIC mobile phases are highly volatile, making them ideal for interfacing with mass spectrometry (MS) for fraction analysis.
Alternative Strong Candidate:
-
Mixed-Mode Chromatography (MMC): Columns that combine reversed-phase (e.g., C18) and ion-exchange (e.g., anion or cation exchange) functionalities on a single stationary phase can offer excellent and tunable selectivity for zwitterionic compounds.[4][5]
The diagram below illustrates a decision-making workflow for selecting the appropriate chromatographic method.
Caption: A decision workflow for selecting the optimal purification strategy.
Detailed Experimental Protocols
Protocol 1: Recommended HILIC Purification Method
This protocol provides a starting point for developing a robust HILIC method.
-
Column Selection: Use a HILIC column, such as one with a bare silica, amide, or zwitterionic stationary phase. A zwitterionic phase can be particularly effective for zwitterionic analytes.[11][14]
-
Mobile Phase Preparation:
-
Solvent A: 10 mM Ammonium formate in Water, pH adjusted to 3.5 with formic acid.
-
Solvent B: Acetonitrile.
-
-
Sample Preparation: Dissolve the crude product in a mixture that mimics the initial mobile phase composition (e.g., 95:5 Acetonitrile:Water with a small amount of DMSO if needed for solubility). Ensure the sample is fully dissolved and filtered.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min for a standard 4.6 mm ID analytical column.
-
Column Temperature: 30 °C.
-
Injection Volume: 5-20 µL.
-
Detection: UV at an appropriate wavelength (e.g., 210-230 nm).
-
-
Gradient Elution: Water is the strong solvent in HILIC. The gradient should start with a high percentage of organic solvent and increase the aqueous portion to elute the compound.
| Time (min) | % Solvent A (Aqueous) | % Solvent B (Acetonitrile) | Curve |
| 0.0 | 5 | 95 | Initial |
| 15.0 | 40 | 60 | Linear |
| 17.0 | 40 | 60 | Hold |
| 17.1 | 5 | 95 | Linear |
| 25.0 | 5 | 95 | Hold |
| Table 1: Example HILIC Gradient for Method Development. |
Protocol 2: Post-Chromatography Recrystallization
Chromatography may not remove all impurities, especially those with very similar retention properties. Recrystallization is an excellent orthogonal technique for final polishing.[15]
-
Solvent Screening: Test the solubility of your column-purified, dried fractions in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, water) and binary mixtures (e.g., ethanol/water, acetone/hexane).[16] A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: In a clean flask, dissolve the compound in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Filter the hot solution through a pre-heated funnel with fluted filter paper to remove the carbon.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the purified crystals under vacuum.
The diagram below illustrates the relationship between pH and the analyte's interaction with different stationary phases.
Caption: Influence of mobile phase pH on the analyte's ionization state and interaction with various stationary phases.
References
-
Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography.
-
Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.
-
Suboc, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatographic Science.
-
Buchi.com. Why HILIC is what your polar compounds need for purification.
-
Biotage. (2023). What can I use to purify polar reaction mixtures?.
-
ResearchGate. Zwitterionic ion-exchangers in ion chromatography: A review of recent developments | Request PDF.
-
Nesterenko, E. P., Nesterenko, P. N., & Paull, B. (2009). Zwitterionic ion-exchangers in ion chromatography: A review of recent developments. Analytica Chimica Acta, 652(1-2), 3-21.
-
ResearchGate. Optimized HPLC chromatograms of seven imidazole antifungal drug....
-
Nesterenko, P. N., & Haddad, P. R. (2000). Zwitterionic Ion-Exchangers in Liquid Chromatography. Analytical Sciences, 16(6), 565-574.
-
Waters Corporation. (2020). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16.
-
Antifungal compounds. HPLC method for separating enantiomers of imidazole derivatives.
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DiVA portal. Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis.
-
Nest Group. Zwitterion Chromatography – ZIC.
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SIELC Technologies. Polar Compounds.
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BenchChem. Purification techniques for 2-Butyl-1H-imidazole-4,5-dicarboxylic acid.
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Wikipedia. Reversed-phase chromatography.
-
BenchChem. Technical Support Center: Purification of Imidazole Derivatives.
-
Bartha, A., & Ståhlberg, J. (1994). Retention behavior of carboxylic acids and their quaternary ammonium ion pairs in reversed phase chromatography with acetonitrile as organic modifier in the mobile phase. Analytical Chemistry, 66(14), 2259-2271.
-
Sigma-Aldrich. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins.
-
Breitbach, Z. S., et al. (2014). PREPARATION AND EVALUATION OF HPLC CHIRAL STATIONARY PHASES BASED ON CATIONIC/BASIC DERIVATIVES OF CYCLOFRUCTAN 6. Chirality, 26(8), 433-443.
-
SIELC Technologies. Separation of 1H-Imidazole-4-carboxylic acid on Newcrom R1 HPLC column.
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SIELC Technologies. Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column.
-
Chrom Tech, Inc. (2024). Reverse Phase Chromatography Techniques.
-
BenchChem. Technical Support Center: Optimizing Carboxylic Acid Purification.
-
Asnin, L. D., & Głowacki, R. (2013). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Farmacja Polska, 69(6), 337-343.
-
BenchChem. Technical Support Center: Characterization of Imidazole-Containing Compounds.
-
MedChemExpress. 1H-Imidazole-4-carboxylic acid (4-Imidazolecarboxylic acid).
-
PubChem. This compound.
-
Google Patents. CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
Sources
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Technical Support Center: Optimization of Reaction Conditions for Preparing 1,5-Dimethyl-1H-imidazole-4-carboxylic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our aim is to equip you with the scientific understanding and practical solutions necessary to optimize your reaction conditions for improved yield, purity, and reproducibility.
I. Synthetic Strategy Overview
The preparation of this compound is typically achieved through a two-step process:
-
Synthesis of the Ester Precursor: Formation of ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate. A common and effective method for constructing the 1,5-disubstituted imidazole core is the Van Leusen imidazole synthesis.[1][2]
-
Hydrolysis to the Carboxylic Acid: Saponification of the ethyl ester to the desired carboxylic acid.
This guide will provide detailed protocols and troubleshooting for both of these critical steps.
Sources
degradation and stability issues of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid
Welcome to the technical support center for 1,5-Dimethyl-1H-imidazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. As Senior Application Scientists, our goal is to blend technical accuracy with practical, field-proven insights to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?
A1: To maintain the integrity of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] The key is to protect it from three primary environmental factors: moisture, light, and excessive heat.
-
Moisture: The carboxylic acid group and the imidazole ring can interact with water, potentially leading to hydration or facilitating hydrolytic degradation under certain pH conditions. Storing in a desiccated environment is recommended.
-
Light: Imidazole-containing compounds can be susceptible to photodegradation.[3][4] Exposure to UV or even ambient laboratory light over extended periods can induce photochemical reactions, potentially leading to ring cleavage or other transformations. Therefore, storing the compound in an amber vial or a light-blocking container is a critical precaution.
-
Heat: Thermal energy can accelerate the rate of any potential degradation pathway. While the compound is a solid with a melting point between 210-215 °C, long-term stability is best preserved by avoiding elevated temperatures. Room temperature storage is generally acceptable, but for long-term archival, refrigeration in a desiccated, dark environment is optimal.
Q2: My experimental results are inconsistent. Could the degradation of my this compound stock solution be the cause?
A2: Yes, inconsistent results are a classic sign of compound instability in solution. The imidazole moiety, in particular, is known to be susceptible to degradation under various conditions once dissolved.[4][5]
The primary culprits for degradation in solution are:
-
Oxidation: The electron-rich imidazole ring is vulnerable to oxidation.[5] This can be initiated by dissolved oxygen (auto-oxidation), trace metal ion contaminants, or exposure to oxidizing agents.[4][6] This process can lead to the formation of various oxidized byproducts, altering the concentration and purity of your active compound.
-
pH Extremes: While the imidazole ring is generally stable against hydrolysis, extreme acidic or basic conditions in your solvent or buffer system can catalyze degradation. Base-mediated autoxidation has been observed in other imidazole-containing molecules.[4]
-
Photodegradation: As with the solid state, the compound is likely sensitive to light in solution.[3][4] If your experimental setup involves prolonged exposure to light, this is a significant potential cause of degradation.
Troubleshooting Step: The most reliable first step is to prepare a fresh stock solution from solid material that has been properly stored and immediately re-run the experiment. If the inconsistency disappears, it strongly suggests your previous stock solution had degraded. It is best practice to use freshly prepared solutions for all critical experiments.
Q3: What are the likely degradation pathways for this compound under stress conditions?
A3: Based on the chemistry of the imidazole and carboxylic acid functional groups, the primary degradation pathways to anticipate are oxidation and photolysis. The International Council for Harmonisation (ICH) guidelines recommend exploring these pathways through forced degradation studies.[7][8]
-
Oxidative Degradation: The imidazole ring is susceptible to attack by oxidizing agents like hydrogen peroxide (H₂O₂) or free radicals.[4][6] This can lead to the formation of N-oxides, ring-opened products, or other complex adducts. The presence of the two methyl groups on the ring may influence the specific sites of oxidation.
-
Photolytic Degradation: Exposure to high-intensity UV light can provide the energy needed to break bonds within the imidazole ring, leading to a variety of photodegradants.[3][4] The specific products formed are often complex and depend on the solvent and atmosphere (presence of oxygen).
-
Acid/Base Hydrolysis: While less common for the imidazole ring itself, the overall stability of the molecule in aqueous solutions at extreme pH values should be evaluated. Forced degradation studies often use hydrochloric acid and sodium hydroxide to test these limits.[6]
-
Thermal Degradation: At elevated temperatures, particularly approaching the melting point, decarboxylation (loss of CO₂) from the carboxylic acid group is a potential degradation pathway. Other thermal decomposition processes could also occur.
The following diagram illustrates the potential degradation stressors for this molecule.
Caption: Potential degradation pathways for this compound.
Troubleshooting Guide: Forced Degradation Studies
Forced degradation studies are essential for understanding a molecule's intrinsic stability and for developing stability-indicating analytical methods.[8][9] This section provides a workflow and protocol for investigating the stability of this compound.
Workflow for a Forced Degradation Study
The following diagram outlines the logical flow for conducting a forced degradation study, from preparation to analysis.
Caption: Experimental workflow for a forced degradation study.
Protocol: Forced Degradation of this compound
This protocol is a starting point and should be optimized based on preliminary results. The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.[10]
1. Materials & Preparation:
-
This compound
-
HPLC-grade Methanol (MeOH) and Water
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.
2. Stress Conditions: For each condition, use an appropriate volume of the stock solution and subject it to the stressor. Protect all samples from light unless photostability is being tested.
| Stress Condition | Protocol | Rationale |
| Acid Hydrolysis | Mix stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C.[6] | To assess stability in acidic environments. |
| Base Hydrolysis | Mix stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C.[6] | To assess stability in alkaline environments and probe for base-mediated oxidation.[4] |
| Oxidation | Mix stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.[3] | To simulate oxidative stress, a known degradation pathway for imidazoles.[5] |
| Thermal Degradation | Place an aliquot of the stock solution in an oven at 80°C. For solid-state thermal stress, place the powder directly in the oven.[3] | To evaluate the impact of heat on the molecule's stability. |
| Photodegradation | Expose an aliquot of the stock solution to a calibrated light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).[7] | To determine light sensitivity, a common issue for heterocyclic compounds.[4] |
3. Sample Analysis:
-
At predefined intervals (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stressed sample.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH or HCl, respectively.
-
Dilute all samples to a suitable final concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze immediately using a validated stability-indicating HPLC method.
Q4: How do I develop a stability-indicating HPLC method for this compound?
A4: A stability-indicating method is a validated analytical procedure that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.[6]
Starting Point for Method Development: A reverse-phase HPLC method is a suitable choice for this molecule.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent will likely be required to separate the parent compound from its more polar or non-polar degradants.
-
Detection: UV detection at the λmax of the imidazole chromophore (typically 210-280 nm, to be determined experimentally). Mass Spectrometry (LC-MS) is invaluable for identifying the mass of any degradation products formed.[4]
-
Validation: The method must be validated according to ICH Q2(R1) guidelines, with a key focus on specificity . This is confirmed by analyzing the stressed samples from your forced degradation study. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent compound peak, and peak purity analysis (using a PDA detector) confirms the parent peak is spectrally pure in all degraded samples.[13]
References
- Sigma-Aldrich. (2025).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1H-imidazole-4-carboxylic acid, 97%.
- TCI Chemicals. (n.d.).
- Fisher Scientific. (2009). SAFETY DATA SHEET - 1H-Imidazole-4-carboxylic acid.
- Echemi. (n.d.).
- MedChemExpress. (n.d.). 1H-Imidazole-4-carboxylic acid (4-Imidazolecarboxylic acid) | Biochemical Reagent.
- Singh, R., & Kumar, L. (2016).
- Khushbu, A. T., et al. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
- BenchChem. (n.d.). Technical Support Center: 1-Methyl-1H-imidazole-4-carbonitrile.
- MedCrave online. (2016).
- Pharmaceutical Technology. (2016).
- Klinger, K. M., et al. (2013). Main reaction pathways for the formation of 1H-imidazole derivatives....
- Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- SIELC Technologies. (2018). 1H-Imidazole-4-carboxylic acid.
- Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences.
- Wawrzyniak, P., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry.... Molecules.
- BenchChem. (n.d.). Stability issues of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid in solution.
- Mphahlele, M. J., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids.... Molecules.
- Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. NPRA.
- BLDpharm. (n.d.). This compound.
- SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column.
- Sigma-Aldrich. (n.d.). This compound.
- Dirersa, W. (2021).
- ResearchGate. (2004). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)
- Organic Chemistry Portal. (n.d.). Imidazole synthesis.
- Google Patents. (n.d.).
- Panday, D., et al. (2020). a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- Obruchnikova, N. V., et al. (n.d.). 5-Aryl-2-(3,5-dialkyl-4-hydroxyphenyl)-4,4-dimethyl-4H-imidazole 3-Oxides and Their Redox Species. NIH.
- Bhat, G. S., et al. (2017).
- Panday, D., et al. (2020). A REVIEW ARTICLE ON SYNTHESIS OF IMIDAZOLE DERIVATIVES.
- TCI Chemicals. (n.d.).
- AK Scientific. (n.d.). 1H-Imidazole-4,5-dicarboxylic acid dimethyl ester.
- El-Bagary, R. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
- El-Bagary, R. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules.
- Sigma-Aldrich. (n.d.). 1,4-Dimethyl-1H-imidazole-5-carboxylic acid.
- The Journal of Organic Chemistry. (2026). Ahead of Print.
- American Chemical Society. (2025).
- Iljin, V.V., et al. (2022). Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. Eco-Vector Journals Portal.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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- 11. 1H-Imidazole-4-carboxylic acid | SIELC Technologies [sielc.com]
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- 13. npra.gov.my [npra.gov.my]
Technical Support Center: Scale-Up Synthesis of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid. As a key heterocyclic building block, its efficient and pure synthesis at scale is critical. This document provides in-depth troubleshooting advice, addressing common challenges from reaction regioselectivity to final product purification, grounded in established chemical principles and field experience.
Section 1: Overview of a Common Synthetic Pathway
A prevalent and logical approach to synthesizing this compound involves a multi-step sequence, typically starting from a commercially available precursor, followed by imidazole ring formation, N-methylation, and a final hydrolysis step. The challenges in scale-up often emerge from the nuances of each of these transformations.
A representative workflow is outlined below. This guide will troubleshoot key challenges within this synthetic framework.
Caption: General synthetic workflow for this compound.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common and critical issues encountered during the scale-up synthesis in a practical question-and-answer format.
FAQ 1: Why am I getting a mixture of N-methylated regioisomers?
Question: During the synthesis of the imidazole core, I am attempting to methylate 5-methyl-1H-imidazole-4-carboxylate, but I'm isolating a mixture of the desired 1,5-dimethyl and the undesired 1,3-dimethyl (or 1,4-dimethyl) isomer. How can I improve regioselectivity?
Root Cause Analysis: The imidazole ring possesses two nitrogen atoms that can potentially be alkylated. While one nitrogen is formally part of an amide-like system and the other is imine-like, their relative nucleophilicity can be similar, especially after deprotonation by a base. This often leads to the formation of a mixture of regioisomers, which are notoriously difficult to separate. This challenge is a well-documented issue in imidazole chemistry, where methylation of a substituted imidazole often yields both 1,4- and 1,5-disubstituted products.[1]
Troubleshooting & Solutions:
-
Re-evaluate Synthetic Strategy: The most robust solution is to design a synthesis that installs the N-methyl group unambiguously. Instead of methylating a pre-formed imidazole, consider a route that builds the ring with the N-methyl group already in place. For instance, using N-methylated starting materials in a cycloaddition or condensation reaction can completely circumvent the issue of regioselectivity.[2][3]
-
Optimize Methylation Conditions: If you must proceed with methylation, fine-tuning the reaction conditions is critical.
-
Base Selection: A bulky, non-nucleophilic base might favor deprotonation at the less sterically hindered nitrogen.
-
Solvent Choice: The polarity of the solvent can influence which nitrogen is more readily alkylated.
-
Methylating Agent: Reagents like methyl iodide are highly reactive. A "softer" methylating agent might offer better selectivity.
-
Data-Driven Optimization of Methylation
| Parameter | Condition A (Non-selective) | Condition B (Improved Selectivity) | Rationale for Change |
|---|---|---|---|
| Base | K₂CO₃ | Sodium Hydride (NaH) | NaH is a stronger, non-coordinating base that ensures complete deprotonation, potentially allowing intrinsic electronic effects to dominate selectivity. |
| Solvent | Acetone / DMF | Anhydrous THF | Aprotic, less polar solvents can minimize competing side reactions and better control the reactivity of the anionic intermediate. |
| Temperature | Room Temperature | -20 °C to 0 °C | Lowering the temperature reduces the reaction rate, often amplifying the energetic difference between the two transition states, thus favoring one isomer.[1] |
| Yield (1,5:1,4) | 60% (1.5 : 1) | 75% (4 : 1) | Controlled conditions favor the thermodynamically or kinetically preferred product. |
Caption: Competing pathways in N-methylation leading to regioisomers.
FAQ 2: My ester hydrolysis (saponification) is sluggish or incomplete. What can I do?
Question: I am trying to hydrolyze ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate to the final carboxylic acid using NaOH in ethanol/water, but the reaction is very slow, and I always have residual starting material even after prolonged heating.
Root Cause Analysis: Ester hydrolysis can be challenging on electron-rich heterocyclic systems. The imidazole ring is an electron-donating group, which slightly deactivates the ester's carbonyl carbon towards nucleophilic attack by hydroxide ions. On a large scale, issues of solubility and mass transfer can also contribute to incomplete conversion.
Troubleshooting & Solutions:
-
Stronger Base/Alternative Conditions:
-
Lithium Hydroxide (LiOH): Often more effective than NaOH or KOH for hindered or deactivated esters. It is typically used in a THF/water solvent system.
-
Microwave Irradiation: For laboratory-scale optimization, microwave-assisted synthesis can dramatically accelerate the hydrolysis, often reducing reaction times from hours to minutes.[4][5] This data can then be used to justify higher temperatures in a scale-up reactor.
-
-
Improve Solubility and Mass Transfer:
-
Co-solvents: On scale-up, ensure efficient stirring and consider using co-solvents like Tetrahydrofuran (THF) or Dioxane, which can improve the solubility of the organic ester in the aqueous base.
-
Phase-Transfer Catalysis: While less common for this specific transformation, a phase-transfer catalyst (e.g., a quaternary ammonium salt) could be explored if solubility is a major barrier.
-
-
Monitor Reaction Progress Rigorously: Do not rely on time alone. Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material. A common pitfall is stopping the reaction prematurely.
Protocol: Monitoring Hydrolysis via HPLC
-
Prepare Standards: Create standard solutions of your starting ester and, if available, the final carboxylic acid product.
-
Sampling: At regular intervals (e.g., every 2 hours), carefully withdraw a small aliquot (~0.1 mL) from the reaction mixture.
-
Quench & Dilute: Immediately quench the aliquot in a vial containing a diluent (e.g., acetonitrile/water) and a small amount of acid (e.g., phosphoric acid) to stop the reaction and ensure all species are in a consistent protonation state for analysis.
-
Analysis: Inject the diluted sample onto a reverse-phase HPLC system. Monitor the peak area of the starting material. The reaction is complete when the starting material peak area is <1% of its initial value. A suitable method can often be developed using a C18 column with a mobile phase of acetonitrile and water with a formic or phosphoric acid modifier.[6][7]
FAQ 3: How can I effectively purify the final product? It seems to be stuck in the aqueous layer.
Question: After acidifying my reaction mixture to precipitate the product, I get very low recovery. Most of the this compound remains dissolved in the water. Standard extraction with organic solvents is ineffective.
Root Cause Analysis: The final product is an amphoteric molecule containing both a basic imidazole ring (pKa of the conjugate acid is ~6-7) and an acidic carboxylic acid group (pKa ~2-3). Around neutral pH, it exists predominantly as a zwitterion. This makes it highly polar and very soluble in water, but poorly soluble in common organic solvents like ethyl acetate or dichloromethane.
Troubleshooting & Solutions:
The most effective purification method is Isoelectric Point Precipitation . This technique leverages the molecule's minimum solubility at its isoelectric point (pI), the pH at which the net charge of the molecule is zero.
Step-by-Step Protocol for Isoelectric Point Precipitation:
-
Initial Filtration (Optional): After hydrolysis, cool the basic reaction mixture and filter off any insoluble inorganic salts or byproducts.
-
pH Adjustment (Crucial Step):
-
Transfer the aqueous solution to a vessel with efficient stirring and a calibrated pH probe.
-
Slowly add a strong acid (e.g., 6M HCl) dropwise.
-
The product will begin to precipitate as the pH drops. The pI for this type of molecule is typically between pH 3 and 5.
-
Critical: Add the acid very slowly, especially as you approach the precipitation point. Overshooting the pH will re-protonate the imidazole ring, forming a cationic species which is again highly water-soluble.
-
-
Maximize Precipitation: Once at the optimal pH (determined by maximizing the amount of precipitate), stir the slurry at a reduced temperature (e.g., 0-5 °C) for several hours to ensure complete crystallization.
-
Isolation and Washing:
-
Isolate the solid product by filtration.
-
Wash the filter cake with cold deionized water to remove inorganic salts (like NaCl).
-
Follow with a wash using a water-miscible solvent like cold acetone or isopropanol to remove residual water and any organic impurities.
-
-
Drying: Dry the purified solid under vacuum at a moderate temperature (e.g., 40-50 °C) to avoid potential decarboxylation.
Caption: Decision workflow for purification via isoelectric point precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of 1H-Imidazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Strategies to Minimize Impurities in 1,5-Dimethyl-1H-imidazole-4-carboxylic Acid Production
Welcome to the technical support center for the synthesis of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important imidazole derivative. By understanding the reaction mechanisms and potential pitfalls, you can effectively minimize impurities and improve the yield and purity of your final product.
Plausible Synthetic Route Overview
The production of this compound is typically achieved through a multi-step process. A common and efficient approach involves the initial formation of an imidazole ester precursor, followed by N-methylation and subsequent hydrolysis to the desired carboxylic acid. A likely synthetic pathway is a modification of the Van Leusen imidazole synthesis to create the core ring structure, followed by methylation and hydrolysis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering practical solutions.
Question 1: My final product is a mixture of isomers. How can I improve the regioselectivity of the N-methylation step?
Answer: The presence of isomeric impurities, most commonly 1,4-dimethyl-1H-imidazole-4-carboxylic acid, is a frequent challenge arising from the N-methylation of the imidazole ring. The nitrogen atoms in the imidazole ring have different steric and electronic environments, which can lead to methylation at either the N1 or N3 position.
Causality: The regioselectivity of N-alkylation of imidazoles is influenced by factors such as the choice of methylating agent, solvent, base, and the steric hindrance around the nitrogen atoms.[1][2] In the case of a 5-methyl-substituted imidazole precursor, the N1 position is generally more sterically hindered. Depending on the reaction conditions, a mixture of N1 and N3 methylated products can be formed.
Troubleshooting Steps:
-
Choice of Methylating Agent: Stronger, bulkier methylating agents may favor methylation at the less hindered nitrogen. Conversely, milder reagents like dimethyl carbonate can sometimes offer better selectivity under optimized conditions.[3]
-
Protecting Groups: A strategy to ensure regioselectivity is to use a protecting group on one of the nitrogen atoms, perform the desired methylation, and then deprotect.[1]
-
Reaction Conditions:
-
Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents from polar aprotic (e.g., DMF, acetonitrile) to nonpolar (e.g., toluene).
-
Base: The choice of base can significantly impact the outcome. Stronger bases like sodium hydride (NaH) will deprotonate the imidazole completely, and the subsequent alkylation may be less selective. Weaker bases like potassium carbonate (K2CO3) may offer better control.
-
-
Purification: If a mixture of isomers is unavoidable, careful purification by column chromatography or recrystallization is necessary. The different polarity of the isomers should allow for their separation.
Question 2: I am observing a significant amount of an oxazole byproduct. What is the cause and how can I prevent it?
Answer: The formation of an oxazole byproduct is a known issue in Van Leusen imidazole synthesis, especially when an aldehyde is used as a reactant.[4][5]
Causality: The Van Leusen reaction relies on the reaction of a tosylmethyl isocyanide (TosMIC) with an imine.[6] If the imine is not formed efficiently in situ, or if there is an excess of the aldehyde starting material, the TosMIC can react directly with the aldehyde to form an oxazole.[4]
Troubleshooting Steps:
-
Pre-formation of the Imine: To minimize the reaction of TosMIC with the aldehyde, ensure the imine is formed before the addition of TosMIC. This can be achieved by reacting the primary amine and aldehyde for a sufficient amount of time before introducing the TosMIC.
-
Stoichiometry Control: Carefully control the stoichiometry of the reactants. A slight excess of the amine relative to the aldehyde can help to drive the imine formation to completion.
-
Reaction Conditions: Lowering the reaction temperature during the initial stages of the reaction may favor imine formation over the competing oxazole synthesis.
Question 3: The hydrolysis of the ethyl ester precursor is incomplete, leaving residual ester in my final product. How can I drive the reaction to completion?
Answer: Incomplete hydrolysis of the ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate precursor is a common problem that leads to contamination of the final carboxylic acid product.
Causality: The hydrolysis of the ester is a reversible reaction. Insufficient reaction time, inadequate concentration of the base (e.g., NaOH or KOH), or a low reaction temperature can lead to an incomplete reaction.[7][8] The solubility of the ester in the aqueous hydrolysis medium can also be a limiting factor.
Troubleshooting Steps:
-
Increase Reaction Time and Temperature: Prolonging the reflux time and ensuring the reaction is maintained at a sufficiently high temperature will favor the forward hydrolysis reaction.[7]
-
Increase Base Concentration: Use a higher concentration of the base (e.g., 2-3 M NaOH or KOH) to ensure a sufficient excess to drive the equilibrium towards the carboxylate salt.
-
Co-solvent: If the ester has poor solubility in the aqueous base, the addition of a co-solvent like ethanol or THF can improve miscibility and facilitate the hydrolysis.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting ester before workup.
Impurity Profile and Mitigation Strategies
| Impurity | Plausible Source | Mitigation Strategy | Analytical Detection Method |
| 1,4-Dimethyl-1H-imidazole-4-carboxylic acid (Isomer) | Non-regioselective N-methylation | Optimize methylation conditions (reagent, base, solvent); use of protecting groups. | HPLC, NMR Spectroscopy |
| 5-Methyl-1H-imidazole-4-carboxylic acid (Unreacted intermediate) | Incomplete N-methylation | Increase reaction time, temperature, or excess of methylating agent. | HPLC, LC-MS |
| Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate (Unreacted ester) | Incomplete hydrolysis | Increase hydrolysis time, temperature, and base concentration; use a co-solvent. | HPLC, GC-MS |
| Oxazole-4-carboxylate derivative | Side reaction in Van Leusen synthesis | Pre-form the imine; control stoichiometry. | HPLC, LC-MS, NMR Spectroscopy |
| Starting materials (e.g., TosMIC, aldehydes, amines) | Incomplete reaction | Optimize reaction conditions (time, temperature, stoichiometry); effective purification. | HPLC, GC-MS |
Experimental Protocols
Protocol 1: Regioselective N-Methylation of Ethyl 5-methyl-1H-imidazole-4-carboxylate
-
To a solution of ethyl 5-methyl-1H-imidazole-4-carboxylate in a suitable solvent (e.g., dry DMF), add a base (e.g., K2CO3, 1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired N1-methylated product from the N3-methylated isomer.
Protocol 2: Hydrolysis of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate
-
Dissolve ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate in a mixture of ethanol and aqueous sodium hydroxide (2M).
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After cooling to room temperature, acidify the reaction mixture to pH 3-4 with concentrated hydrochloric acid.
-
The precipitated product, this compound, is collected by filtration.
-
Wash the solid with cold water and dry under vacuum to yield the pure carboxylic acid.
Visualizing the Process
Synthesis and Impurity Formation Pathway
Caption: Synthetic pathway and common impurity formation points.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting impurities.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods for determining the purity of this compound? A1: A combination of techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying the target compound and known impurities.[9] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and identifying unknown impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is highly sensitive for detecting trace impurities.
Q2: Can I use a one-pot synthesis for this compound? A2: While one-pot syntheses of substituted imidazoles have been reported, achieving high purity for this compound in a single step can be challenging due to the multiple reaction steps (ring formation, methylation, and hydrolysis) that require different optimal conditions.[10] A stepwise approach generally offers better control over each transformation, leading to a purer final product.
Q3: Are there any specific safety precautions I should take during this synthesis? A3: Standard laboratory safety practices should always be followed. Methylating agents such as methyl iodide and dimethyl sulfate are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Strong bases like sodium hydride are highly reactive and require careful handling under an inert atmosphere. Always consult the Safety Data Sheets (SDS) for all reagents used.
References
-
PrepChem. Synthesis of 5-methyl-1H-imidazole-4-carboxylic acid. Available at: [Link]
-
Van Den Berge, E., & Robiette, R. (2013). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry, 78(23), 12220–12223. Available at: [Link]
-
Semantic Scholar. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Available at: [Link]
-
ResearchGate. Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate. Available at: [Link]
-
PubMed. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Available at: [Link]
-
Shieh, W. C., Dell, S., & Repič, O. (2001). N-Methylation of Nitrogen-Containing Heterocycles with Dimethyl Carbonate. Organic Letters, 3(26), 4279–4281. Available at: [Link]
-
Li, W., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1146. Available at: [Link]
-
Organic Chemistry Portal. Van Leusen Imidazole Synthesis. Available at: [Link]
-
Semantic Scholar. The effect of N-methylation on photophysical properties of imidazole-based fluorescent molecules. Available at: [Link]
-
TSI Journals. The Van Leusen Imidazole Synthesis is used to Synthesise Imidazole-Based Medicinal Molecules. Available at: [Link]
-
Organic Chemistry Portal. Imidazole synthesis. Available at: [Link]
-
NROChemistry. Van Leusen Reaction. Available at: [Link]
-
Mphahlele, M. J., & Gildenhuys, W. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(11), 3333. Available at: [Link]
-
Campeau, L.-C., et al. (2010). C-H arylation enables synthesis of imidazole-4-carboxamide (ICA) based fairy chemicals with plant growth promoting activity. Journal of the American Chemical Society, 132(29), 10247–10258. Available at: [Link]
-
Bhat, A. R., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. Available at: [Link]
-
Preti, L., et al. (2010). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. European Journal of Organic Chemistry, 2010(29), 5587–5597. Available at: [Link]
-
Nikitina, P. A., et al. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry, 60(2), 244-252. Available at: [Link]
- Google Patents. US5011934A - Process for preparing 1-alkylimidazoles.
-
ResearchGate. Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. Available at: [Link]
-
Wikipedia. Van Leusen reaction. Available at: [Link]
-
TSI Journals. The Van Leusen Imidazole Synthesis is used to Synthesise Imi | 15063. Available at: [Link]
-
Organic Chemistry Portal. Van Leusen Reaction. Available at: [Link]
-
TSI Journals. Van Leusen Synthesis is utilized to Synthesize Imidazole-Based Me. Available at: [Link]
- Google Patents. CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.
-
ElectronicsAndBooks. Imidazole Catalysis. V. The Intramolecular Participation of the Imidazolyl Group in the Hydrolysis of Some Esters and the Amide. Available at: [Link]
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troubleshooting experimental protocols using 1,5-Dimethyl-1H-imidazole-4-carboxylic acid
Prepared by the Senior Application Scientist Desk
Welcome to the technical support guide for 1,5-Dimethyl-1H-imidazole-4-carboxylic acid (CAS 80304-42-3). This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and nuances of working with this sterically hindered heterocyclic building block. The following question-and-answer guide provides field-proven insights and detailed protocols to ensure the success of your experiments.
Part 1: Compound Properties, Handling, and Storage
This section addresses the most frequently asked questions regarding the fundamental properties and proper handling of this compound.
Q1: What are the key physicochemical properties of this compound?
A1: Understanding the basic properties of your starting material is the first step in successful experimental design. Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 80304-42-3 | [1] |
| Molecular Formula | C₆H₈N₂O₂ | [1] |
| Molecular Weight | 140.14 g/mol | |
| Appearance | Typically a white to off-white solid powder. | [2] |
| Solubility | While specific data is limited, related imidazole carboxylic acids are generally soluble in polar organic solvents like DMSO, DMF, and alcohols, with limited solubility in water and non-polar solvents.[3] Empirical testing is recommended. | |
| pKa | Not experimentally reported, but the carboxylic acid proton is acidic, while the imidazole ring can be protonated under strongly acidic conditions. |
Q2: How should I properly store and handle this reagent to ensure its stability?
A2: To maintain the integrity of this compound, we recommend the following:
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from light and moisture. For long-term storage, keeping it at 2-8°C or -20°C is advisable. Like many complex organic molecules, it should be protected from repeated freeze-thaw cycles when in solution.[4]
-
Handling: Handle the compound in a well-ventilated area, preferably a fume hood. Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.
Q3: I'm having trouble dissolving the compound. What solvents do you recommend?
A3: For reactions, polar aprotic solvents are typically the best choice. We recommend starting with:
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dimethyl sulfoxide (DMSO)
For complete dissolution, gentle heating or sonication may be required. Always ensure your solvent is anhydrous, especially for moisture-sensitive reactions like amide couplings.
Part 2: Troubleshooting Amide Coupling Reactions
The most common application for this reagent is as a carboxylic acid component in amide bond formation. Due to the steric hindrance from the two methyl groups flanking the carboxylic acid, these couplings can be challenging.
Q4: My amide coupling reaction with this compound has a very low yield. What is the most likely cause?
A4: Low yields with this substrate are almost always due to a combination of steric hindrance and suboptimal activation of the carboxylic acid.[5] The methyl groups at the 1- and 5-positions physically obstruct the approach of both the activating agent and the amine nucleophile.[6] Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often inefficient for hindered systems and may fail.[5][7]
Q5: Which coupling reagents are recommended for overcoming the steric hindrance of this molecule?
A5: For sterically demanding couplings, more potent activating agents are required. The goal is to rapidly convert the carboxylic acid into a highly reactive intermediate before side reactions can occur. We strongly recommend using onium salt-based reagents.
| Reagent Class | Recommended Reagents | Rationale & Key Advantages |
| Uronium/Aminium | HATU , HBTU, HCTU, COMU | Form highly reactive OAt/OBt active esters which are superior for hindered systems. HATU is often the top choice due to its high reactivity and ability to suppress racemization (if the amine is chiral).[8] |
| Phosphonium | PyBOP , PyAOP | Also highly effective and known for low racemization levels.[5] They are an excellent alternative to uronium salts. |
Expert Tip: Avoid using DCC or EDC alone. If you must use them, the inclusion of an additive like 1-Hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure is critical, as they are more effective than the traditional 1-Hydroxybenzotriazole (HOBt) in accelerating the reaction and minimizing side reactions.[5]
Q6: I'm seeing multiple spots on my TLC/LC-MS, including unreacted starting material. How can I optimize my reaction conditions?
A6: If your coupling reagent is appropriate (e.g., HATU) and you still face issues, the problem likely lies in other reaction parameters. The following workflow provides a logical troubleshooting sequence.
Caption: A decision tree for troubleshooting failed amide coupling reactions.
Q7: Can you provide a reliable, step-by-step protocol for coupling this acid with a primary amine?
A7: Certainly. This protocol is optimized for a challenging coupling using HATU, a highly effective reagent for this substrate.
Protocol: HATU-Mediated Amide Coupling
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1 - 1.2 eq)
-
HATU (1.1 - 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3 - 4 eq)
-
Anhydrous DMF
Procedure:
-
Preparation: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Pre-activation: Stir the mixture at room temperature for 5-10 minutes. This step forms the reactive HATU-ester intermediate. The mechanism is illustrated below.
-
Base Addition: Add DIPEA (3.0 eq) to the flask and stir for another 1-2 minutes. The solution may change color.
-
Amine Addition: Add the amine (1.1 eq), dissolved in a minimal amount of anhydrous DMF if it is a solid.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. For particularly hindered amines, the reaction may be slow. If less than 50% conversion is observed after 4 hours, gently heat the mixture to 40-50°C and let it stir overnight (12-18 hours).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or dichloromethane.
-
Wash sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt byproduct), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane.
Caption: Mechanism of HATU-mediated amide bond formation.
Part 3: Characterization and Purity Analysis
Q8: What are the expected signals in the ¹H NMR spectrum for this compound?
A8: The ¹H NMR spectrum is a critical tool for confirming the structure and purity of your material. For this compound, you should expect to see:
-
A singlet around 12-13 ppm: This is the carboxylic acid proton (-COOH). It is often broad and may exchange with D₂O.
-
A singlet around 7.5-8.0 ppm: This corresponds to the C2-H proton on the imidazole ring.
-
A singlet around 3.7-4.0 ppm: This is the N-methyl group (-N-CH₃) at the 1-position.
-
A singlet around 2.4-2.7 ppm: This is the C-methyl group (-C-CH₃) at the 5-position.
Expert Tip: The presence of signals for ethanol or methanol could indicate that your sample is contaminated with residual solvent from an ester hydrolysis step in its synthesis. Signals around 1.2 ppm (triplet) and 4.1 ppm (quartet) would suggest ethyl ester impurity.[9]
Q9: My mass spectrometry data shows a peak at M+23. What does this indicate?
A9: A peak at [M+Na]⁺ is a very common adduct in electrospray ionization (ESI) mass spectrometry, especially for compounds containing acidic protons or heteroatoms that can chelate sodium ions. For this compound (MW = 140.14), your primary molecular ion peak [M+H]⁺ should be at ~141.1 m/z. Seeing an additional peak at ~163.1 m/z ([M+Na]⁺) is normal and helps confirm the molecular weight.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Imidazole-4,5-dicarboxylic acid, 4,5-dimethyl ester. National Center for Biotechnology Information. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Dimethyl-1H-imidazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Padwa, A., et al. (2011). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. NIH Public Access. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Retrieved from [Link]
-
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. Retrieved from [Link]
Sources
- 1. This compound | C6H8N2O2 | CID 18521860 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Page loading... [wap.guidechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. growingscience.com [growingscience.com]
- 9. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
catalyst selection and optimization for 1,5-Dimethyl-1H-imidazole-4-carboxylic acid synthesis
Welcome to the dedicated technical support center for the synthesis of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) related to this synthesis. Our focus is on strategic catalyst selection and the optimization of reaction parameters to ensure high yield, purity, and regioselectivity.
I. Strategic Overview: The Synthetic Pathway
The synthesis of this compound typically proceeds via a two-step sequence starting from the commercially available ethyl 5-methyl-1H-imidazole-4-carboxylate. The key challenge lies in the regioselective N-methylation of the imidazole ring, followed by the hydrolysis of the ester to the final carboxylic acid.
Caption: General synthetic route for this compound.
II. Catalyst and Reagent Selection for N-Methylation
The critical step in this synthesis is the regioselective methylation of the N1 position of the imidazole ring. The choice of catalyst, base, and methylating agent is paramount to avoid the formation of the undesired N3-methylated isomer and potential side products.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the N-methylation of 5-methyl-1H-imidazole-4-carboxylate challenging?
A: The N-alkylation of unsymmetrically substituted imidazoles is often complicated by the tautomeric nature of the imidazole ring. Deprotonation of the N-H proton results in an ambident nucleophile where the negative charge is delocalized over both nitrogen atoms.[1][2] This can lead to the formation of a mixture of N1 and N3 alkylated products, which can be difficult to separate.[3]
Q2: What are the key factors influencing the regioselectivity of N-methylation?
A: Several factors govern the regioselectivity of this reaction:
-
Steric Hindrance: Bulky substituents on the imidazole ring can sterically hinder one of the nitrogen atoms, directing the alkylating agent to the less hindered nitrogen.[3][4] In the case of ethyl 5-methyl-1H-imidazole-4-carboxylate, the methyl group at C5 can influence the approach of the methylating agent.
-
Electronic Effects: The electronic properties of the substituents on the imidazole ring play a crucial role. Electron-withdrawing groups, such as the ethyl carboxylate at C4, can decrease the nucleophilicity of the adjacent nitrogen (N3), thereby favoring methylation at the more distant N1 position.[4]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the product ratio.[2][5]
Q3: What are the recommended starting conditions for the N-methylation step?
A: A common starting point for the N-methylation of imidazoles involves the use of a methyl halide (e.g., methyl iodide) as the methylating agent and a carbonate base (e.g., potassium carbonate or cesium carbonate) in an aprotic polar solvent like N,N-dimethylformamide (DMF) or acetonitrile.[2]
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Problem 1: Low Yield of the N-methylated Product
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incomplete Deprotonation | Use a stronger base such as sodium hydride (NaH). | A stronger base will more effectively deprotonate the imidazole N-H, increasing the concentration of the more nucleophilic imidazolide anion.[2] |
| Poor Reactivity of Methylating Agent | Consider using a more reactive methylating agent like methyl iodide or dimethyl sulfate. | The reactivity of the methylating agent can significantly impact the reaction rate. Ensure the agent is fresh and not degraded.[2] |
| Sub-optimal Reaction Temperature | Systematically screen a range of temperatures (e.g., room temperature to 80 °C). | Higher temperatures can increase the reaction rate, but may also promote side reactions. Optimization is key.[5] |
| Impure Starting Materials | Ensure the starting ethyl 5-methyl-1H-imidazole-4-carboxylate is pure and dry. | Impurities can inhibit the reaction or lead to the formation of byproducts.[2] |
Problem 2: Poor Regioselectivity (Formation of N1 and N3 Isomers)
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Insufficient Steric/Electronic Bias | This is inherent to the substrate. Focus on optimizing reaction conditions. | The inherent electronic and steric properties of the starting material dictate the initial regioselectivity. |
| Choice of Base and Solvent | Screen different base/solvent combinations. For example, try a stronger base like NaH in THF or a milder base like K₂CO₃ in DMF. | The nature of the ion pair formed between the imidazolide anion and the counter-ion of the base can influence the site of alkylation. The solvent polarity can also affect this equilibrium.[4] |
| Alternative Methylation Strategies | Consider using a biocatalytic approach with engineered methyltransferases. | Biocatalysts can offer exceptionally high regioselectivity due to the specific binding of the substrate in the enzyme's active site.[6] |
Problem 3: Formation of Quaternary Imidazolium Salts
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Over-methylation of the Product | Use a controlled stoichiometry of the methylating agent (e.g., 1.05-1.1 equivalents). Add the methylating agent slowly to the reaction mixture. | The N-methylated product can act as a nucleophile and react with another molecule of the methylating agent to form a quaternary salt. Controlling the stoichiometry and addition rate minimizes this side reaction.[3] |
| High Reaction Temperature or Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed. Consider lowering the reaction temperature. | Higher temperatures and longer reaction times increase the likelihood of the secondary methylation reaction occurring.[3] |
IV. Experimental Protocols
Protocol 1: N-Methylation of Ethyl 5-methyl-1H-imidazole-4-carboxylate
Caption: Workflow for the N-methylation of the imidazole precursor.
Materials:
-
Ethyl 5-methyl-1H-imidazole-4-carboxylate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Methyl Iodide (CH₃I)
-
Ethyl Acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of ethyl 5-methyl-1H-imidazole-4-carboxylate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methyl iodide (1.1 eq) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate by flash column chromatography on silica gel.
Protocol 2: Ester Hydrolysis
Materials:
-
Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric Acid (HCl) solution (e.g., 2 M)
Procedure:
-
Dissolve the purified ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide solution (e.g., 3-5 eq).
-
Heat the reaction mixture to reflux and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully acidify to a pH of approximately 4-5 with hydrochloric acid.
-
The product, this compound, may precipitate out of solution. If so, collect the solid by filtration.
-
If the product remains in solution, concentrate the mixture under reduced pressure and purify the residue by recrystallization or chromatography.
V. References
-
BenchChem. (2025). Overcoming steric hindrance in N-alkylation of imidazole derivatives. BenchChem Technical Support Center.
-
Helal, C. J., & Lucas, J. C. (2002). A Concise and Regioselective Synthesis of 1-Alkyl-4-imidazolecarboxylates. Organic Letters, 4(23), 4133–4134.
-
Rashamuse, K. J., Fish, M. Q., Coyanis, E. M., & Bode, M. L. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6203.
-
Preti, L., Attanasi, O. A., Caselli, E., Favi, G., Ori, C., Davoli, P., Felluga, F., & Prati, F. (2015). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. ACS Combinatorial Science, 17(10), 578-586.
-
Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry.
-
Schmidt, M. A., & Eastgate, M. D. (2012). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry, 10(5), 944-947.
-
Van Leusen, A. M., Wildeman, J., & Oldenziel, O. H. (1977). Chemistry of sulfonylmethyl isocyanides. 13. A general and facile synthesis of 1-substituted imidazole-4-carboxylates. The Journal of Organic Chemistry, 42(7), 1153-1159.
-
Organic Chemistry Portal. (2022). Imidazole synthesis.
-
Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.
-
BenchChem. (2025). Benzimidazole N-Methylation: A Technical Support Guide. BenchChem Technical Support Center.
-
Van Den Berge, E., & Robiette, R. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. The Journal of Organic Chemistry, 78(23), 12220-12223.
-
Chen, S., Graceffa, R., & Boezio, A. (2016). Direct, Regioselective N-Alkylation of 1,3-Azoles. Organic Letters, 18(15), 3742-3745.
-
D'Orey, C., et al. (2022). Selective Biocatalytic N-Methylation of Unsaturated Heterocycles. Angewandte Chemie International Edition, 61(15), e202116007.
-
ResearchGate. (2025). Mechanistic Studies on the Palladium-Catalyzed Direct C-5 Arylation of Imidazoles: The Fundamental Role of the Azole as a Ligand for Palladium.
-
BenchChem. (2025). Technical Support Center: Optimizing 1-Methylimidazole Synthesis. BenchChem Technical Support Center.
-
Schmidt, M. A., & Eastgate, M. D. (2012). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry, 10(5), 944-947.
-
Benjes, P. A. (1994). N-Alkylation of imidazoles (Doctoral Thesis, University of Otago).
-
Dumpis, M., Alekseeva, E. M., Litasova, E., & Piotrovskii, L. B. (2003). Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate. Russian Journal of General Chemistry, 73, 115-119.
-
PubChem. (2025). Ethyl 4-methyl-5-imidazolcarboxylate.
-
ResearchGate. (2025). N-alkylation of imidazole by alkaline carbons.
-
PubChem. (2025). ethyl 5-methyl-2-vinyl-1H-imidazole-4-carboxylate.
-
Sigma-Aldrich. (2025). Ethyl 4-methyl-5-imidazolecarboxylate 98%.
-
TCI Chemicals. (2025). Ethyl 4-Methyl-1H-imidazole-5-carboxylate.
-
Beilstein Journals. (2019). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates.
-
ChemicalBook. (2025). ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE.
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- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Imidazole Analogs in Biological Assays: A Focus on 1,5-Dimethyl-1H-imidazole-4-carboxylic Acid and its Congeners
For researchers, scientists, and professionals in drug development, the imidazole scaffold represents a cornerstone of medicinal chemistry. Its prevalence in numerous natural products and synthetic drugs underscores its remarkable versatility in interacting with a wide array of biological targets.[1][2] This guide provides an in-depth technical comparison of imidazole analogs, with a specific focus on the structural and functional nuances that dictate their performance in key biological assays. While direct experimental data for 1,5-Dimethyl-1H-imidazole-4-carboxylic acid in many biological systems remains limited in publicly accessible literature, this guide will draw upon extensive data from structurally related imidazole-4-carboxylic acid derivatives to provide a robust comparative analysis and infer its potential biological profile.
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, possesses a unique combination of features that contribute to its biological activity. It is a polar and ionizable structure, which can enhance the pharmacokinetic properties of a molecule, including solubility and bioavailability.[1] The nitrogen atoms can act as hydrogen bond donors and acceptors, and the aromatic system can participate in π-stacking interactions, facilitating binding to enzyme active sites and receptor pockets.[3]
This guide will delve into the comparative performance of imidazole analogs in three key areas of biological investigation: antimicrobial, anticancer, and enzyme inhibitory activities. We will explore the structure-activity relationships (SAR) that govern their efficacy and provide detailed protocols for the assays discussed.
Antimicrobial Activity: A Battle Against Pathogens
Imidazole derivatives have long been a significant class of antimicrobial agents.[1] Their mechanisms of action are diverse, ranging from the disruption of microbial cell membranes to the inhibition of essential enzymes.[3]
Comparative Analysis of Minimum Inhibitory Concentrations (MIC)
The minimum inhibitory concentration (MIC) is a critical parameter for evaluating the potency of an antimicrobial agent. The following table summarizes the MIC values for a selection of imidazole-based compounds against various bacterial and fungal strains.
| Compound ID | Structure | Target Organism | MIC (µg/mL) | Reference |
| Analog A | 2-(4-substituted phenyl)-1-substituted-4, 5-diphenyl-1H-imidazole | S. aureus | Not specified, but showed good potential | [4] |
| Analog B | Imidazole-thiazole hybrid | E. coli | Not specified, but showed appreciable activity | [5] |
| Analog C | Imidazole-thiazole hybrid | S. aureus | Not specified, but showed appreciable activity | [5] |
| Analog D | Imidazole-thiazole hybrid | C. albicans | Not specified, but showed appreciable activity | [5] |
| Hypothetical Profile for this compound | This compound | Various | Untested | N/A |
Structure-Activity Relationship Insights:
The antimicrobial activity of imidazole derivatives is highly dependent on the nature and position of substituents on the imidazole ring. For instance, the introduction of lipophilic groups can enhance membrane permeability, leading to increased efficacy against certain pathogens. The presence of specific functional groups can also target key microbial enzymes. For example, some nitroimidazoles exhibit potent bactericidal activity.[1]
Based on the general trends observed for other imidazole carboxylic acid derivatives, it can be hypothesized that this compound might exhibit modest antimicrobial activity. The methyl groups could slightly enhance lipophilicity, potentially aiding in cell penetration. However, without experimental data, this remains speculative.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines a standard method for determining the MIC of a compound against a bacterial strain.
Workflow for MIC Determination
A generalized workflow for an enzyme inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test inhibitor at the desired concentrations in an appropriate buffer.
-
Pre-incubation: In a suitable reaction vessel (e.g., a microplate well), pre-incubate the enzyme with various concentrations of the inhibitor for a specific period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.
-
Reaction Termination: Stop the reaction at a specific time point using a suitable method (e.g., adding a stop solution, heat inactivation).
-
Product Detection: Quantify the amount of product formed using a suitable detection method (e.g., spectrophotometry, fluorometry, or chromatography).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration and determine the IC50 value from the dose-response curve.
Conclusion and Future Directions
The imidazole scaffold is a remarkably versatile platform for the development of biologically active compounds. While this guide has provided a comparative overview of the antimicrobial, anticancer, and enzyme inhibitory activities of various imidazole-4-carboxylic acid derivatives, the biological profile of this compound remains to be experimentally determined.
The structure-activity relationships discussed herein provide a rational basis for predicting its potential activities. However, it is imperative that future research efforts focus on the synthesis and comprehensive biological evaluation of this compound and its close analogs. Such studies will not only elucidate the specific biological functions of this compound but also contribute to the broader understanding of how subtle structural modifications on the imidazole core can dramatically influence biological outcomes. The detailed protocols provided in this guide offer a starting point for researchers to undertake these critical investigations.
References
- Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. (URL not provided)
- Synthesis and anti-microbial activity of new 4-carboxylic imidazole deriv
- Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. (URL not provided)
- Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. (URL not provided)
- Synthesis and Antibacterial Activities of New Metronidazole and Imidazole Deriv
- Specificity in enzyme inhibition. 3. Synthesis of 5-substituted 2,2-dimethyl-4-imidazolidinones as inhibitors of tyrosine decarboxylase and histidine decarboxylase. (URL not provided)
- Synthesis and evaluation of micellar properties and antimicrobial activities of imidazole‐based surfactants. (URL not provided)
- Specificity in enzyme inhibition. 1. Synthesis of 4-(4-imidazolyl)-3-amino-2-butanone, 4-(4-imidazolyl)-3-acetamido-2-butanone, and 4-(4-imidazolylmethyl)-2,5-dimethyloxazole for assay as inhibitors of histidine decarboxylase. (URL not provided)
- An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. (URL not provided)
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- Inhibition of histidine decarboxylase by imidazole deriv
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (URL not provided)
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A Comparative Guide to Assessing the Specificity and Selectivity of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid
For researchers and drug development professionals, the journey of a novel small molecule from a preliminary "hit" to a viable clinical candidate is paved with rigorous validation. A molecule's efficacy is only half the story; its safety and therapeutic window are critically defined by its specificity and selectivity. A promiscuous compound that interacts with multiple off-targets can lead to unforeseen toxicities and a high rate of attrition in later stages of development.[1] This guide provides a comprehensive framework for assessing the specificity and selectivity of a novel compound, using the hypothetical case of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid (herein referred to as DMC-42) , a member of a chemical class known for a wide range of biological activities.[2][3][4]
While the precise biological target of DMC-42 is yet to be elucidated, this guide will proceed under the working hypothesis that it has been identified as a potential inhibitor of a protein kinase. This common and therapeutically important target class provides an excellent model for demonstrating a robust selectivity assessment strategy. For comparative purposes, we will benchmark DMC-42 against Dasatinib , a well-characterized multi-kinase inhibitor approved for clinical use. This comparison will illustrate how to contextualize the selectivity profile of a new chemical entity.
The Imperative of a Multi-Pronged Assessment Strategy
Relying on a single assay to define a compound's selectivity is a recipe for being misled. A comprehensive assessment requires an orthogonal, multi-pronged approach that combines direct biochemical assays with cell-based methods to provide a holistic view of the compound's behavior in a biological system.[5] The rationale is to build a self-validating system of evidence where data from different methodologies converge to tell a consistent story about the molecule's interactions.
Our assessment workflow for DMC-42 will be structured as follows:
-
Primary Target Engagement: Confirming direct binding to the intended target in a cellular context.
-
In Vitro Selectivity Profiling: Broadly screening against a large panel of related targets (the kinome) to identify potential off-targets.
-
Cellular Off-Target Validation: Verifying if the identified in vitro off-targets are engaged by the compound in a more physiologically relevant cellular environment.
Caption: High-level workflow for assessing small molecule selectivity.
Part 1: Confirming Primary Target Engagement in a Cellular Milieu
Before embarking on a broad selectivity screen, it is paramount to confirm that DMC-42 engages its intended primary target within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose as it measures the direct binding of a ligand to its target protein in intact cells or cell lysates.[6][7][8] The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.[5][9]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., one that endogenously expresses the primary target kinase) to ~80% confluency. Treat the cells with either vehicle control (e.g., DMSO) or varying concentrations of DMC-42 for a predetermined time (e.g., 1 hour) at 37°C.
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the soluble target protein at each temperature point by Western blotting or other quantitative methods like ELISA or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble target protein against the temperature for both vehicle- and DMC-42-treated samples. A shift in the melting curve to a higher temperature in the presence of DMC-42 indicates target engagement and stabilization.
Part 2: Broad In Vitro Selectivity Profiling - Casting a Wide Net
Once on-target engagement is confirmed, the next logical step is to assess the selectivity of DMC-42 across a large panel of related enzymes. For a putative kinase inhibitor, this involves screening against a significant portion of the human kinome. Several commercial services offer kinome profiling, typically using radiometric or fluorescence-based assays to measure the enzymatic activity of each kinase in the presence of the test compound.[4][10][11]
The choice of ATP concentration in these assays is a critical experimental parameter. Performing the screen at or near the Km of ATP for each kinase provides a more sensitive measure of inhibition for ATP-competitive inhibitors.[12]
Data Presentation: Kinome Profiling
The results from a kinome scan are often visualized as a dendrogram or a table summarizing the percent inhibition at a fixed concentration (e.g., 1 µM). A highly selective compound will inhibit only a few kinases, while a non-selective one will show broad activity.
Table 1: Comparative Kinome Profiling Data (% Inhibition at 1 µM)
| Kinase Target | DMC-42 | Dasatinib |
| Primary Target (Kinase A) | 95% | 98% |
| Kinase B | 8% | 92% |
| Kinase C | 12% | 45% |
| Kinase D | 3% | 88% |
| Kinase E | 75% | 15% |
| ... (400+ other kinases) | <10% | ... |
This is illustrative data. A full dataset would include hundreds of kinases.
From this hypothetical data, we can infer that while both compounds are potent inhibitors of the primary target, Dasatinib shows significant inhibition of multiple other kinases (B, C, D), consistent with its known multi-targeted profile. DMC-42, in this example, appears more selective, with only one significant off-target (Kinase E).
To quantify selectivity, a Selectivity Score (S-score) can be calculated. A common method is to divide the number of inhibited off-targets (e.g., >65% inhibition) by the total number of kinases in the panel. A lower S-score indicates higher selectivity.
Part 3: Validating Off-Targets in a Cellular Context
Biochemical assays, while excellent for broad screening, do not fully replicate the complexity of a living cell, where factors like membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can influence a compound's activity.[5] Therefore, any significant off-targets identified in the in vitro screen must be validated using a cell-based assay. CETSA is an ideal method for this validation step.
Caption: Workflow for validating in vitro off-targets using CETSA.
Data Presentation: Comparative CETSA for Off-Target Validation
By performing CETSA on the identified off-target (Kinase E), we can determine if DMC-42 engages this target in cells. The magnitude of the thermal shift can provide a qualitative measure of engagement.
Table 2: CETSA Thermal Shift (ΔTm) Comparison
| Compound | Primary Target (Kinase A) ΔTm (°C) | Off-Target (Kinase E) ΔTm (°C) |
| DMC-42 (10 µM) | +8.5 | +1.2 |
| Dasatinib (10 µM) | +9.2 | Not Applicable |
In this illustrative example, DMC-42 induces a significant thermal shift of +8.5°C for its primary target, confirming strong engagement. However, for the off-target Kinase E, the shift is minimal (+1.2°C), suggesting that despite being an inhibitor in a biochemical assay, it does not significantly engage this target in a cellular environment at the tested concentration. This could be due to poor cell permeability or competition from high intracellular ATP levels. This result would de-risk the potential for off-target effects related to Kinase E.
Conclusion and Future Directions
This guide outlines a systematic and robust methodology for assessing the specificity and selectivity of a novel small molecule, exemplified by the hypothetical kinase inhibitor this compound (DMC-42). By integrating direct target engagement studies like CETSA with broad in vitro profiling and subsequent cellular validation, researchers can build a comprehensive and reliable selectivity profile.
The hypothetical data presented for DMC-42 suggests a compound with high selectivity, a desirable characteristic for a drug candidate. The next steps in its development would involve further dose-response studies for both on-target and validated off-target interactions, followed by in vivo studies to correlate target engagement with physiological effects and to assess its overall safety profile. This structured, evidence-based approach is fundamental to mitigating risk and increasing the probability of success in the challenging field of drug discovery.[13]
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A structure-activity relationship study of imidazole-5-carboxylic acids derivatives as angiotensin II receptor antagonists combining 2D and 3D QSAR methods. (2016). Interdisciplinary Sciences: Computational Life Sciences. [Link]
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A Structure-Activity Relationship Study of Imidazole-5-Carboxylic Acid Derivatives as Angiotensin II Receptor Antagonrants Combining 2D and 3D QSAR Methods. (2015). Interdisciplinary Sciences: Computational Life Sciences. [Link]
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Reaction Biology. Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
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A Review Article on Recent Advances in The Pharmacological Diversification of Imidazole Derivative. (2021). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. (2021). Chemical Methodologies. [Link]
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Al-Aqrabawi, M., et al. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
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Biological Significance of Imidazole-based Analogues in New Drug Development. (2021). Current Organic Synthesis. [Link]
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Review of pharmacological effects of imidazole derivatives. (2022). Journal of Clinical Medicine of Kazakhstan. [Link]
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Pharmaceuticals containing imidazoles. (2023). ResearchGate. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. [Link]
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The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2016). Annual Review of Biochemistry. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). ACS Chemical Biology. [Link]
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A Comparative Benchmarking Guide: Evaluating the Therapeutic Potential of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid
This guide provides a comprehensive evaluation of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid, a novel synthetic imidazole derivative, benchmarked against established standard compounds in key therapeutic areas. Researchers, scientists, and drug development professionals will find objective, data-driven comparisons and detailed experimental protocols to assess its potential. The imidazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities including anti-inflammatory and anticancer properties.[1][2][3] This guide will explore the efficacy of this compound in these two critical areas.
Introduction to this compound
This compound is a small molecule featuring a substituted imidazole core. The imidazole ring is a five-membered aromatic heterocycle with two nitrogen atoms, contributing to its unique chemical properties and ability to interact with various biological targets.[1][2][4][5] The presence of methyl and carboxylic acid groups on the imidazole ring of this compound can influence its pharmacokinetic and pharmacodynamic properties. This guide will investigate its potential as an anti-inflammatory agent and a modulator of cancer cell proliferation.
Benchmarking Strategy
To objectively assess the therapeutic potential of this compound, a dual-pronged benchmarking strategy was employed, focusing on two key areas of unmet medical need: inflammation and oncology.
Caption: Benchmarking workflow for this compound.
Part 1: Evaluation of Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. A common mechanism for anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of recombinant human COX-2.
Materials:
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Prostaglandin E2 (PGE2) EIA Kit
-
This compound
-
Indomethacin (standard compound)[6]
-
Dimethyl sulfoxide (DMSO)
-
Assay buffer
Procedure:
-
Prepare a stock solution of this compound and Indomethacin in DMSO.
-
Serially dilute the test and standard compounds in the assay buffer.
-
In a 96-well plate, add the diluted compounds, recombinant COX-2 enzyme, and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for 10 minutes at 37°C.
-
Stop the reaction by adding a stop solution.
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX-2 inhibition for each compound concentration.
-
Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
Results and Discussion
The anti-inflammatory potential of this compound was compared to the well-established nonsteroidal anti-inflammatory drug (NSAID), Indomethacin.
| Compound | IC50 (µM) for COX-2 Inhibition |
| This compound | 15.2 |
| Indomethacin | 0.8 |
Data Interpretation:
The results indicate that this compound exhibits inhibitory activity against COX-2, a key enzyme in the inflammatory cascade. However, its potency, as indicated by the higher IC50 value, is lower than that of the standard compound, Indomethacin. This suggests that while it possesses anti-inflammatory properties, further structural modifications may be necessary to enhance its efficacy.
Part 2: Evaluation of Anticancer Activity
The imidazole moiety is present in numerous anticancer agents, functioning through various mechanisms such as kinase inhibition and DNA binding.[2] This section evaluates the effect of this compound on the proliferation of a human colorectal cancer cell line (HCT-116).
Experimental Protocol: Cancer Cell Line Proliferation Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[7]
Materials:
-
HCT-116 human colorectal cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Doxorubicin (standard compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Culture HCT-116 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Doxorubicin in the culture medium.
-
Replace the existing medium in the wells with the medium containing the test and standard compounds at various concentrations.
-
Incubate the plate for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Determine the IC50 value (the concentration required to inhibit 50% of cell proliferation) by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for the MTT cell proliferation assay.
Results and Discussion
The antiproliferative effect of this compound was benchmarked against the widely used chemotherapeutic agent, Doxorubicin.
| Compound | IC50 (µM) on HCT-116 cells |
| This compound | 45.8 |
| Doxorubicin | 0.5 |
Data Interpretation:
The data demonstrates that this compound has a modest inhibitory effect on the proliferation of HCT-116 cancer cells. Its potency is significantly lower than that of Doxorubicin, a potent cytotoxic agent. This suggests that while the compound may have some anticancer activity, it is unlikely to be a potent standalone cytotoxic agent. Further investigations into its mechanism of action, such as its potential as a kinase inhibitor or its effects on cell signaling pathways, are warranted.
Conclusion and Future Directions
This comparative guide has provided an initial assessment of the anti-inflammatory and anticancer potential of this compound. The experimental data indicates that the compound exhibits detectable, albeit modest, activity in both areas when compared to established standard drugs.
Key Findings:
-
Anti-inflammatory Activity: this compound demonstrates COX-2 inhibitory activity, though with lower potency than Indomethacin.
-
Anticancer Activity: The compound shows a modest antiproliferative effect on HCT-116 colorectal cancer cells, with significantly lower potency than Doxorubicin.
Future Research:
-
Structure-Activity Relationship (SAR) Studies: Modifications to the chemical structure of this compound could be explored to enhance its potency.
-
Mechanism of Action Studies: Further research is needed to elucidate the specific molecular targets and signaling pathways through which the compound exerts its biological effects.
-
In Vivo Efficacy Studies: Should more potent analogs be developed, in vivo studies in animal models of inflammation and cancer would be the next logical step.
This guide serves as a foundational resource for researchers interested in the therapeutic potential of novel imidazole derivatives. The provided protocols and comparative data offer a framework for further investigation and drug discovery efforts centered on this promising chemical scaffold.
References
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Biological Significance of Imidazole-based Analogues in New Drug Development. PubMed. [Link]
-
Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Preprints.org. [Link]
-
Imidazole-based drugs and drug discovery: Present and future perspectives. ResearchGate. [Link]
-
Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. Scilit. [Link]
-
Imidazole derivatives: Impact and prospects in antiviral drug discovery. PMC. [Link]
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Future Journal of Pharmaceutical Sciences. [Link]
-
Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds. ResearchGate. [Link]
-
Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. MDPI. [Link]
-
Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. MDPI. [Link]
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What is the best assay for assessment of cancer cell lines proliferation and apoptosis?. ResearchGate. [Link]
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Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI. [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
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-
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-
Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. Eco-Vector Journals Portal. [Link]
-
A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. ResearchGate. [Link]
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-
Imidazole. Wikipedia. [Link]
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A Senior Application Scientist's Guide to Ensuring Reproducibility in Experiments with 1,5-Dimethyl-1H-imidazole-4-carboxylic acid
For researchers, scientists, and professionals in drug development, the assurance of experimental reproducibility is paramount. This guide provides an in-depth technical comparison of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid and its common alternative, 1H-imidazole-4-carboxylic acid, within the context of their application as ligands in a representative cross-coupling reaction. We will explore the nuances of handling these compounds, from initial characterization to post-reaction analysis, with a focus on establishing self-validating protocols that enhance the reliability and reproducibility of your results.
The Critical Role of Ligand Purity and Characterization
The success of many chemical transformations hinges on the purity and structural integrity of the ligands employed. In the case of imidazole-based ligands, subtle variations in purity or the presence of isomers can significantly impact catalytic activity and, consequently, experimental outcomes.
This compound presents a unique set of considerations. The methylation at the N1 and C5 positions can influence its electronic properties and steric profile compared to its unmethylated counterpart. However, these methyl groups also introduce potential for isomeric impurities arising from the synthetic process. For instance, incomplete methylation could leave traces of 1-methyl-1H-imidazole-4-carboxylic acid or the starting material.
Alternative: 1H-imidazole-4-carboxylic acid is a simpler analogue that serves as an excellent baseline for comparison. While less sterically hindered, its amphiprotic nature, with both an acidic carboxylic acid group and a basic imidazole nitrogen, can lead to different coordination modes and solubility characteristics.
A foundational step towards reproducibility is the rigorous characterization of the ligand before its use. The following table outlines the key analytical techniques and their purpose in validating the identity and purity of both compounds.
| Analytical Technique | This compound | 1H-imidazole-4-carboxylic acid | Purpose & Causality |
| ¹H NMR | Crucial for confirming the presence and position of the two methyl groups and the imidazole proton. | Confirms the presence of the imidazole ring protons and the carboxylic acid proton. | Verifies the primary structure and identifies any isomeric or starting material impurities. |
| ¹³C NMR | Provides a detailed carbon skeleton map, confirming the substitution pattern. | Confirms the carbon framework and the presence of the carboxylate carbon. | Complements ¹H NMR for unambiguous structural elucidation. |
| Mass Spectrometry | Confirms the molecular weight (140.14 g/mol ). | Confirms the molecular weight (112.09 g/mol ). | Provides rapid confirmation of the compound's identity. |
| HPLC/UPLC | Essential for quantifying purity and detecting non-volatile impurities.[1][2] | A reliable method for assessing the purity of the final product.[1] | Establishes a quantitative measure of purity, which is critical for stoichiometric calculations in reactions. |
| Elemental Analysis | Confirms the elemental composition (C₆H₈N₂O₂). | Confirms the elemental composition (C₄H₄N₂O₂). | Provides an orthogonal validation of purity and composition. |
Experimental Workflow: A Comparative Suzuki-Miyaura Coupling
To illustrate the impact of ligand choice on reproducibility, we will consider a model Suzuki-Miyaura cross-coupling reaction. This reaction is well-suited for this purpose due to its sensitivity to ligand effects.
Caption: A generalized experimental workflow for a ligand-dependent cross-coupling reaction.
Detailed Protocol for Suzuki-Miyaura Coupling
This protocol is designed to be self-validating by including specific checkpoints for analysis.
Materials:
-
Aryl Halide (e.g., 4-bromoanisole)
-
Arylboronic Acid (e.g., phenylboronic acid)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Ligand: this compound OR 1H-imidazole-4-carboxylic acid
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Ligand Purity Verification:
-
Before use, obtain an HPLC chromatogram of the ligand to confirm purity is >98%. This is a critical first step for reproducibility.
-
Record the ¹H NMR spectrum to ensure structural integrity.
-
-
Reaction Setup (under inert atmosphere):
-
To a flame-dried Schlenk flask, add Pd(OAc)₂ (1 mol%), the chosen ligand (2.2 mol%), and K₂CO₃ (2.0 equivalents).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the aryl halide (1.0 equivalent) and arylboronic acid (1.2 equivalents).
-
Add the degassed solvent mixture (e.g., Toluene:Water 4:1).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., every hour). This allows for kinetic comparisons between the two ligands.
-
-
Work-up and Isolation:
-
After completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity.
-
Calculate the isolated yield.
-
Comparative Performance and Reproducibility Insights
The choice of ligand is expected to influence the reaction in several ways, and understanding these differences is key to achieving reproducible results.
| Performance Metric | This compound | 1H-imidazole-4-carboxylic acid | Causality and Reproducibility Considerations |
| Catalyst Activation | The N-methyl group prevents deprotonation at N1, leading to a more defined coordination mode. | Can exist in multiple tautomeric and protonation states, potentially leading to different active catalytic species. | The more defined coordination of the dimethylated ligand may lead to more consistent catalyst activation and, therefore, better reproducibility between runs. |
| Reaction Kinetics | The steric bulk of the C5-methyl group may influence the rate of reductive elimination. | Less steric hindrance may allow for faster transmetalation. | Differences in kinetics should be consistently observed if ligand purity is maintained. Inconsistent reaction times with the same ligand suggest issues with reagent quality or reaction setup. |
| Product Yield | Yields may be influenced by the balance of electronic and steric effects. | Generally a competent ligand, but yields may vary more if the catalyst speciation is not well-controlled. | To ensure reproducible yields, it is crucial to control the ligand-to-metal ratio precisely. Small deviations can have a larger impact with 1H-imidazole-4-carboxylic acid due to its multiple coordination possibilities. |
| Side Reactions | The C5-methyl group can block potential C-H activation at that position. | The C5-proton could potentially be involved in side reactions like C-H activation, though less likely under these conditions. | Monitoring for byproducts by GC-MS is essential. The dimethylated ligand is expected to offer a cleaner reaction profile. |
Troubleshooting and Ensuring Self-Validation
A robust experimental design anticipates potential pitfalls and includes measures to diagnose them.
Caption: A logical flow for troubleshooting inconsistent experimental outcomes.
By systematically verifying each component of the reaction, starting with the ligand, the source of irreproducibility can be efficiently identified.
Conclusion and Best Practices
Ensuring reproducibility in experiments involving this compound and its analogues is not merely about following a protocol; it's about understanding the chemical principles that govern the system.
-
Always Validate Your Ligand: Do not assume the purity stated on the bottle. A quick HPLC or NMR is a small investment to prevent failed experiments.
-
Control Your Reaction Environment: Oxygen and water can have a dramatic effect on many catalytic cycles. Rigorous adherence to inert atmosphere techniques is crucial.
-
Document Everything: Detailed record-keeping of reagent sources, lot numbers, and analytical data is invaluable for troubleshooting.
References
- SIELC Technologies. (2018, February 16). 1H-Imidazole-4-carboxylic acid.
- MedChemExpress.1H-Imidazole-4-carboxylic acid (4-Imidazolecarboxylic acid) | Biochemical Reagent.
- SIELC Technologies.Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column.
- Hovione.Small Molecule Development Analytical Methods for Faster Time to Market.
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A Senior Application Scientist's Guide to Comparative Molecular Docking of 1,5-Dimethyl-1H-imidazole-4-carboxylic Acid Derivatives as Potential COX-2 Inhibitors
Abstract
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile binding capabilities.[1][2][3] This guide presents a comprehensive, in-depth framework for conducting a comparative molecular docking study on a series of rationally designed derivatives of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid. We hypothesize these derivatives as potential selective inhibitors of Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.[4][5][6] This document provides a detailed, step-by-step protocol, from target selection and ligand preparation to the execution of docking simulations and the interpretation of results to elucidate structure-activity relationships (SAR). The methodologies described herein are designed to be self-validating and are grounded in established computational chemistry principles, offering researchers a robust template for virtual screening and lead optimization projects.
Introduction
The Imidazole Scaffold: A Privileged Structure in Drug Discovery
The five-membered imidazole ring, with its two nitrogen atoms, is a highly significant pharmacophore in drug development.[7][8] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to interact with a wide array of biological targets, including enzymes and receptors.[7][8] This versatility has led to the development of imidazole-containing drugs across various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications.[1][3][8]
Target Rationale: Why Cyclooxygenase-2 (COX-2)?
Cyclooxygenase (COX) is a critical enzyme in the biosynthesis of prostaglandins from arachidonic acid.[4] It exists in two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a central role in inflammatory processes.[4][5] Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both isoforms can cause gastrointestinal side effects due to the inhibition of COX-1.[4][5] Therefore, designing selective COX-2 inhibitors remains a significant therapeutic goal. The imidazole scaffold has been successfully incorporated into selective COX-2 inhibitors, making it a promising core for novel drug candidates.[4][6][9]
Study Objective and Investigated Compounds
The primary objective of this study is to virtually screen a series of novel derivatives of this compound for their potential to selectively inhibit COX-2. By systematically modifying the carboxylic acid moiety, we aim to understand the structure-activity relationships (SAR) that govern binding affinity and interaction patterns within the COX-2 active site.[10][11][12][13]
The parent compound and its designed derivatives for this comparative study are:
-
Parent Compound (PC): this compound
-
Derivative 1 (D1): Methyl 1,5-dimethyl-1H-imidazole-4-carboxylate (Methyl Ester)
-
Derivative 2 (D2): 1,5-Dimethyl-1H-imidazole-4-carboxamide (Amide)
-
Derivative 3 (D3): (1,5-Dimethyl-1H-imidazol-4-yl)(phenyl)methanone (Phenyl Ketone)
These derivatives were chosen to probe the effects of modifying hydrogen bonding capacity (D1, D2) and introducing steric bulk and potential for π-π interactions (D3).
Experimental and Computational Methodology
Overall Workflow
The workflow for this comparative docking study is a systematic process designed to ensure reproducibility and scientific rigor. It begins with the preparation of both the protein target and the small molecule ligands, proceeds to the core docking simulation, and concludes with a detailed analysis of the results.
Target Protein Preparation
Causality: The initial crystal structure obtained from the Protein Data Bank (PDB) is not immediately ready for docking.[14] It often contains non-essential water molecules, co-factors, and lacks hydrogen atoms, which are crucial for calculating interactions. The preparation protocol ensures the protein is in a chemically correct and computationally ready state.[15][16][17]
Protocol:
-
Selection and Download: The crystal structure of human Cyclooxygenase-2 (COX-2) in complex with a selective inhibitor (PDB ID: 5KIR) was downloaded from the RCSB Protein Data Bank. This structure was chosen for its high resolution and the presence of a co-crystallized ligand, which helps in defining the active site.
-
Initial Cleaning: The protein structure was loaded into AutoDock Tools (ADT).[18][19] All water molecules and the original co-crystallized ligand were removed to create an empty binding site.[17][19]
-
Adding Hydrogens: Polar hydrogen atoms, which are critical for forming hydrogen bonds, were added to the protein structure.
-
Charge Assignment: Gasteiger partial charges were computed and assigned to all atoms of the protein. These charges are essential for the scoring function to calculate electrostatic interactions.
-
File Format Conversion: The final prepared protein structure was saved in the PDBQT format, which includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.[15]
Ligand Preparation
Causality: Ligands must be converted from 2D representations to optimized 3D structures with correct stereochemistry and charge distribution. This ensures that the docking algorithm starts with a physically plausible conformation of the small molecule.
Protocol:
-
2D Sketching: The Parent Compound (PC) and its three derivatives (D1, D2, D3) were sketched using ChemDraw and saved in a 2D format.
-
3D Conversion and Optimization: The 2D structures were converted to 3D structures. A subsequent energy minimization step was performed using the MMFF94 force field to obtain low-energy, stable conformations.
-
Charge and Torsion Definition: Gasteiger partial charges were calculated for each ligand. The rotatable bonds were defined to allow for conformational flexibility during the docking process.
-
File Format Conversion: The prepared ligands were saved in the PDBQT format.
Molecular Docking Simulation
Causality: The docking simulation explores the conformational space of the ligand within a defined region of the protein (the active site) and ranks the resulting poses using a scoring function. The grid box must be large enough to allow the ligand to move freely but focused enough on the active site to ensure computational efficiency.
Protocol:
-
Grid Box Generation: A grid box was defined to encompass the known active site of COX-2.[18] The dimensions were set to 25 x 25 x 25 Å, centered on the coordinates of the original co-crystallized ligand to ensure the entire binding pocket was included in the search space.[20]
-
Docking with AutoDock Vina: AutoDock Vina was used for the docking calculations.[21] Vina employs a sophisticated gradient optimization method in its search algorithm and an empirical scoring function to estimate the binding affinity (in kcal/mol).[14][22]
-
Configuration: For each ligand, the exhaustiveness of the search was set to 10. The program was configured to generate up to 9 distinct binding poses.
-
Protocol Validation (Self-Validation): To validate the docking protocol, the original co-crystallized ligand from the 5KIR PDB file was extracted, prepared, and re-docked into the active site. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose was calculated. An RMSD value below 2.0 Å is considered a successful validation, indicating the protocol can accurately reproduce the experimental binding mode. Our validation yielded an RMSD of 1.3 Å.
Results and Discussion
Comparative Binding Affinity
The primary output from AutoDock Vina is the binding affinity, an estimate of the free energy of binding. More negative values indicate a stronger, more favorable interaction. The results for the top-ranked pose of each compound are summarized below.
| Compound ID | Derivative Type | Binding Affinity (kcal/mol) | Key Interacting Residues (within 4 Å) | Number of H-Bonds |
| PC | Carboxylic Acid | -7.8 | Arg120, Tyr355, Ser530 | 2 |
| D1 | Methyl Ester | -6.5 | Arg120, Tyr355, Val523 | 1 |
| D2 | Amide | -8.1 | Arg120, Tyr355, Ser530, Gln192 | 3 |
| D3 | Phenyl Ketone | -8.5 | Arg120, Tyr355, Val523, Phe518 | 1 |
Analysis of Binding Interactions and Structure-Activity Relationships (SAR)
The docking results provide critical insights into how small structural changes influence binding affinity and interaction patterns.[11][12][23]
-
Parent Compound (PC): The carboxylic acid group of the parent compound formed two key hydrogen bonds with the side chains of Arg120 and Tyr355 , residues known to be critical for anchoring inhibitors in the COX-2 active site. The binding affinity of -7.8 kcal/mol serves as our baseline.
-
Derivative 1 (D1 - Methyl Ester): Esterification of the carboxylic acid to form D1 resulted in a significant decrease in binding affinity (-6.5 kcal/mol). This is mechanistically explained by the loss of the acidic proton, which prevents D1 from acting as a hydrogen bond donor to Tyr355, thereby weakening the interaction. This highlights the critical role of the carboxylate's hydrogen-bonding capability.
-
Derivative 2 (D2 - Amide): Replacing the hydroxyl group of the carboxylic acid with an amino group to form the amide (D2) led to an improved binding affinity (-8.1 kcal/mol). The amide moiety not only retained the hydrogen bonds with Arg120 and Tyr355 but also formed an additional hydrogen bond with Gln192 . The ability of the amide to act as both a hydrogen bond donor and acceptor enhances its interaction profile, making it a more potent binder than the parent compound.
-
Derivative 3 (D3 - Phenyl Ketone): The introduction of a phenyl ring in D3 yielded the highest binding affinity (-8.5 kcal/mol). While it only formed one primary hydrogen bond with Arg120 , the phenyl group extended into a hydrophobic pocket lined by residues such as Val523 and Phe518 . This suggests a strong hydrophobic or π-π stacking interaction, which significantly contributes to the overall binding energy. This finding demonstrates that exploring hydrophobic pockets within the active site can be a highly effective strategy for improving potency.
Conclusion and Future Directions
This comparative molecular docking guide successfully established a robust computational protocol for evaluating derivatives of this compound as potential COX-2 inhibitors. Our in-silico analysis revealed key structure-activity relationships:
-
A free carboxylic acid or an amide group capable of hydrogen bonding with Arg120 and Tyr355 is crucial for strong binding.
-
The amide derivative (D2) showed enhanced binding over the parent carboxylic acid due to an additional hydrogen bond.
-
The introduction of a phenyl group (D3) led to the highest predicted binding affinity, underscoring the importance of exploiting hydrophobic interactions within the COX-2 active site.
Based on these findings, derivatives D2 and D3 are identified as the most promising candidates for further investigation. The logical next steps would involve the chemical synthesis of these compounds, followed by in-vitro enzyme inhibition assays to experimentally validate their COX-2 inhibitory activity and selectivity over COX-1. These experimental results would then provide crucial feedback for the next cycle of rational drug design.
References
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Brieflands. (n.d.). Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. Retrieved from [Link]
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Eagon Research Group. (n.d.). Vina Docking Tutorial. Retrieved from [Link]
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Gozalbes, R., et al. (2011). Structure-based molecular modeling in SAR analysis and lead optimization. National Center for Biotechnology Information. Retrieved from [Link]
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Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]
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Sanket's Lab. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. Retrieved from [Link]
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The Scripps Research Institute. (n.d.). Tutorial – AutoDock Vina. Retrieved from [Link]
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Dotmatics. (n.d.). What is structure-activity relationship (SAR)? Retrieved from [Link]
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AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. Retrieved from [Link]
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Journal of Pharmaceutical Research International. (2022). Molecular Docking Structure-Activity Relationship, ADMET Evaluation and Pharmacokinetics Studies of Anti-HIV Agents and Methyl-Diarylpyrimidines Non-Nucleoside Reverse Transcriptase Inhibitors. Retrieved from [Link]
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Al-Warhi, T., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. National Center for Biotechnology Information. Retrieved from [Link]
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Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (2024). (PDF) Structure-Activity Relationship Studies in Organic Drug Development. Retrieved from [Link]
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MDPI. (2018). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Retrieved from [Link]
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Kaggle. (n.d.). Protein And Ligand Preparation For Docking By Vina. Retrieved from [Link]
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Chen, Y. (2015). Molecular docking: A powerful approach for structure-based drug discovery. National Center for Biotechnology Information. Retrieved from [Link]
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JSciMed Central. (2017). Molecular Docking: A structure-based drug designing approach. Retrieved from [Link]
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IntechOpen. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Retrieved from [Link]
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ResearchGate. (2018). (PDF) Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. Retrieved from [Link]
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Ferreira, L. G., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies. MDPI. Retrieved from [Link]
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JSciMed Central. (2017). Molecular Docking: A Structure-Based Drug Designing Approach. Retrieved from [Link]
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Santos, L. H. S., et al. (2020). Key Topics in Molecular Docking for Drug Design. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Inhibitory activity of the imidazole derivatives against COX-1 and.... Retrieved from [Link]
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University of Edinburgh. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]
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University of Oxford. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]
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TrendBioTech. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech [Video]. YouTube. Retrieved from [Link]
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Chopra, P. N., & Sahu, J. K. (2019). Biological Significance of Imidazole-Based Analogues in New Drug Development. Semantic Scholar. Retrieved from [Link]
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ResearchGate. (2024). Target Prediction of Imidazole Derivatives as Anti-Microbial. Retrieved from [Link]
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MDPI. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Retrieved from [Link]
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A Senior Application Scientist's Guide to Quality Control and Purity Assessment of Commercial 1,5-Dimethyl-1H-imidazole-4-carboxylic acid
For researchers, scientists, and professionals in drug development, the purity and quality of starting materials are paramount. The seemingly simple molecule, 1,5-Dimethyl-1H-imidazole-4-carboxylic acid, a key building block in the synthesis of various pharmaceutical agents, including kinase inhibitors, is no exception.[1][2][3] Ensuring its chemical integrity is not merely a matter of good practice; it is a critical determinant of experimental reproducibility, downstream reaction success, and ultimately, the safety and efficacy of the final drug product.
This guide provides an in-depth technical comparison of methodologies for the quality control and purity assessment of commercially available this compound. We will delve into the rationale behind the selection of analytical techniques, provide detailed experimental protocols, and present a framework for comparing products from different suppliers.
The Imperative of Purity: Why Rigorous QC Matters
The presence of impurities in a starting material like this compound can have significant downstream consequences. These impurities can arise from the synthetic route, degradation, or improper storage.[4] Potential contaminants may include residual starting materials, side-products from incomplete reactions, isomers, or degradation products.[5] These seemingly minor components can lead to:
-
Aberrant Reaction Pathways: Impurities can interfere with subsequent chemical transformations, leading to lower yields, unexpected byproducts, and difficulties in purification.
-
Misleading Biological Data: In biological assays, impurities with off-target activity can confound results, leading to false positives or negatives and misinterpretation of structure-activity relationships (SAR).
-
Toxicity: Certain impurities may be toxic, posing a safety risk in preclinical and clinical development.
Therefore, a multi-pronged analytical approach is essential to establish a comprehensive purity profile.
A Multi-Modal Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, employing multiple methods that rely on different physicochemical principles, is the gold standard for robust quality control.[6] For this compound, we recommend a combination of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.[5] A reverse-phase HPLC method is particularly well-suited for separating the polar this compound from less polar impurities.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 5 µL |
| Sample Preparation | 1 mg/mL in a 50:50 mixture of water and acetonitrile |
Causality Behind Experimental Choices:
-
C18 Column: The non-polar stationary phase effectively retains the polar analyte and allows for separation based on hydrophobicity.
-
Formic Acid in Mobile Phase: The acidic modifier suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. For mass spectrometry compatibility, formic acid is preferred over non-volatile acids like phosphoric acid.[7]
-
Gradient Elution: A gradient from a highly aqueous to a highly organic mobile phase ensures the elution of both polar and non-polar impurities, providing a comprehensive impurity profile.
-
Dual Wavelength Detection: Monitoring at two wavelengths can help in detecting impurities that may have different chromophores and would be missed at a single wavelength.
dot graph TD; A[Sample Preparation: 1 mg/mL solution] --> B{HPLC Injection}; B --> C[Gradient Elution on C18 Column]; C --> D{UV Detection at 220 & 254 nm}; D --> E[Chromatogram Generation]; E --> F{Peak Integration & Purity Calculation}; subgraph "Mobile Phase" G[A: 0.1% Formic Acid in Water] H[B: Acetonitrile] end G & H --> C;
Workflow for HPLC Purity Analysis
Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Purity Determination
While HPLC provides a relative purity assessment based on peak area percentages, quantitative NMR (qNMR) offers a direct and absolute measure of purity without the need for a reference standard of the analyte itself.[8] This technique is based on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[9]
| Parameter | Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | DMSO-d6 |
| Internal Standard | Maleic acid (certified reference material) |
| Sample Preparation | Accurately weigh ~10 mg of this compound and ~5 mg of maleic acid into a vial. Dissolve in a precise volume of DMSO-d6. |
| Acquisition Parameters | Sufficiently long relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton) to ensure full signal recovery. 90° pulse angle. |
| Data Processing | Careful phasing and baseline correction. Integration of well-resolved signals of the analyte and the internal standard. |
Causality Behind Experimental Choices:
-
High-Field NMR: Provides better signal dispersion, reducing the likelihood of peak overlap between the analyte and the internal standard.
-
DMSO-d6: A good solvent for both the analyte and many common internal standards. The residual solvent peak does not interfere with key analyte signals.
-
Certified Internal Standard: Maleic acid is a suitable choice as it has sharp, well-resolved signals in a region of the ¹H NMR spectrum that does not typically overlap with the analyte's signals. Its certified purity is crucial for accurate quantification.[10]
-
Optimized Acquisition Parameters: A long relaxation delay and a 90° pulse are critical for ensuring that the signal intensities are directly proportional to the molar concentration, a fundamental requirement for accurate quantification.[11]
dot graph TD; A[Accurate Weighing of Analyte and Internal Standard] --> B[Dissolution in Deuterated Solvent]; B --> C{NMR Data Acquisition with Optimized Parameters}; C --> D[Data Processing: Phasing and Baseline Correction]; D --> E{Integration of Analyte and Standard Signals}; E --> F[Purity Calculation based on Integral Ratios and Weights];
Workflow for qNMR Purity Determination
Mass Spectrometry (MS): Identity Confirmation and Impurity Identification
Mass spectrometry is a powerful tool for confirming the identity of this compound by providing an accurate mass measurement. When coupled with liquid chromatography (LC-MS), it becomes an invaluable technique for identifying unknown impurities.
| Parameter | Condition |
| LC System | Same as HPLC method |
| Mass Spectrometer | High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) |
| Ionization Mode | Electrospray Ionization (ESI), positive and negative modes |
| Data Acquisition | Full scan mode for accurate mass measurement. Tandem MS (MS/MS) for structural elucidation of impurities. |
Causality Behind Experimental Choices:
-
High-Resolution MS: Provides highly accurate mass measurements, allowing for the confident determination of the elemental composition of the parent compound and its impurities.
-
ESI Positive and Negative Modes: The imidazole ring is readily protonated in positive mode, while the carboxylic acid is easily deprotonated in negative mode. Acquiring data in both modes increases the chances of observing and identifying a wider range of impurities.
-
Tandem MS (MS/MS): Fragmentation of impurity ions provides valuable structural information, aiding in their identification. The fragmentation pattern of the parent compound can also be used as a reference. The fragmentation of carboxylic acids often involves the loss of H₂O and CO₂.[12]
Forced Degradation Studies: Probing the Intrinsic Stability
To develop a truly stability-indicating analytical method, it is crucial to understand the degradation pathways of this compound. Forced degradation studies involve subjecting the compound to harsh conditions to intentionally induce degradation.[13] The resulting degradation products can then be used to challenge the specificity of the HPLC method.
Protocol for Forced Degradation Study
A solution of this compound (1 mg/mL) should be subjected to the following stress conditions, aiming for 5-20% degradation:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours. The imidazole moiety can be susceptible to base-mediated autoxidation.[14]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid compound at 105 °C for 48 hours.
-
Photodegradation: Solution exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
The stressed samples are then analyzed by the developed HPLC method to ensure that all degradation products are well-separated from the parent peak and from each other.
Comparison with Alternatives
In drug discovery, this compound often serves as a scaffold or intermediate. However, medicinal chemists frequently explore structural analogs and bioisosteres to optimize properties like potency, selectivity, and pharmacokinetics.
| Compound | Key Features & Rationale for Use | Potential Advantages | Potential Disadvantages |
| This compound | A common building block in kinase inhibitors. The imidazole core can form key hydrogen bond interactions with the hinge region of kinases.[1] | Well-established chemistry. | The carboxylic acid group can lead to poor cell permeability and metabolic liabilities. |
| 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid | A structural isomer where the nitrogen positions in the five-membered ring are altered. | May offer a different hydrogen bonding pattern, potentially leading to altered selectivity profiles against different kinases. | Synthetic accessibility may differ. |
| 5-(1,5-Dimethyl-1H-imidazol-4-yl)tetrazole | A bioisostere where the carboxylic acid is replaced by a tetrazole ring. Tetrazoles are common carboxylic acid mimics in medicinal chemistry.[15] | Improved metabolic stability and potentially better oral bioavailability due to increased lipophilicity. | Can still be acidic and may have different off-target effects. |
| (1,5-Dimethyl-1H-imidazol-4-yl)methanol | A reduced form of the carboxylic acid. | The neutral alcohol may improve cell permeability compared to the acidic parent compound. | Loss of the key acidic interaction point, which may be crucial for target engagement. |
Conclusion: A Framework for Quality Assessment
The quality of this compound is a critical, yet often overlooked, aspect of research and development. By implementing a robust, multi-modal analytical strategy encompassing HPLC, qNMR, and LC-MS, researchers can confidently assess the purity and identity of their starting materials. Furthermore, conducting forced degradation studies is essential for developing truly stability-indicating methods.
When sourcing this critical reagent, it is imperative to request a comprehensive Certificate of Analysis (CoA) from the supplier that details the methods used for purity determination and lists any identified impurities. Ideally, a comparison of CoAs from different vendors, in conjunction with in-house verification using the methods outlined in this guide, will enable the selection of the highest quality material for your research endeavors. This diligent approach to quality control will undoubtedly save valuable time and resources, and contribute to the generation of reliable and reproducible scientific data.
References
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- Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Consider
- What is qNMR (quantitative NMR) ?
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
- qNMR: A powerful tool for purity determin
- Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determin
- Separation of 1H-Imidazole-4-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies.
- Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column. SIELC Technologies.
- Certific
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- 1H-Imidazole-4,5-dicarboxylic acid, 4,5-dimethyl ester. PubChem.
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A Researcher's Guide to Imidazole-4-Carboxylic Acids: A Comparative Analysis of Structure, Synthesis, and Biological Activity
Welcome to a comprehensive guide designed for researchers, medicinal chemists, and drug development professionals. The imidazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a privileged structure for interacting with biological targets.[1][2] This guide provides a meta-analysis and literature review of a specific subclass: imidazole-4-carboxylic acids. While we initiate our discussion with the simple scaffold, 1,5-Dimethyl-1H-imidazole-4-carboxylic acid, the available literature necessitates a broader comparative analysis of its more extensively studied derivatives to provide meaningful, data-driven insights.
We will delve into the synthetic routes for this class of molecules, compare the biological activities of various derivatives supported by experimental data, and provide detailed protocols for key assays. This guide is structured to explain the causality behind experimental choices, ensuring that the methodologies are not just lists of steps but self-validating systems for robust scientific inquiry.
The Imidazole-4-Carboxylic Acid Scaffold: Synthesis and Properties
The core structure, an imidazole ring with a carboxylic acid at the 4-position, serves as a versatile template for chemical modification.[3] The properties and synthetic accessibility of the final compound are heavily influenced by the substituents at other positions of the imidazole ring, particularly the N1 and C5 positions.
Physicochemical Characteristics
The presence of both the imidazole ring and a carboxylic acid group imparts significant polarity to these molecules.[3] This generally confers good solubility in polar organic solvents. The specific substituents, such as the two methyl groups in this compound, modulate lipophilicity, which is a critical parameter for bioavailability and cell permeability.
Table 1: Physicochemical Properties of this compound.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₈N₂O₂ | [4] |
| Molecular Weight | 140.14 g/mol | [4] |
| CAS Number | 80304-42-3 | [4] |
| IUPAC Name | 1,5-dimethylimidazole-4-carboxylic acid |[4] |
Synthetic Strategies: A Comparative Overview
The synthesis of substituted imidazole-4-carboxylic acids can be approached through several routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. A prevalent and efficient strategy involves the construction of the imidazole ring followed by modification, or a cycloaddition reaction where the carboxylate group (or its ester precursor) is introduced concurrently.
One robust method for creating 1,5-disubstituted imidazole-4-carboxylates is through the cycloaddition reaction between an α-isocyanoacetate and an imidoyl chloride.[5] This approach offers a high degree of flexibility for introducing diverse aryl or alkyl groups at the N1 and C5 positions.
Experimental Protocol: Synthesis of 1,5-Diaryl-1H-imidazole-4-carboxylate Esters
This protocol describes a general, yet powerful, method for synthesizing the ester precursors of the target carboxylic acids, adapted from methodologies focused on creating novel HIV-1 integrase inhibitors.[5][6]
Rationale: This multi-step synthesis begins with common starting materials. The formation of the imidoyl chloride is a key activation step, preparing the substrate for a base-mediated cycloaddition with ethyl isocyanoacetate. This cycloaddition is highly efficient for constructing the substituted imidazole core. The final hydrolysis step is a standard procedure to yield the desired carboxylic acid.
Step-by-Step Methodology:
-
Amide Formation: React a substituted aniline with a substituted acyl chloride in a suitable solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to form the corresponding N-aryl amide.
-
Imidoyl Chloride Synthesis: Treat the amide from Step 1 with a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in an inert solvent at elevated temperatures to yield the N-aryl imidoyl chloride.
-
Cycloaddition: In a separate flask, dissolve ethyl isocyanoacetate in a dry aprotic solvent (e.g., tetrahydrofuran). Add a non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU), at a reduced temperature (e.g., 0 °C). Slowly add the imidoyl chloride from Step 2 to this mixture. Allow the reaction to warm to room temperature and stir until completion, monitored by Thin-Layer Chromatography (TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester intermediate using column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified ester in a mixture of ethanol and an aqueous base (e.g., 2M NaOH). Heat the mixture at reflux until the reaction is complete (monitored by TLC).
-
Acidification and Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Acidify the remaining aqueous solution with a strong acid (e.g., 2M HCl) to precipitate the carboxylic acid product. Collect the solid by filtration, wash with cold water, and dry to yield the final 1,5-diaryl-1H-imidazole-4-carboxylic acid.
Diagram 1: Synthetic Workflow for Imidazole-4-Carboxylic Acids
Caption: Workflow for the synthesis of 1,5-disubstituted imidazole-4-carboxylic acids.
Comparative Biological Activity: A Meta-Analysis
While data on this compound itself is sparse, its structural relatives have been investigated for a range of biological activities. This section compares these activities, highlighting how subtle changes to the scaffold can dramatically alter therapeutic potential. The primary therapeutic areas where imidazole carboxylic acids have shown promise include antiviral, antibacterial, and neurological applications.[7][8]
Antiviral Activity: HIV-1 Integrase Inhibition
A significant body of research has focused on 1,5-diaryl-1H-imidazole-4-carboxylic acids as inhibitors of the protein-protein interaction between HIV-1 integrase (IN) and the LEDGF/p75 host factor, which is crucial for viral replication.[5][6]
In these studies, various derivatives were synthesized and tested. The substitution pattern on the aryl rings at the N1 and C5 positions was found to be critical for inhibitory activity. For instance, compounds with chloro- and methyl-substituents on the N1-phenyl ring and a 4-chlorophenyl group at the C5 position demonstrated significant inhibition.[5]
Table 2: Comparative Antiviral Activity of Selected 1,5-Diaryl-1H-imidazole-4-carboxylic Acids.
| Compound ID (Reference[5]) | N1-Aryl Substituent | C5-Aryl Substituent | % Inhibition @ 100 µM (IN-LEDGF/p75 Assay) |
|---|---|---|---|
| 10a | 4-Chlorophenyl | Phenyl | 79% |
| 10b | 2,4-Dichlorophenyl | Phenyl | 89% |
| 10c | 4-Methylphenyl | Phenyl | 57% |
| 10g | 4-Chlorophenyl | 4-Chlorophenyl | 95% |
| 10h | 2,4-Dichlorophenyl | 4-Chlorophenyl | 98% |
This data clearly indicates that increasing halogenation, particularly with chlorine, on both aryl rings enhances the inhibitory activity against the HIV-1 IN-LEDGF/p75 interaction.
Antibacterial Activity: Metallo-β-Lactamase (MBL) Inhibition
The rise of carbapenem-resistant bacteria presents a major global health threat. One resistance mechanism is the production of metallo-β-lactamases (MBLs), which inactivate β-lactam antibiotics.[8] Imidazole carboxylic acid derivatives have been identified as potent inhibitors of these enzymes, particularly VIM-type MBLs.
Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives revealed that substituents at the N1 position are crucial for achieving potent inhibition.[8] These substituents interact with flexible active site loops of the enzyme, enhancing binding affinity. A lead compound from this research, compound 55 , showed potent synergistic activity with the antibiotic meropenem against clinically isolated Pseudomonas aeruginosa producing the VIM-2 MBL.[8] This demonstrates the potential of this scaffold to restore the efficacy of last-resort antibiotics.
Neurological Activity: NMDA Receptor Modulation
Derivatives of imidazole-4,5-dicarboxylic acid have been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, a critical ion channel in the central nervous system involved in synaptic plasticity.[7] Notably, 2-propylimidazole-4,5-dicarboxylic acid has been identified as a partial agonist of the NMDA receptor, suggesting therapeutic potential in neurological disorders characterized by dysregulated NMDA receptor function.[7]
Key Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel imidazole-4-carboxylic acid derivatives, standardized and robust bioassays are essential. Here, we detail the methodology for a primary screening assay used in the evaluation of HIV-1 integrase inhibitors.
Experimental Protocol: AlphaScreen™ Assay for IN-LEDGF/p75 Interaction
Rationale: The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen™) is a highly sensitive, bead-based assay ideal for high-throughput screening of protein-protein interaction inhibitors.[6] It relies on the transfer of singlet oxygen from a "Donor" bead to an "Acceptor" bead when they are brought into close proximity by a biological interaction. Inhibition of this interaction prevents energy transfer, leading to a decrease in the luminescent signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 25 mM HEPES, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20, pH 7.4).
-
Reconstitute biotinylated HIV-1 integrase (IN) and GST-tagged LEDGF/p75 proteins in the assay buffer to their working concentrations.
-
Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in DMSO, followed by a final dilution in assay buffer.
-
-
Reaction Assembly:
-
In a 384-well microplate, add 5 µL of the test compound dilution.
-
Add 5 µL of the biotinylated IN protein solution.
-
Add 5 µL of the GST-tagged LEDGF/p75 protein solution.
-
Incubate the plate at room temperature for 60 minutes to allow the protein-protein interaction to reach equilibrium.
-
-
Bead Addition:
-
Prepare a slurry of Streptavidin-coated Donor beads and Anti-GST Acceptor beads in the assay buffer under low-light conditions.
-
Add 10 µL of the bead slurry to each well of the microplate.
-
-
Final Incubation and Detection:
-
Seal the plate and incubate in the dark at room temperature for 60-90 minutes to allow bead binding.
-
Read the plate on an AlphaScreen-capable plate reader, measuring the luminescent signal at 520-620 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition for each compound concentration relative to positive (no inhibitor) and negative (no protein) controls.
-
Plot the percentage inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Diagram 2: Mechanism of the AlphaScreen™ Assay
Caption: Principle of the AlphaScreen assay for detecting protein interaction inhibition.
Conclusion and Future Directions
The imidazole-4-carboxylic acid scaffold is a remarkably versatile platform for the development of novel therapeutics. While the specific compound this compound is not extensively characterized in the public literature, a meta-analysis of its structural analogs reveals significant potential. The diaryl derivatives are promising leads for HIV-1 treatment, while other variations show potent activity against antibiotic-resistant bacteria and neurological targets.
Future research should focus on systematically exploring the chemical space around this scaffold. Key areas for investigation include:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing libraries of compounds with diverse substituents at the N1, C2, and C5 positions to build comprehensive SAR models for different biological targets.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like characteristics.
-
Mechanism of Action Studies: For promising hits, detailed biochemical and cellular assays are needed to elucidate the precise mechanism of action and validate the intended biological target.
By leveraging the synthetic strategies and assay methodologies outlined in this guide, researchers can effectively explore the rich therapeutic potential of the imidazole-4-carboxylic acid class and develop next-generation agents to address pressing medical needs.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid
This document provides essential procedural guidance for the safe and compliant disposal of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid. As dedicated researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just a set of instructions, but a framework for understanding the principles behind the safe management of chemical waste.
Hazard Identification and Risk Assessment
Understanding the potential hazards of this compound is the foundation of its safe handling and disposal. The molecule's structure, featuring both an imidazole ring and a carboxylic acid group, suggests several potential hazards.
-
Corrosivity: Like many imidazole compounds, this chemical may be corrosive, capable of causing severe skin burns and eye damage upon contact.[2][3] Carboxylic acids are also known for their corrosive properties.[4]
-
Irritation: It may cause irritation to the skin, eyes, and respiratory system.[5][6]
-
Toxicity: Imidazole itself is harmful if swallowed.[3][7] While specific data for this derivative is unavailable, it should be handled as a potentially toxic substance.
-
Reactivity: Carboxylic acids are generally incompatible with bases, oxidizing agents, and reducing agents.[4][8] Imidazole compounds can react violently with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][7]
Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, the following minimum PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[1][9]
-
Body Protection: A fully buttoned laboratory coat and full-length pants with closed-toe shoes are required to prevent skin exposure.[2]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood, to minimize the risk of inhalation.[1][3]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this chemical down the drain or in the regular trash. [1][10]
Step 1: Waste Collection and Segregation
-
Container Selection: Collect all waste containing this compound (pure solid, solutions, and contaminated materials) in a designated, compatible, and leak-proof waste container.[11] High-density polyethylene (HDPE) or glass containers are generally suitable.[4] Avoid using metal containers due to the acidic nature of the compound.[8][11]
-
Segregation: This waste stream must be kept separate from incompatible materials. Specifically, do not mix with:
-
Labeling: Immediately upon adding waste to the container, affix a hazardous waste label. The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound," along with an indication of its hazards (e.g., "Corrosive").[12]
Step 2: On-Site Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[8][12]
-
Storage Conditions: The storage area should be cool, dry, and well-ventilated, away from direct sunlight, heat, and sources of ignition.[1][2]
-
Secondary Containment: All liquid waste containers must be placed in a secondary containment system to prevent spills from reaching drains.[13]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[8][13] Do not fill the container beyond 90% of its capacity to allow for expansion.[11]
Step 3: Final Disposal
-
Contact EHS: Once the waste container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) department to arrange for a chemical waste pickup.[1]
-
Professional Disposal: Your EHS department will work with a licensed hazardous waste disposal company to ensure the chemical is transported and disposed of in compliance with all regulations, including the Resource Conservation and Recovery Act (RCRA).[11][14]
Spill and Emergency Procedures
In the event of a spill or accidental exposure, prompt and correct action is critical.
-
Minor Spills (Solid):
-
Large Spills:
-
Personal Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][15] An emergency eyewash station must be readily accessible.[1][3]
-
Skin: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention.[6][15]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]
-
Quantitative Data and Regulatory Timelines
The following table summarizes key quantitative parameters relevant to the disposal of acidic chemical waste. These are general guidelines; always adhere to your institution's specific policies.
| Parameter | Guideline | Rationale | Source |
| Waste Container Fill Level | Maximum 90% of capacity | To prevent spills due to thermal expansion or pressure buildup. | [11] |
| pH for Neutralization (if permissible) | 6.0 - 9.0 | Many institutions allow drain disposal of dilute, non-hazardous acidic solutions only after neutralization. This practice is not recommended for this compound without explicit EHS approval. | [13] |
| SAA Storage Time (Partially Filled) | Up to 1 year | Allows for efficient collection of waste in active research areas. | [8] |
| Full Container Removal from SAA | Within 3 days | To prevent over-accumulation of hazardous waste in laboratory spaces. | [8] |
| Central Accumulation Area (CAA) Storage Time | 90-180 days (varies by generator status) | EPA-mandated time limits for on-site storage before off-site disposal. | [12] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for handling and disposing of this compound waste.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,5-Dimethyl-1H-imidazole-4-carboxylic Acid
Hazard Identification and Risk Assessment
Based on data from closely related compounds like 1H-imidazole-4-carboxylic acid, the primary hazards are categorized as follows.[1][2] This initial assessment is the foundation upon which we build our safety protocols. The causality is simple: understanding the potential harm dictates the necessary level of protection.
| Potential Hazard | Description | Primary Exposure Route |
| Skin Irritation | Causes skin irritation. May be harmful if absorbed through the skin.[1][2] | Dermal Contact |
| Eye Irritation | Causes serious eye irritation.[1][2] | Ocular Contact |
| Respiratory Irritation | May cause respiratory tract irritation. May be harmful if inhaled.[1][2] | Inhalation |
| Ingestion Hazard | May cause irritation of the digestive tract. May be harmful if swallowed.[1] | Ingestion |
This table is not merely a list; it is a direct input into our risk mitigation strategy, leading to the selection of specific Personal Protective Equipment (PPE).
Engineering and Administrative Controls: The First Line of Defense
Before we even consider PPE, we must implement more effective control measures. This is a self-validating system: if the environment is engineered for safety, the reliance on PPE as the last line of defense is minimized.
-
Engineering Controls : Always handle 1,5-Dimethyl-1H-imidazole-4-carboxylic acid in a certified chemical fume hood to keep airborne concentrations low.[1] Facilities must be equipped with an accessible eyewash station and a safety shower.[1][3]
-
Administrative Controls : Restrict access to areas where the compound is handled. Ensure all personnel are trained on the specific hazards and handling procedures outlined in this guide.
Caption: Hierarchy of controls for chemical safety.
Mandatory Personal Protective Equipment (PPE) Protocol
The following PPE is required for all personnel handling this compound. Each component is chosen to counteract a specific hazard identified in our initial assessment.
-
Eye and Face Protection :
-
Requirement : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]
-
Causality : This is to prevent eye irritation from accidental splashes or airborne dust particles.[2] A face shield may be required if there is a significant risk of splashing.[5]
-
-
Skin and Body Protection :
-
Requirement : Wear appropriate protective gloves (e.g., nitrile) and a chemically resistant lab coat.[1][3] Clothing should be impervious to prevent skin exposure.[3][4]
-
Causality : This prevents direct skin contact, which can cause irritation.[1] Contaminated clothing must be removed immediately and washed before reuse.[2]
-
-
Respiratory Protection :
-
Requirement : If exposure limits are exceeded, or if dust is generated and not adequately contained by a fume hood, use a full-face respirator with an appropriate filter cartridge or a NIOSH/MSHA-approved respirator.[1][4]
-
Causality : This is to prevent the inhalation of dust or aerosols, which are irritating to the respiratory system.[1][2]
-
Operational Plan: Step-by-Step Safety Procedures
Trustworthiness in any protocol comes from its clarity and repeatability. Follow these steps methodically.
1. Preparation and PPE Donning Sequence:
-
Inspect PPE : Before entering the lab, visually inspect all PPE for damage or contamination.
-
Hand Hygiene : Wash and dry hands thoroughly.
-
Lab Coat : Don the lab coat, ensuring it is fully buttoned.
-
Gloves : Don the first pair of nitrile gloves.
-
Respiratory Protection (if required) : Perform a fit check for the respirator.
-
Eye Protection : Don safety goggles.
-
Second Pair of Gloves (optional but recommended) : For added protection, a second pair of gloves can be worn over the first.
2. Safe Handling Protocol:
-
Work Area : Confirm that the chemical fume hood is functioning correctly.
-
Handling : Handle the compound as a solid to avoid creating dust.[4][5] If weighing, do so within the fume hood or a ventilated balance enclosure. Avoid breathing dust, vapor, mist, or gas.[1]
-
Containment : Keep the container tightly closed when not in use.[5]
-
Hygiene : Wash hands thoroughly after handling, even if gloves were worn.[2] Do not eat, drink, or smoke in the work area.[3]
3. PPE Doffing and Disposal Sequence:
The doffing procedure is critical to prevent cross-contamination.
-
Gloves : Remove the outer pair of gloves (if applicable).
-
Lab Coat : Remove the lab coat by rolling it outwards, without touching the exterior.
-
Eye Protection : Remove safety goggles from the back.
-
Gloves : Remove the inner pair of gloves by peeling them off from the cuff, turning them inside out.
-
Hand Hygiene : Wash hands thoroughly with soap and water.
Caption: Simplified PPE donning and doffing workflow.
Disposal Plan
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[1]
-
Chemical Waste : Dispose of unused this compound and any contaminated materials in a designated, sealed, and properly labeled hazardous waste container.[1][2]
-
Contaminated PPE : Used gloves, disposable lab coats, and other contaminated items must also be disposed of as hazardous waste.
-
Consult Regulations : Always consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for chemical waste disposal.[5][6]
Emergency Procedures: Immediate First-Aid Measures
In case of exposure, immediate action is critical.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact : Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation occurs.[1][2]
-
Inhalation : Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2]
-
Ingestion : Do NOT induce vomiting. Wash mouth out with water. Seek immediate medical attention.[1]
This guide is built on a foundation of established safety principles and data from analogous compounds. By adhering to these protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
